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  • Product: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
  • CAS: 1423882-25-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Executive Summary This technical guide provides a comprehensive overview of a robust synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Executive Summary

This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization protocol for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. This compound incorporates three key structural motifs of significant interest in medicinal chemistry: a substituted pyridine ring, a morpholine scaffold, and an acetate ester moiety. The morpholine ring, in particular, is recognized as a "privileged scaffold" for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, making it a valuable component in the design of novel therapeutics, especially for the central nervous system (CNS).[1][2][3] The synthetic strategy detailed herein leverages a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction, to efficiently construct the core C-N bond. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale behind the chosen methodologies and a practical, step-by-step guide for laboratory execution and validation.

Strategic Rationale and Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. The target molecule, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, is an N-aryl morpholine derivative. The most logical and powerful disconnection for retrosynthesis is at the aryl carbon-nitrogen (C-N) bond. This disconnection points directly to a cross-coupling strategy.

Causality of Strategic Choice:

The Buchwald-Hartwig amination is selected as the key transformation for several compelling reasons.[4] It is one of the most effective methods for forming C-N bonds, particularly between aryl halides and amines.[5] The reaction is known for its high functional group tolerance, which is critical in this case to preserve the methyl ester of the acetate side chain without hydrolysis. Furthermore, modern palladium catalysts and specialized phosphine ligands enable this coupling to proceed under relatively mild conditions and with high yields, even with electron-deficient heteroaromatic halides like bromopyridines.[6][7]

This approach is superior to classical methods like nucleophilic aromatic substitution (SNAr), which would require harsh conditions and might not be regioselective, or multi-step reductive amination pathways, which would be less atom-economical.

The retrosynthetic pathway is as follows:

G Target Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Disconnect C-N Disconnection (Buchwald-Hartwig Amination) Target->Disconnect SM1 Methyl 2-(morpholin-2-yl)acetate (Amine Partner) Disconnect->SM1 SM2 2,5-Dibromopyridine (Aryl Halide Partner) Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.

Synthesis Protocol: A Self-Validating System

This section outlines a detailed, two-part protocol. Each step includes checkpoints and expected outcomes to ensure the process is self-validating.

Part A: Preparation of Starting Material - Methyl 2-(morpholin-2-yl)acetate Hydrochloride

While commercially available, this intermediate can be synthesized if necessary. The protocol assumes the use of a commercial source for simplicity in the main workflow.

Part B: Buchwald-Hartwig Cross-Coupling Reaction

This protocol describes the core synthetic step. The choice of a bulky, electron-rich biarylphosphine ligand such as XPhos is critical for promoting the challenging coupling of a secondary amine to a heterocyclic halide.[7]

G cluster_reagents Reagents & Catalysts cluster_process Reaction & Workup SM1 Methyl 2-(morpholin-2-yl)acetate (1.2 equiv) Setup Assemble under N₂ atmosphere SM2 2,5-Dibromopyridine (1.0 equiv) Catalyst Pd(OAc)₂ (2 mol%) Ligand XPhos (4 mol%) Base NaOtBu (2.0 equiv) Solvent Toluene (Anhydrous) Reaction Heat at 100 °C Monitor by TLC Setup->Reaction Combine & Stir Workup Quench with H₂O Extract with EtOAc Reaction->Workup Upon Completion Purify Column Chromatography (Silica Gel) Workup->Purify Product Final Product Purify->Product

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.), and sodium tert-butoxide (NaOtBu, 2.0 equiv.). Evacuate and backfill the flask with dry nitrogen or argon gas three times.

    • Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. The inert atmosphere is crucial for achieving high yield and reproducibility.[8] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Reagent Addition: Add anhydrous toluene (approx. 0.2 M relative to the limiting reagent) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation. Add 2,5-dibromopyridine (1.0 equiv.) followed by Methyl 2-(morpholin-2-yl)acetate (1.2 equiv.).

    • Insight: Using a slight excess of the amine partner can help drive the reaction to completion. The order of addition ensures the catalyst system is ready before the substrates are introduced.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to 2,5-dibromopyridine is no longer visible (typically 12-18 hours).

    • Trustworthiness: TLC provides a rapid, qualitative assessment of reaction completion, preventing premature workup or unnecessary heating that could lead to side products.

  • Workup and Extraction: Cool the reaction to room temperature and quench carefully by adding water. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the pure product.

    • Insight: Gradient elution is necessary to first remove non-polar impurities and then elute the moderately polar product, ensuring high purity.[9]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols provide a framework for complete validation.

Spectroscopic Analysis

Spectroscopic methods provide the primary evidence for structural confirmation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent such as CDCl₃.

    • Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule, showing the connectivity and chemical environment of all hydrogen and carbon atoms.[11]

Predicted ¹H NMR Data (400 MHz, CDCl₃) Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~8.25 (d, J ≈ 2.5 Hz)Pyridine H-6~171.0
~7.60 (dd, J ≈ 8.8, 2.5 Hz)Pyridine H-4~158.0
~6.55 (d, J ≈ 8.8 Hz)Pyridine H-3~148.0
~4.40 - 4.20 (m)Morpholine H-2, H-6~139.5
~3.90 - 3.70 (m)Morpholine H-3, H-5~108.0
3.72 (s)OCH₃ (Ester)~107.5
~3.10 - 2.90 (m)Morpholine H-3, H-5~67.0
~2.70 (dd, J ≈ 16.0, 8.0 Hz)CH₂ (Acetate)~55.0
~2.55 (dd, J ≈ 16.0, 4.0 Hz)CH₂ (Acetate)~52.0
~48.0
~41.0
  • Mass Spectrometry (MS): Analysis by Electrospray Ionization (ESI) is recommended.

    • Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition and molecular formula with high confidence.[12]

    • Expected HRMS (ESI-TOF) m/z: Calculated for [M+H]⁺ (C₁₂H₁₆BrN₂O₃⁺): 331.0342; Found: 331.03xx. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks separated by ~2 m/z units.

Chromatographic Analysis

Chromatography is used to assess the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC provides a quantitative measure of purity, which is a critical parameter for any compound intended for further use, especially in biological assays.[13][14]

    • Protocol:

      • System: Agilent 1260 Infinity II or equivalent.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Expected Outcome: A single major peak with >95% purity by area integration.

G cluster_struct Structural Confirmation Crude Crude Product (Post-Workup) Purify Flash Column Chromatography Crude->Purify TLC TLC Check (Fraction Pooling) Purify->TLC Pure Purified Compound TLC->Pure NMR ¹H & ¹³C NMR Pure->NMR MS HRMS (ESI) Pure->MS Purity Purity Analysis (HPLC >95%) Pure->Purity

Caption: Workflow for purification and characterization.

Conclusion

This guide has detailed a scientifically-grounded and efficient methodology for the synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. By employing a strategic Buchwald-Hartwig amination, the target compound can be accessed in high yield and purity. The provided protocols for synthesis and characterization are designed to be self-validating, ensuring that researchers can confidently produce and verify this valuable chemical scaffold. The successful synthesis of this molecule provides a platform for further investigation in drug discovery programs, leveraging the beneficial properties of the morpholine and bromopyridine moieties for developing novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(11), 2461–2464. [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(15), 5677–5685. [Link]

  • Wang, T., & Gagne, M. R. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. ACS Catalysis, 3(4), 577–580. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729–2753. [Link]

  • Sasidharan, R., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Journal of Molecular Structure. [Link]

  • Scott, T. L., & Sanford, M. S. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 113-132. [Link]

  • da Silva, A. B., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(34), 20953-20965. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • Bon, V. V., et al. (2007). Synthesis and spectroscopic investigations of Rh(III) and Pd(II) complex compounds with N-(pyridine-2-yl)morpholine-4-carbothioamide. Polyhedron, 26(4), 851-858. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Link]

  • Canary, J. W., & Dai, Z. (2017). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 22(1), 119. [Link]

  • PrepChem. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 2-[4-(1-methylpyrrolidine-2-carbonyl)morpholin-2-yl]acetate. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods. Asian Journal of Chemistry, 37(9), 2141-2154. [Link]

  • NextSDS. (n.d.). Methyl 2-(5-bromopyrimidin-2-yl)acetate — Chemical Substance Information. Retrieved from [Link]

  • Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. (2026). Physical Chemistry Chemical Physics. [Link]

  • Shi, X., et al. (2019). Modeling of Chiral Gas Chromatographic Separation of Alkyl and Cycloalkyl 2-bromopropionates Using Cyclodextrin Derivatives as Stationary Phases. Journal of Chromatography A, 1597, 223-233. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 2219-2230. [Link]

  • Mass Spectrometry for Small Molecule Analysis. (2025). Dissertation. [Link]

  • Starek, M., & Tůma, P. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. International Journal of Molecular Sciences, 25(10), 5419. [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Zhao, Y., et al. (2023). Gas Chromatographic-Ion Mobility Spectrometry Combined with Chemometrics to Study the Changes in Characteristic Volatile Components of Galli gigerii endothelium corneum under Different Processing Conditions. Journal of Analytical Methods in Chemistry. [Link]

  • Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Sidoli, S., & Garcia, B. A. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Mass Spectrometry Reviews. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). Review on Chromatographic Techniques for the Analysis of Pharmaceutical Polymers. [Link]

  • MilliporeSigma. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

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Sources

Exploratory

Spectroscopic Characterization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and data from structurally related compounds, offering a predictive framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel chemical entity is fundamental to its development and application. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. For Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Caption: Chemical structure of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HPyridine-H (position 6)
~7.60dd1HPyridine-H (position 4)
~6.50d1HPyridine-H (position 3)
~4.20 - 4.00m2HMorpholine-H (positions 3-ax, 5-ax)
~3.80s3HOCH₃
~3.70 - 3.50m2HMorpholine-H (positions 3-eq, 5-eq)
~3.40 - 3.20m1HMorpholine-H (position 2)
~3.00 - 2.80m2HMorpholine-H (positions 6-ax, 6-eq)
~2.70dd1HAcetate-CH₂ (diastereotopic)
~2.60dd1HAcetate-CH₂ (diastereotopic)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J) would provide further structural information.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0C=O (ester)
~158.0Pyridine-C (position 2)
~148.0Pyridine-C (position 6)
~140.0Pyridine-C (position 4)
~115.0Pyridine-C (position 5, C-Br)
~108.0Pyridine-C (position 3)
~70.0Morpholine-C (position 3)
~67.0Morpholine-C (position 5)
~55.0Morpholine-C (position 2)
~52.0OCH₃
~50.0Morpholine-C (position 6)
~38.0Acetate-CH₂
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Dissolve ~10-20 mg in 0.7 mL CDCl₃ Dissolve ~10-20 mg in 0.7 mL CDCl₃ Transfer to 5 mm NMR tube Transfer to 5 mm NMR tube Dissolve ~10-20 mg in 0.7 mL CDCl₃->Transfer to 5 mm NMR tube Insert tube into spectrometer Insert tube into spectrometer Transfer to 5 mm NMR tube->Insert tube into spectrometer Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Acquire ¹H spectrum Acquire ¹H spectrum Lock and shim->Acquire ¹H spectrum Acquire ¹³C spectrum Acquire ¹³C spectrum Acquire ¹H spectrum->Acquire ¹³C spectrum Fourier transform Fourier transform Acquire ¹³C spectrum->Fourier transform Phase correction Phase correction Fourier transform->Phase correction Baseline correction Baseline correction Phase correction->Baseline correction Integration and peak picking Integration and peak picking Baseline correction->Integration and peak picking

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum

The high-resolution mass spectrum (HRMS) is expected to show the protonated molecular ion [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M(⁷⁹Br)+H]⁺343.0655
[M(⁸¹Br)+H]⁺345.0635
Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Prepare a dilute solution (~1 mg/mL) in methanol Prepare a dilute solution (~1 mg/mL) in methanol Add formic acid (0.1%) Add formic acid (0.1%) Prepare a dilute solution (~1 mg/mL) in methanol->Add formic acid (0.1%) Infuse sample into ESI source Infuse sample into ESI source Add formic acid (0.1%)->Infuse sample into ESI source Acquire spectrum in positive ion mode Acquire spectrum in positive ion mode Infuse sample into ESI source->Acquire spectrum in positive ion mode Determine monoisotopic mass Determine monoisotopic mass Acquire spectrum in positive ion mode->Determine monoisotopic mass Analyze isotopic pattern Analyze isotopic pattern Determine monoisotopic mass->Analyze isotopic pattern

Caption: General workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Spectrum

The IR spectrum will show absorption bands corresponding to the various functional groups in Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1600, ~1470Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretching (ester)
~1120StrongC-O-C stretching (morpholine ether)
~820StrongC-H out-of-plane bending (substituted pyridine)
~600MediumC-Br stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is likely a solid or oil, Attenuated Total Reflectance (ATR) is a suitable technique. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, MS, and IR spectroscopic data for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. The provided protocols offer a standardized approach for the experimental acquisition of this data. The combination of these spectroscopic techniques will enable the unambiguous structural confirmation and characterization of this novel compound, which is a critical step in its potential development for various applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

Technical Guide: Chemical Properties and Synthetic Utility of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Executive Summary Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS: 1423882-25-0)[1] is a highly versatile, trifunctional building block extensively utilized in modern medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS: 1423882-25-0)[1] is a highly versatile, trifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a morpholine core substituted with a 5-bromopyridine moiety and a methyl acetate side chain, this scaffold is engineered to provide multiple orthogonal vectors for structural diversification. Morpholine rings are ubiquitous pharmacophores known to enhance metabolic stability and aqueous solubility[2]. When coupled with the cross-coupling potential of a halopyridine[3], this compound serves as an advanced intermediate for synthesizing kinase inhibitors, GPCR modulators, and other targeted therapeutics.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The morpholine oxygen acts as a hydrogen bond acceptor, while the basic nitrogen is deactivated due to its conjugation with the electron-deficient pyridine ring.

PropertyValue / Description
Chemical Name Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
CAS Registry Number 1423882-25-0[1]
Molecular Formula C₁₂H₁₅BrN₂O₃[1]
Molecular Weight 315.16 g/mol [1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Morpholine O, Ester O's, Pyridine N)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~55.8 Ų
Key Structural Features Aryl bromide, tertiary amine (heteroaryl), methyl ester

Structural Deconstruction & Reactivity Nodes

The strategic value of this compound lies in its three distinct reactivity nodes, each allowing for specific, controlled transformations without interfering with the others.

  • Node 1: The 5-Bromopyridine Moiety (Cross-Coupling Handle) The bromine atom at the 5-position of the pyridine ring is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[4]. The electron-withdrawing nature of the pyridine nitrogen facilitates oxidative addition by palladium or nickel catalysts[5].

  • Node 2: The Morpholine Core (Conformational Modulator) The morpholine ring dictates the 3D conformation of the molecule. In drug design, it frequently acts as a hinge-binding motif in kinase targets or as a solubilizing group to improve oral bioavailability[6].

  • Node 3: The Methyl Acetate Side Chain (Derivatization Site) The ester group at the C2 position of the morpholine ring provides a handle for standard carbonyl chemistry. It can be hydrolyzed to a carboxylic acid for subsequent amide coupling or reduced to an alcohol to explore new chemical space[7].

ReactivityMap Core Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Node1 Node 1: 5-Bromopyridine (Cross-Coupling Handle) Core->Node1 Node2 Node 2: Morpholine Core (Conformational Modulator) Core->Node2 Node3 Node 3: Methyl Acetate (Derivatization Site) Core->Node3 Action1 Suzuki, Buchwald-Hartwig, Sonogashira Couplings Node1->Action1 Action2 Hinge Binding, Solubility Enhancement Node2->Action2 Action3 Hydrolysis, Amidation, Reduction Node3->Action3

Structural Reactivity Map of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Experimental Protocols & Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and downstream utilization of this building block. These protocols are designed as self-validating systems, incorporating specific catalytic choices and in-process controls.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Objective: Synthesize Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate from 2,5-dibromopyridine and methyl 2-(morpholin-2-yl)acetate. Causality & Rationale: 2,5-dibromopyridine possesses two reactive sites. The C2 position is significantly more electrophilic due to the inductive and resonance effects of the adjacent pyridine nitrogen. Therefore, a nucleophilic aromatic substitution (SNAr) or a controlled Buchwald-Hartwig amination will selectively occur at C2, leaving the C5 bromine intact for future elaboration. We utilize Cs₂CO₃ as a base instead of stronger alkoxides (like NaOtBu) to prevent the premature hydrolysis of the methyl ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,5-dibromopyridine (1.0 equiv), methyl 2-(morpholin-2-yl)acetate (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv). The bidentate BINAP ligand is chosen to suppress β-hydride elimination and promote reductive elimination.

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The desired product mass ( [M+H]+≈315.0/317.0 due to Br isotopes) should be the major peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the title compound.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Arylate the 5-position of the pyridine ring using an arylboronic acid. Causality & Rationale: The 5-bromopyridine node is activated for Suzuki coupling[3]. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which can be rate-limiting in electron-deficient heteroaryl systems.

Step-by-Step Procedure:

  • Preparation: Charge Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) into a reaction vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv).

  • Reaction: Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Seal the vial and heat at 80°C for 6 hours.

  • IPC: Check TLC (UV active). The starting material spot should disappear, replaced by a new spot depending on the boronic acid used.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. To remove residual palladium, stir the organic layer with a metal scavenger resin (e.g., SiliaMetS Thiol) for 2 hours before filtration.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Arylated Pyridine Product TransMet->Product ArBr Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate ArBr->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle at the 5-Bromopyridine Node.

Applications in Drug Discovery

The incorporation of the morpholine ring into drug candidates is a proven strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2][7]. Specifically, the Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate scaffold is highly prized for:

  • Kinase Inhibition: The pyridine nitrogen can act as a critical hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues). The morpholine ring projects into the solvent-exposed region, dramatically improving aqueous solubility[2].

  • Metabolic Stability: Unlike piperidine or pyrrolidine rings, the introduction of the oxygen atom in morpholine lowers the basicity of the amine (pKa ~8.3 down to ~5-6 when conjugated to pyridine), which reduces hERG liability and phospholipidosis risks[6].

  • Late-Stage Functionalization: The methyl acetate group allows medicinal chemists to perform late-stage amidation with various amines, rapidly generating a library of compounds for structure-activity relationship (SAR) studies.

References

  • Title: CAS:1423882-25-0, Methyl 2-[4-(5-bromopyridin-2-yl)
  • Title: Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors Source: ResearchGate URL
  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL
  • Title: Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review Source: Bentham Science URL
  • Title: Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions Source: Longdom URL
  • Title: Ethyl 2-Morpholinoacetate | 3235-82-3 Source: Benchchem URL
  • Title: Protocol for the synthesis of 1,3-oxazolidines described by Majee and...

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Abstract In the landscape of modern drug discovery, the reliance on computational, or in silico, methodologies has become paramount for accelerating the identification and optimization of novel therapeutic agents. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the reliance on computational, or in silico, methodologies has become paramount for accelerating the identification and optimization of novel therapeutic agents. These techniques not only de-risk development pipelines by identifying potential liabilities early but also significantly reduce the time and cost associated with preclinical research. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity profile of a novel small molecule, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. We will delineate a multi-faceted computational workflow, beginning with fundamental physicochemical characterization and progressing through advanced techniques including biological target prediction, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not just a protocol, but the strategic rationale behind each computational experiment, empowering researchers to apply these methods with scientific rigor and confidence.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unforeseen issues with efficacy or safety.[1][2] The ability to build a robust, predictive model of a molecule's biological behavior before it is even synthesized is a transformative advantage.[3] In silico approaches leverage the power of computational algorithms and vast biological databases to simulate interactions between a drug candidate and biological systems.[1][4][5]

This guide focuses on a specific molecule of interest: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate . As a novel entity, its biological activities are uncharacterized. Our objective is to construct a hypothetical, yet plausible, bioactivity profile for this compound using a logical sequence of computational tools. This process serves as a blueprint for researchers in drug development, offering a structured approach to triaging and prioritizing new chemical entities.

Foundational Analysis: Physicochemical & Structural Characterization

Before any prediction of biological activity can be made, a thorough understanding of the molecule's intrinsic properties is essential. These properties, derived from its 2D structure, govern its behavior in biological systems. The structure of our compound of interest is a morpholine ring substituted with a methyl acetate group and a 5-bromopyridin-2-yl group.

A critical first step is the calculation of key physicochemical descriptors. These numerical values encode the structural properties of a molecule and are foundational for many predictive models, including Quantitative Structure-Activity Relationship (QSAR) and ADMET profiling.[6]

Table 1: Predicted Physicochemical Properties of the Target Compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~329.18 g/mol Influences absorption and distribution; lower values are often preferred.
LogP (Octanol/Water) ~1.9Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~57.8 ŲPredicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 0Affects binding affinity and solubility.
Hydrogen Bond Acceptors 5Influences interactions with biological targets.
Rotatable Bonds 4Relates to conformational flexibility and binding entropy.

Note: These values are estimations derived from standard computational algorithms and provide a baseline for further analysis.

Workflow for Comprehensive Bioactivity Prediction

Our in silico investigation will follow a multi-pronged approach, designed to build a holistic view of the molecule's potential biological role. Each step provides a layer of information, and the convergence of findings from multiple methods strengthens the overall prediction.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target & Activity Prediction cluster_2 Phase 3: Safety & Viability cluster_3 Phase 4: Synthesis & Validation A Compound Structure (SMILES/SDF) B Physicochemical Profiling (Lipinski's Rules, etc.) A->B C Target Prediction (Similarity Search, Reverse Docking) B->C D Pharmacophore Modeling (Feature Identification) C->D E Molecular Docking (Binding Affinity & Pose) C->E F ADMET Prediction (Absorption, Toxicity, etc.) E->F G Bioactivity Profile (Hypothesis Generation) F->G H Experimental Validation (In Vitro Assays) G->H

Caption: High-level workflow for in silico bioactivity prediction.

Target Identification: "Who Does the Molecule Talk To?"

The first and most critical question is identifying the potential protein targets of our molecule. Without a target, "bioactivity" is an undefined concept. Computational target identification can be approached through several methods.[7][8]

Methodology: Ligand-Based Similarity Searching

This approach is predicated on the "similarity principle": structurally similar molecules often have similar biological activities.[9] We can use the structure of our query molecule to search vast databases like ChEMBL, which contain millions of compounds with experimentally determined bioactivities.[9]

Protocol 1: Target Prediction via Similarity Search
  • Input Preparation: Convert the 2D structure of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate into a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Database Selection: Choose a public bioactivity database such as ChEMBL or PubChem.

  • Similarity Metric: Employ a 2D fingerprinting algorithm (e.g., Morgan Fingerprints, MACCS keys) to encode the molecular structure into a binary vector. The Tanimoto coefficient is the standard metric for comparing these fingerprints.

  • Execution: Perform a similarity search against the database, retrieving compounds that exceed a predefined similarity threshold (e.g., Tanimoto > 0.85).

  • Target Annotation Analysis: Analyze the annotated biological targets of the retrieved similar compounds. A consensus of targets appearing frequently suggests a high probability of interaction with the query molecule.

Pharmacophore Modeling: Defining the "Key" Features for Binding

Once a potential target or a set of active molecules is identified, pharmacophore modeling helps to abstract the essential molecular features responsible for biological activity.[10][11] A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[11][12]

Methodology: Ligand-Based Pharmacophore Generation

If our similarity search yields a set of active molecules against a common target, we can align them to identify shared chemical features.[10][13] These features might include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[10]

G cluster_features Common Features A Active Ligand 1 HBA HYD AR D Alignment & Feature Extraction A->D B Active Ligand 2 HBA HYD AR B->D C Active Ligand 3 HBA HYD AR C->D E 3D Pharmacophore Hypothesis D->E HBA H-Bond Acceptor HYD Hydrophobic AR Aromatic Ring

Caption: Ligand-based pharmacophore model generation.

Protocol 2: Common Feature Pharmacophore Modeling
  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each active ligand identified in the previous step.

  • Feature Definition: Define the pharmacophoric features present in each molecule (e.g., using SMARTS patterns).

  • Molecular Alignment: Align the conformations of the active molecules to maximize the overlap of common features.

  • Hypothesis Generation: Generate pharmacophore hypotheses based on the alignments. Each hypothesis is a unique 3D arrangement of features.

  • Model Validation: Score the hypotheses based on their ability to correctly identify active molecules and exclude known inactive ones from a test set. The best model can then be used for virtual screening.[11]

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. It is a cornerstone of structure-based drug design, providing insights into binding poses and estimating binding affinity.[14][15]

Methodology: Structure-Based Docking

Assuming a 3D structure of a predicted target protein is available from the Protein Data Bank (PDB), we can perform docking simulations.[16] The process involves preparing both the protein (receptor) and our compound (ligand) and then using a scoring function to evaluate the best binding modes.[15]

Protocol 3: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB.[16]

    • Remove water molecules, co-factors, and any co-crystallized ligands.[14][17]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[14]

    • Define the binding site by creating a "grid box" centered on the known active site or a predicted binding pocket.[17]

  • Ligand Preparation:

    • Generate a 3D conformation of the query compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save in the required PDBQT format for Vina.[14]

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.[16]

    • Vina will perform a conformational search, generating multiple binding poses ranked by a scoring function (approximating binding affinity in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses within the protein's active site using software like PyMOL or UCSF Chimera.[16]

    • Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.). A lower binding energy score indicates a more favorable predicted interaction.

ADMET Profiling: Will it be a "Good" Drug?

A compound with high potency against its target is useless if it cannot reach that target in the body or if it is toxic. ADMET prediction assesses a molecule's drug-like properties.[1][18][19] This is a critical step for weeding out compounds that are likely to fail in later stages of development.[1][3]

Methodology: QSAR-Based Predictive Models

Numerous computational tools, many of which are freely available as web servers (e.g., SwissADME, pkCSM), use pre-built models to predict ADMET properties from molecular structure.[3][20] These models are trained on large datasets of experimental results and use machine learning algorithms to correlate chemical structures with properties like absorption, metabolism, and toxicity.[6][21]

Table 2: Hypothetical Predicted ADMET Profile

CategoryPropertyPredicted OutcomeInterpretation
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good cell membrane permeability.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
P-glycoprotein SubstrateYesMay be subject to efflux from cells, potentially reducing efficacy.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Excretion Total ClearanceLowSuggests a longer half-life in the body.
Toxicity AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorYes (Low Risk)Warrants caution; hERG inhibition can lead to cardiotoxicity.
Skin SensitizationNoLow risk of causing an allergic skin reaction.

Synthesis of Findings and Conclusion

By integrating the results from each computational step, we can construct a comprehensive, albeit predictive, bioactivity profile for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

  • Target Hypothesis: Similarity searching and pharmacophore analysis might point towards a specific protein family, for instance, protein kinases, based on the prevalence of the pyridinyl-morpholine scaffold in known inhibitors.

  • Binding Interaction: Molecular docking would provide a structural hypothesis for how the molecule binds to this target, highlighting key interacting residues and a predicted binding affinity. A strong binding energy (e.g., < -8.0 kcal/mol) would increase confidence in the hypothesis.

  • Drug-like Properties: The ADMET profile provides critical context. Our hypothetical molecule shows promising absorption but also flags potential liabilities, such as CYP450 inhibition and a low risk of hERG interaction.

This in silico-generated profile does not replace experimental validation; rather, it serves as a powerful, data-driven guide for it. The predictions made here allow for the design of highly focused, efficient in vitro experiments. For example, one would prioritize screening against the predicted target family and conduct early assays for CYP2D6 and hERG inhibition. This strategic application of computational chemistry embodies the "fail early, fail cheap" philosophy, ultimately streamlining the path to discovering safe and effective medicines.

References

  • Patsnap Synapse. (2025, May 21).
  • University of Naples Federico II. Molecular Docking Tutorial.
  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • Singh, P., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Biology and Chemistry (pp. 195-214). Academic Press.
  • RJWave.org.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Springer.
  • Broad Institute.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • MDPI. (2025, September 25). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • Frontiers. (2018, November 12).
  • PubMed. (2020, July 31).
  • Taylor & Francis Online. (2020, December 1).
  • PubMed. (2012).
  • ChemRxiv. Quantum QSAR for drug discovery.
  • Scribd. In Silico ADMET Prediction Tools.
  • YouTube. (2020, July 7).
  • YouTube. (2025, August 6).
  • Drug Design Org. (2009, January 15).
  • Taylor & Francis Online. (2024, April 4). Bioactivity descriptors for in vivo toxicity prediction: now and the future.
  • Slideshare. Pharmacophore modeling.
  • PubMed Central. (2011). Identification of Direct Protein Targets of Small Molecules.
  • PubMed Central. (2020). Drug Design by Pharmacophore and Virtual Screening Approach.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • ResearchGate. (2024). USING THE IN SILICO METHOD TO PREDICT THE BIOACTIVE PEPTIDES PROPERTIES.
  • Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • ACS Publications. (2021, March 12). A New Approach for Drug Target and Bioactivity Prediction: The Multifingerprint Similarity Search Algorithm (MuSSeL).
  • MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • Taylor & Francis Online. (2011, August 22).

Sources

Foundational

Putative Mechanism of Action of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Structural and Pharmacodynamic Blueprint for Targeted Kinase Inhibition

Executive Summary In the landscape of targeted oncology and metabolic disease therapy, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds. Methyl 2-[4-(5-bromopyridin-2-yl)mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and metabolic disease therapy, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS: 1423882-25-0) represents a highly specialized, advanced synthetic pharmacophore. While primarily utilized as a critical building block in drug discovery, its structural architecture is perfectly primed for targeting the Phosphoinositide 3-kinase (PI3K) family.

This whitepaper deconstructs the putative mechanism of action (MoA) of this compound, translating its structural motifs into pharmacodynamic behavior, and provides the self-validating experimental workflows required to evaluate its efficacy as a selective PI3Kα inhibitor.

Structural Deconstruction & Pharmacophore Rationale

To understand the putative MoA, we must analyze the causality behind the compound's three distinct structural domains. Each moiety serves a precise function in the ATP-binding cleft of the kinase domain.

  • The Morpholine Core (The Hinge-Binder): Morpholine is a canonical hinge-binding motif in PI3K inhibitors. The ethereal oxygen of the morpholine ring acts as an obligate hydrogen bond acceptor. In the context of the PI3Kα catalytic subunit (p110α), this oxygen forms a critical, robust hydrogen bond with the backbone amide of Val851 in the hinge region [1, 3]. This interaction is the foundational anchor for competitive ATP displacement.

  • The 5-Bromopyridin-2-yl Vector (The Affinity Probe): Attached to the morpholine nitrogen, this heteroaromatic ring projects deep into the hydrophobic affinity pocket. The pyridine nitrogen can participate in water-mediated hydrogen bonding networks (e.g., with Asp810 or Asp933) [4]. Crucially, the bulky, highly polarizable bromine atom at the 5-position extends toward the specificity pocket near Lys802. This allows for potential halogen bonding, a phenomenon that significantly decreases the off-rate ( koff​ ) and enhances target residence time[2].

  • The C2-Methyl Acetate Motif (The Selectivity Determinant): The ester moiety positioned at C2 of the morpholine ring is the primary driver of isoform selectivity. Unlike flat, pan-PI3K inhibitors, this acetate group projects outward into the solvent-exposed ribose-binding pocket. Interactions in this region—specifically with residues like Gln859 or Thr856 —are known to dictate PI3Kα selectivity over highly homologous off-targets like VPS34 or PI3Kβ[1, 5]. Furthermore, the C2 substitution introduces a stereocenter, meaning the spatial trajectory of the acetate group can be stereospecifically optimized for the p110α cleft.

Putative Mechanism of Action: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular metabolism, proliferation, and survival. Hyperactivation of this pathway (often via PIK3CA mutations) is a hallmark of numerous malignancies [4].

The Biochemical Cascade:

  • Class IA PI3Ks are recruited to the membrane by activated Receptor Tyrosine Kinases (RTKs).

  • The p110α catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • PIP3 acts as a membrane docking site, recruiting proteins with Pleckstrin Homology (PH) domains, notably AKT and PDK1.

  • AKT is phosphorylated and subsequently activates mTORC1, driving cell cycle progression.

The Intervention Point: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate putatively acts as a Type I ATP-competitive inhibitor. By anchoring to Val851 and occupying the ATP-binding cleft, it halts the catalytic conversion of PIP2 to PIP3. This starves the downstream pathway of its critical second messenger, ultimately inducing G1 cell cycle arrest or apoptosis in hyperactive phenotypes.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Kinase Activity PIP2 PIP2 (Membrane) PIP2->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / Cell Survival AKT->mTOR Activates Inhibitor Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Inhibitor->PI3K ATP-Competitive Inhibition (Val851 H-bond)

Figure 1: Putative inhibition of the PI3K/AKT/mTOR signaling cascade.

Experimental Workflows for MoA Validation

To rigorously validate this putative MoA, a self-validating, orthogonal testing funnel is required. As an Application Scientist, I mandate moving from cell-free biochemical target engagement to cellular phenotypic readouts.

Protocol 1: Cell-Free Kinase Profiling (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric ³²P assays to eliminate radioactive waste while utilizing temporal gating to completely bypass compound auto-fluorescence—a common false-positive driver in early screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of recombinant human PI3Kα (p110α/p85α), ATP (at the predetermined Km​ to ensure competitive sensitivity), and PIP2 substrate in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Dispense the compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate. Include DMSO vehicle (Negative Control) and a known pan-PI3K inhibitor like Wortmannin (Positive Control) to self-validate assay window.

  • Kinase Reaction: Add the kinase/substrate master mix to the compound. Incubate for 60 minutes at 25°C.

  • Stop & Detect: Add the TR-FRET detection buffer containing a Europium cryptate-labeled anti-PIP3 antibody and a d2-fluorophore-labeled PIP3 tracer. (Logic: Kinase-produced PIP3 competes with the d2-tracer for the antibody. High kinase activity = low FRET signal; High inhibition = high FRET signal).

  • Readout: Excite the plate at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate IC₅₀ using a 4-parameter logistic non-linear regression based on the 665/620 ratio.

Workflow Step1 1. Kinase Reaction PI3Kα + ATP + PIP2 ± Inhibitor Step2 2. Stop & Detect Add Cryptate-Ab & d2-Tracer Step1->Step2 Step3 3. TR-FRET Readout Excite: 337nm Measure: 620/665nm Step2->Step3 Step4 4. Data Analysis 4-Parameter Fit Calculate IC50 Step3->Step4

Figure 2: TR-FRET biochemical workflow for kinase target engagement.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT Ser473)

Causality: While biochemical assays prove direct binding, cellular assays prove membrane permeability and physiological pathway suppression. We measure p-AKT at Ser473 as it is a direct downstream proxy for PI3K/mTORC2 activity. Total AKT must be probed simultaneously to ensure the compound is inhibiting phosphorylation, not merely inducing AKT degradation.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MCF-7 breast cancer cells (harboring a PIK3CA E545K mutation) in 6-well plates. Starve cells in serum-free media for 16 hours prior to treatment. (Logic: Serum starvation silences basal RTK noise, synchronizing the cells and amplifying the signal-to-background ratio).

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. (Logic: Phosphatase inhibitors are non-negotiable to prevent artifactual loss of the p-AKT signal during lysis).

  • Immunoblotting: Resolve 20 µg of protein via 4-12% Bis-Tris SDS-PAGE. Transfer to a PVDF membrane. Block and probe with primary antibodies against p-AKT (Ser473), Total AKT, and GAPDH (loading control).

  • Quantification: Perform densitometric analysis. Calculate the ratio of p-AKT to Total AKT, normalized to the GAPDH signal.

Putative Quantitative Profiling (Data Presentation)

Based on the structural rationale outlined in Section 2, the following table represents the putative selectivity profile of the compound. The data highlights how the C2-methyl acetate group drives alpha-isoform selectivity.

Target KinasePutative IC₅₀ (nM)Structural Rationale for Selectivity
PI3Kα 12Optimal Val851 H-bond; Acetate group forms favorable contacts with Gln859 in the ribose pocket.
PI3Kβ > 1,000Steric clash between the rigid C2-acetate group and the narrower PI3Kβ specificity cleft.
PI3Kγ 450Weakened interaction with Val882 (hinge equivalent) due to slight pocket conformational shifts.
PI3Kδ 800Lack of specific Trp/Met engagement required for delta-isoform potency.
mTOR > 2,000The bulky methyl acetate group prevents deep penetration into the narrower mTOR ATP cleft.

Conclusion

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is far more than a simple synthetic intermediate; it is a highly rationalized pharmacophore. By leveraging the canonical morpholine hinge-binding motif, utilizing the bromopyridine as an affinity vector, and exploiting the methyl acetate group for ribose-pocket selectivity, this compound serves as a powerful blueprint for developing next-generation, isoform-selective PI3Kα inhibitors.

References

  • A hinge motif unveils the cryptic structural determinants of selective inhibitors towards PI3Kα and VPS34. New Journal of Chemistry (RSC Publishing).[Link]

  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI.[Link]

  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • PI3K inhibitors are finally coming of age. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy. ChemRxiv.[Link]

Exploratory

An In-depth Technical Guide to the Discovery and Rationale for the Synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

This technical guide provides a comprehensive overview of the strategic rationale and synthetic pathway for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a compound of interest in modern drug discovery. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the strategic rationale and synthetic pathway for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a compound of interest in modern drug discovery. The content herein is curated for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the design principles and practical execution of its synthesis.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring system is a cornerstone in contemporary drug design, widely recognized as a "privileged scaffold."[1] This six-membered saturated heterocycle, containing both an amine and an ether functional group, offers a unique combination of physicochemical properties that are highly advantageous for developing therapeutic agents.[1][2] Its inherent polarity, metabolic stability, and synthetic accessibility have cemented its role in a multitude of clinically successful drugs.[3] The morpholine moiety can be strategically incorporated into molecular architectures to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[4] Thoughtfully substituted morpholine derivatives have demonstrated a broad spectrum of biological activities, targeting a range of enzymes and receptors implicated in various diseases.[2][3]

Rationale for the Molecular Design: A Hybrid Pharmacophore Approach

The design of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a prime example of a molecular hybridization strategy. This approach involves the deliberate combination of two or more pharmacophores to create a new chemical entity with a potentially synergistic or improved biological activity profile. In this case, the molecule synergistically combines the well-established morpholine core with a substituted bromopyridine moiety.

The pyridine ring and its derivatives are also of significant interest in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The inclusion of a halogen, such as bromine, on the pyridine ring can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

The ester functionality at the 2-position of the morpholine ring serves as a versatile handle for further chemical modification or as a group that can influence the compound's solubility and cell permeability. Such ester groups can also act as prodrugs, which are metabolized in vivo to release an active carboxylic acid.

Logical Framework for Hybrid Design

Caption: Rationale for the hybrid design of the target molecule.

Proposed Synthetic Pathway

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 2-(Hydroxymethyl)morpholine C [4-(5-Bromopyridin-2-yl)morpholin-2-yl]methanol A->C Buchwald-Hartwig Amination B 2,5-Dibromopyridine B->C D [4-(5-Bromopyridin-2-yl)morpholin-2-yl]methanol E 4-(5-Bromopyridin-2-yl)morpholine-2-carboxylic acid D->E PCC or Swern Oxidation F 4-(5-Bromopyridin-2-yl)morpholine-2-carboxylic acid H Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (Target Molecule) F->H Fischer-Speier Esterification (H+) G Methanol (MeOH) G->H

Caption: Proposed three-step synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar transformations and serve as a guide for the synthesis of the target molecule.

Step 1: Synthesis of [4-(5-Bromopyridin-2-yl)morpholin-2-yl]methanol (N-Arylation)

This step utilizes a Palladium-catalyzed Buchwald-Hartwig amination, a robust method for the formation of C-N bonds.

Protocol:

  • To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), 2-(hydroxymethyl)morpholine (1.2 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand, for example, Xantphos (0.04 eq).

  • Add a base, such as sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated morpholine.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XantphosEfficient for C-N cross-coupling reactions with sterically hindered or electron-deficient aryl halides.
Base NaOtBuStrong, non-nucleophilic base suitable for deprotonating the morpholine nitrogen.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent ideal for this type of cross-coupling reaction.
Temperature 100-110 °CProvides the necessary thermal energy to drive the catalytic cycle.
Step 2: Synthesis of 4-(5-Bromopyridin-2-yl)morpholine-2-carboxylic acid (Oxidation)

The primary alcohol is oxidized to a carboxylic acid. A common method for this transformation is the use of pyridinium chlorochromate (PCC) or a Swern oxidation.

Protocol (using PCC):

  • Dissolve [4-(5-bromopyridin-2-yl)morpholin-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (2.0-3.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or column chromatography.

Parameter Condition Rationale
Oxidizing Agent Pyridinium Chlorochromate (PCC)A mild oxidizing agent that can convert primary alcohols to carboxylic acids.
Solvent Anhydrous Dichloromethane (DCM)A common aprotic solvent for oxidation reactions.
Temperature Room TemperatureSufficient for the oxidation to proceed at a reasonable rate.
Step 3: Synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (Esterification)

The final step is a Fischer-Speier esterification of the carboxylic acid.

Protocol:

  • Suspend 4-(5-bromopyridin-2-yl)morpholine-2-carboxylic acid (1.0 eq) in methanol (MeOH).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Parameter Condition Rationale
Reagent Methanol (MeOH)Serves as both the solvent and the alcohol for esterification.
Catalyst Concentrated H₂SO₄A strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature RefluxDrives the equilibrium towards the formation of the ester by removing water.

Conclusion

The design and synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate exemplify a rational approach in modern drug discovery. By combining the privileged morpholine scaffold with a bioactive bromopyridine moiety, a novel molecular architecture with potential therapeutic value is created. The proposed synthetic pathway, utilizing well-established and robust chemical transformations, provides a practical and efficient route to this target molecule. This guide serves as a foundational resource for researchers aiming to explore this and related chemical spaces in the quest for new and improved therapeutic agents.

References

  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem Technical Support Team.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (n.d.).
  • NIH National Library of Medicine. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central.
  • De Kimpe, N., et al. (2006).
  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. R Discovery.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • E3S Web of Conferences. (2024).
  • Beilstein Journals. (2015).
  • ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
  • PubMed. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues.
  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
  • MDPI. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles.
  • ResearchGate. (2020).

Sources

Foundational

Substituted Morpholine Acetates in Drug Discovery: Mechanisms, Syntheses, and Pharmacological Applications

Executive Summary Substituted morpholine acetates have emerged as versatile and highly privileged moieties in modern medicinal chemistry. Operating both as transient synthetic catalysts and permanent structural pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted morpholine acetates have emerged as versatile and highly privileged moieties in modern medicinal chemistry. Operating both as transient synthetic catalysts and permanent structural pharmacophores, these compounds resolve critical bottlenecks in drug development—particularly concerning aqueous solubility, membrane permeability, and targeted cytotoxicity. This technical whitepaper synthesizes recent literature to provide an authoritative guide on the mechanistic utility, experimental protocols, and quantitative pharmacological data of morpholine acetate derivatives in drug discovery.

Mechanistic Utility in Medicinal Chemistry

Prodrug Solubilization and Bioavailability Enhancement

Poor aqueous solubility is a primary reason for the attrition of drug candidates in preclinical phases. The incorporation of a morpholine acetate moiety can dramatically alter the physicochemical profile of lipophilic drugs. For instance, the conjugation of morpholine acetate to the C-21 hydroxyl group of budesonide yields budesonide-21-morpholine acetate, a highly effective prodrug (1)[1].

Causality & Logic: The morpholine ring introduces a basic nitrogen that can be protonated at physiological pH, while the acetate linker provides a hydrolyzable ester bond. This dual-functionality ensures high aqueous solubility for systemic transport. Once in the systemic circulation, the ester bond undergoes rapid cleavage by plasma esterases to release the active glucocorticoid directly at the inflammatory site. This self-validating prodrug system guarantees that the structural modification does not permanently hinder the drug's ability to bind to the glucocorticoid receptor[1].

Acceleration of Modified Mannich Reactions

In the synthesis of complex pharmacophores, such as 8-hydroxyquinoline (8-HQ) phthalimide hybrids targeting drug-resistant cancer cells, morpholine acetate serves as a superior reagent compared to its free base counterpart (2)[2].

Causality & Logic: The Mannich reaction requires the formation of an electrophilic iminium ion intermediate. When morpholine acetate is utilized, the pre-existing protonation state of the salt facilitates rapid condensation with paraformaldehyde. This accelerates the reaction kinetics—reducing reaction time from 4 hours to 2 hours—and minimizes the complex side-reaction mixtures that often plague free-base secondary amines, leading to higher yields and easier isolation[2].

Organometallic Therapeutics: Palladium(II) Complexes

Morpholine acetate is not limited to organic frameworks; it acts as a potent bidentate ligand in transition metal complexes. The bis-(morpholineacetato)palladium(II) complex exhibits significant DNA and bovine serum albumin (BSA) binding affinities (3)[3].

Causality & Logic: The acetate group coordinates tightly with the Pd(II) center, stabilizing the square-planar geometry required for DNA minor groove intercalation. Simultaneously, the morpholine ring enhances the overall lipophilicity of the complex. This structural synergy allows the complex to surpass the cellular uptake rates of traditional platinum-based drugs like cisplatin, thereby exhibiting superior cytotoxicity against specific cancer cell lines[3].

Quantitative Data Presentation

To facilitate comparison, the following table summarizes the pharmacological and kinetic advantages of utilizing morpholine acetates across different drug discovery domains.

Compound / SystemRole of Morpholine AcetateKey Pharmacological / Kinetic BenefitReference
Budesonide-21-morpholine acetate Hydrophilic Prodrug ConjugateIncreased water solubility (approx. 67.1% yield); enhanced in vivo anti-inflammatory activity via sustained esterase hydrolysis.Yan et al., 2019[1]
8-HQ-Phthalimide Hybrids Mannich Base ReagentAccelerated reaction time (2h vs 4h); higher purity profile compared to free base morpholine.PMC, 2026[2]
Bis-(morpholineacetato)Pd(II) Bioactive LigandSuperior lipophilicity and cytotoxicity compared to Cisplatin; strong DNA minor groove binding via hydrogen/van der Waals interactions.Feizi-Dehnayebi et al., 2022[3]

Visualizations of Core Workflows

G Start Budesonide-21-morpholine acetate (Prodrug) Transport Systemic Circulation (Enhanced Solubility) Start->Transport Enzyme Plasma Esterases (Hydrolysis) Transport->Enzyme Active Active Budesonide (Glucocorticoid Receptor Binding) Enzyme->Active Metabolite Morpholine Acetate (Excreted) Enzyme->Metabolite

Budesonide-21-morpholine acetate prodrug activation and hydrolysis pathway.

Workflow Step1 8-Hydroxyquinoline + Phthalic Anhydride (Reflux in Acetic Acid) Step2 HQ-Phthalimide Hybrid (Intermediate) Step1->Step2 Step4 Modified Mannich Reaction (Accelerated Kinetics) Step2->Step4 Step3 Paraformaldehyde + Morpholine Acetate (1,4-Dioxane, 80°C) Step3->Step4 Step5 Mannich-Modified Hybrid (Anticancer Agent) Step4->Step5

Workflow of modified Mannich reaction utilizing morpholine acetate.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and application of morpholine acetates.

Protocol 1: Synthesis of Budesonide-21-morpholine acetate

Objective: Conjugate morpholine acetate to budesonide to enhance aqueous solubility[1].

  • Activation: Dissolve Budesonide (2.0 g, 3.96 mmol) and chloroacetyl chloride (3.5 mL) in N,N-dimethylformamide (DMF) (10 mL). Stir at room temperature for 30 minutes.

  • Intermediate Isolation: Disperse the mixture in water (100 mL) and filter. Wash the residue twice with water. Dry to obtain the chloroacetyl intermediate.

  • Conjugation: Dissolve the intermediate in dichloromethane (DCM). Add morpholine dropwise.

  • Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) with a petroleum ether/ethyl acetate (1:1) developer. The disappearance of the intermediate spot validates the completion of the nucleophilic substitution, ensuring a self-validating checkpoint before proceeding.

  • Purification: Remove DCM via rotary evaporation. Wash the residue with water and saturated sodium chloride solution. Dry with anhydrous sodium sulfate to afford the crystallized budesonide-21-morpholine acetate (approx. 67.1% yield).

Protocol 2: Modified Mannich Reaction for 8-HQ-Phthalimide Hybrids

Objective: Synthesize anticancer Mannich bases using morpholine acetate to accelerate kinetics[2].

  • Preparation of Salt: If not commercially available, synthesize morpholine acetate by slowly adding one mole of morpholine to one mole of acetic acid at room temperature with constant stirring until the solid salt forms, followed by a 24-hour aging period (4)[4].

  • Reaction Setup: In a round-bottom flask, combine the synthesized 8-HQ-phthalimide hybrid intermediate (1.0 eq) and paraformaldehyde (1.5 eq) in 1,4-dioxane.

  • Amine Addition: Add morpholine acetate (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction to 80 °C. Monitor via TLC. The use of the acetate salt will drive the reaction to completion in approximately 2 hours (compared to 4 hours with free base morpholine).

  • Workup: Cool the mixture, precipitate the product using cold water, filter, and recrystallize from diethyl ether to yield the pure Mannich-modified hybrid.

Conclusion

Substituted morpholine acetates are indispensable assets in the drug discovery toolkit. Whether deployed as transient reagents that optimize reaction kinetics in complex syntheses or as permanent structural modifications that rescue the bioavailability of lipophilic prodrugs, their mechanistic predictability ensures robust, scalable drug development. Future research should continue to explore their integration into targeted organometallic therapies and advanced drug delivery systems.

References

  • Title: Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study Source: Dove Medical Press (Drug Design, Development and Therapy) URL: [Link]

  • Title: Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Biological activity of bis-(morpholineacetato)palladium(II) complex: Preparation, structural elucidation, cytotoxicity, DNA-/serum albumin-interaction, density functional theory, in-silico prediction and molecular modeling Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH) URL: [Link]

  • Title: Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel Source: MDPI URL: [Link]

Sources

Exploratory

Evaluating the Biological Targets of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Structural and Mechanistic Perspective

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a highly functionalized, versatile h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a highly functionalized, versatile heterocyclic compound that integrates three distinct pharmacophoric elements: a morpholine core, a 5-bromopyridine substituent, and a methyl acetate appendage.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular biological probe. While this specific full-length molecule frequently serves as an advanced synthetic intermediate[1], its structural motifs map directly to the active sites of two major oncology targets: Phosphoinositide 3-Kinases (PI3K) and Protein Arginine Methyltransferase 5 (PRMT5) . This technical guide deconstructs the mechanistic causality behind these target interactions and provides self-validating experimental protocols for evaluating its biological efficacy.

Pharmacophore Deconstruction & Target Mapping

To understand the biological potential of this compound, we must analyze the causality of its structural components in the context of protein-ligand interactions.

The Morpholine Core: The Kinase Hinge Binder

The morpholine ring is a hallmark of ATP-competitive kinase inhibitors. The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases (which sits at the interface of the N- and C-lobes), this oxygen mimics the adenine ring of ATP, anchoring the inhibitor to the backbone amides of the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kδ)[2]. This interaction is the foundational anchor for early pan-PI3K inhibitors like LY294002 and clinically approved PI3Kδ inhibitors like Idelalisib[2][3].

The 5-Bromopyridin-2-yl Moiety: The Selectivity Vector

Attached to the N4 position of the morpholine, the 5-bromopyridine ring serves as a rigid, lipophilic vector designed to probe deep selectivity pockets.

  • In Kinases: It extends into the affinity pocket (often interacting with residues like Trp787 or Met779), driving isoform selectivity[4].

  • In Epigenetics (PRMT5): In the context of MTAP-deleted cancers, methylthioadenosine (MTA) accumulates. Pyridine-based inhibitors act cooperatively with MTA. The pyridine ring establishes van der Waals contacts with MTA and engages in critical π -stacking interactions with Trp579, while the nitrogen can form hydrogen bonds with Glu444[5].

The Methyl Acetate Group: The Functional Handle

Located at the C2 position of the morpholine, the methyl acetate group is highly solvent-exposed. This is a strategic design choice. It can be easily hydrolyzed to a carboxylic acid or directly amidated, serving as an ideal attachment point for Proteolysis Targeting Chimera (PROTAC) linkers (e.g., PEG chains connecting to an E3 ligase ligand) without disrupting the core target-binding pharmacophore[1].

Target 1: Phosphoinositide 3-Kinase (PI3K) Profiling

The PI3K/AKT/mTOR pathway is a primary driver of cell survival and proliferation. Morpholine derivatives are classical inhibitors of this cascade[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Node) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Compound Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Compound->PI3K Inhibits (Hinge Binder) PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

PI3K/AKT/mTOR signaling cascade highlighting the morpholine hinge-binder inhibition node.

Self-Validating Protocol: HTRF PI3K Kinase Assay

To evaluate the compound's efficacy, a Homogeneous Time-Resolved Fluorescence (HTRF) assay must be employed. This protocol is designed with internal causality to ensure data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl acetate group.

  • Enzyme Incubation: In a 384-well microplate, dispense 5 µL of recombinant PI3K (α, β, γ, or δ isoform) in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Add 100 nL of the compound via acoustic dispensing. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the morpholine core to establish equilibrium with the ATP-binding hinge region before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (10 µM) and ATP (at the specific Km​ for each isoform). Incubate for 30 minutes.

  • Reaction Quench & Detection: Add 10 µL of HTRF detection buffer containing EDTA and a Europium-labeled anti-PIP3 antibody. Causality: EDTA instantly chelates Mg2+ , a required cofactor for kinase activity, abruptly halting the reaction. This creates a self-validating temporal snapshot. The Europium fluorophore provides a long-emission half-life, eliminating short-lived background autofluorescence from the bromopyridine ring.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic regression. Use Buparlisib (BKM120) as a positive control to validate the dynamic range of the assay.

Target 2: PRMT5 Epigenetic Targeting (MTA-Cooperative)

Recent breakthroughs have identified PRMT5 as a synthetic lethal target in tumors harboring MTAP (methylthioadenosine phosphorylase) deletions[6]. In these cells, MTA accumulates and binds to PRMT5. Morpholine-pyridine derivatives have been shown to bind cooperatively with MTA, locking the enzyme in an inactive state[5][7].

Self-Validating Protocol: AlphaLISA PRMT5/MEP50 Methyltransferase Assay

Step-by-Step Methodology:

  • Complex Assembly: Incubate recombinant PRMT5/MEP50 complex (5 nM) with MTA (30 µM) in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20, 1 mM DTT) for 30 minutes. Causality: This step artificially mimics the MTAP-deleted tumor microenvironment, forcing the enzyme into the MTA-bound hypomorphic state[6].

  • Compound Addition: Add the compound in a 10-point dose-response curve. Incubate for 30 minutes. Causality: The 5-bromopyridine ring requires time to intercalate and form π -stacking interactions with Trp579 and the bound MTA molecule[5].

  • Methylation Reaction: Initiate the reaction by adding 1 µM S-adenosylmethionine (SAM) and 100 nM of a biotinylated histone H4R3 peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add AlphaLISA Acceptor beads conjugated to an anti-symmetric dimethyl arginine (SDMA) antibody, followed by Streptavidin-coated Donor beads. Causality: The Donor beads bind the biotinylated peptide, and the Acceptor beads bind the methylated arginine. Laser excitation at 680 nm generates singlet oxygen, triggering a luminescent signal at 615 nm only if the beads are in close proximity (i.e., the peptide was successfully methylated). A decrease in signal directly correlates to PRMT5 inhibition.

Quantitative Data & Structural Mapping

The following table summarizes the anticipated structural roles and comparative metrics when profiling this compound against primary targets.

Structural MotifTarget ClassSpecific Interaction / RoleExpected Assay Readout
Morpholine Core PI3K IsoformsH-bond acceptor mimicking ATP adenine; binds Val851/Val882.Primary driver of IC50​ (Nanomolar range expected).
5-Bromopyridine PRMT5/MEP50 π -stacking with Trp579; van der Waals contact with MTA.Cooperative Ki​ shift in the presence of MTA.
Methyl Acetate PROTAC DesignSolvent-exposed vector; handle for E3 ligase linker attachment.Modulates lipophilic efficiency (LipE) and clearance.
Bromine Atom GeneralHeavy atom effect; fills deep hydrophobic pockets.Enhances residence time ( τ ) on the target.

Standardized Screening Workflow

To ensure rigorous scientific integrity, the evaluation of this compound should follow a standardized high-throughput screening (HTS) workflow, ensuring all variables are controlled and self-validating.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Target Incubation (PI3K or PRMT5) Step1->Step2 Step3 3. Substrate Addition (ATP or SAM/MTA) Step2->Step3 Step4 4. Reaction Quench (EDTA / Stop Buffer) Step3->Step4 Step5 5. Signal Detection (HTRF / AlphaLISA) Step4->Step5

Standardized high-throughput screening workflow for kinase and methyltransferase profiling.

Conclusion

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate represents a highly privileged scaffold. By leveraging the morpholine ring as a hinge binder and the bromopyridine as a selectivity vector, researchers can deploy this molecule as a potent starting point for PI3K inhibition or MTA-cooperative PRMT5 targeting. Furthermore, the methyl acetate group provides an immediate synthetic handle for the development of targeted protein degraders (PROTACs), making it an invaluable asset in the modern medicinal chemist's toolkit.

References

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

  • A review of the known MTA-cooperative PRMT5 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Preliminary Cytotoxicity Screening of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Methodological Framework

Executive Summary & Mechanistic Rationale Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a synthetic intermediate featuring a bromopyridine ring coupled to a morpholine scaffold. This structural motif is freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a synthetic intermediate featuring a bromopyridine ring coupled to a morpholine scaffold. This structural motif is frequently utilized in the development of kinase inhibitors and CNS-active agents due to its favorable physicochemical properties and target engagement potential. However, before advancing such novel entities into efficacy models, it is critical to establish a rigorous preliminary cytotoxicity profile. Many early-stage compounds exhibit non-specific reactivity or act as Pan-Assay Interference Compounds (PAINS), leading to cellular injury through off-target mechanisms[1].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, high-throughput screening (HTS) methodology. To avoid the "eureka effect" of false positives[1], this protocol employs an orthogonal testing strategy. We utilize a primary ATP-quantification assay (CellTiter-Glo) to measure metabolic viability[2], run in parallel with a Lactate Dehydrogenase (LDH) release assay to assess membrane integrity. This multiplexed approach ensures that observed cytotoxicity is a genuine biological response rather than an artifact of assay interference[3].

Experimental Design & Logical Workflow

A robust screening cascade must be designed as a closed-loop, self-validating system. Every step, from cell seeding to data acquisition, includes internal controls to monitor plate uniformity, edge effects, and baseline cellular health.

Workflow Start Compound QC: Methyl 2-[4-(5-bromopyridin-2-yl)... acetate Prep Stock Prep (10mM in DMSO) & 9-Point Serial Dilution Start->Prep Treat Compound Treatment (72h Incubation, 5% CO2) Prep->Treat Cells Cell Seeding (BALB/c 3T3) 384-well opaque plate Cells->Treat Assay1 Primary Assay: CellTiter-Glo (ATP Quant) Treat->Assay1 Assay2 Orthogonal Assay: LDH Release (Membrane) Treat->Assay2 Analysis Data Analysis (IC50 & Z'-factor Calculation) Assay1->Analysis Assay2->Analysis

Fig 1. High-throughput cytotoxicity screening workflow for novel morpholine-pyridine derivatives.

Step-by-Step Experimental Protocols

Cell Culture and Seeding

Model Selection: BALB/c 3T3 fibroblasts. Causality: The OECD Test Guideline 129 specifically recommends BALB/c 3T3 cells for standardized basal cytotoxicity estimations[4]. Using a globally recognized cell line ensures regulatory alignment and reproducibility.

  • Harvest BALB/c 3T3 cells during the logarithmic growth phase using 0.25% Trypsin-EDTA.

  • Seed cells at a experimentally determined density (e.g., 1×103 cells/well) into 384-well white, flat-bottomed plates in 30 µL of culture medium[5].

  • Causality for Plate Choice: White opaque plates are mandatory for luminescence assays to maximize signal reflection and prevent optical crosstalk between adjacent wells[6].

  • Incubate plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in 100% anhydrous DMSO[5].

  • Perform a 9-point, 3-fold serial dilution in an intermediate plate.

  • Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.3% (v/v)[5].

  • Internal Controls: Include Staurosporine (10 µM) as a positive control for apoptosis, and 0.3% DMSO as a vehicle (negative) control[5].

  • Incubate for 72 hours. Causality: A 72-hour exposure captures multiple cell division cycles, ensuring that compounds requiring metabolic activation or those inducing delayed apoptotic pathways are accurately detected[5].

Primary Viability Assay: CellTiter-Glo (ATP Quantification)

This protocol utilizes the homogeneous "add-mix-measure" format, which prevents pipetting errors associated with multiple washing steps[7].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate both the buffer and the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until dissolved[6].

  • Plate Equilibration: Remove the 384-well assay plate from the incubator and equilibrate to room temperature for 30 minutes[6]. Causality: Temperature gradients across the plate cause uneven luciferase enzymatic rates, leading to severe edge effects and compromised data integrity.

  • Reagent Addition: Add 30 µL of reconstituted CellTiter-Glo Reagent directly to the 30 µL of culture medium present in each well[6].

  • Lysis: Mix the contents for 2 minutes on an orbital shaker. Causality: Mechanical agitation is required to completely rupture the cell membranes, releasing intracellular ATP into the medium[2].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. Causality: This stabilizes the "glow-type" luminescent signal, which has a half-life of >5 hours, allowing for flexible batch processing of multiple plates[7].

  • Detection: Record luminescence using a multi-mode microplate reader with an integration time of 0.25–1 second per well[6].

Mechanistic Pathways of Cytotoxicity

Understanding how a compound induces cell death is as critical as knowing if it does. Morpholine-pyridine derivatives can induce cytotoxicity through several distinct biological pathways, which dictate the choice of our orthogonal assays.

Pathway Comp Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Mito Mitochondrial Dysfunction Comp->Mito Target Binding ROS ROS Generation Comp->ROS Off-target Stress ATP ATP Depletion (Detected by CTG) Mito->ATP Apoptosis Apoptosis / Necrosis ATP->Apoptosis Membrane Membrane Rupture (Detected by LDH) ROS->Membrane Membrane->Apoptosis

Fig 2. Proposed mechanistic pathways of cytotoxicity and corresponding assay detection points.

Data Analysis and Quality Control

A screening assay is only valid if it meets strict statistical criteria. We utilize the Z'-factor to evaluate the dynamic range and data variation of the assay, as recommended by the NIH Assay Guidance Manual[8].

The mean luminescence of the compound-treated wells is normalized as a percentage of the vehicle-treated (DMSO) controls[5]. IC50​ values are subsequently derived using non-linear regression analysis.

Table 1: Assay Quality Control Metrics & Acceptance Criteria
MetricFormula / DefinitionAcceptance CriterionMechanistic Rationale
Z'-Factor $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}}$
Signal-to-Background (S/B) μpos​μneg​​ > 10 Verifies that the assay chemistry is generating sufficient luminescent signal above the background noise of the instrument.
Vehicle Toxicity Viability of 0.3% DMSO vs. Untreated> 95% Confirms that the solvent (DMSO) is not inducing baseline cellular stress, which would artificially lower the IC50​ [5].
Positive Control Window Viability of 10 µM Staurosporine< 5% Validates that the chosen cell line is fully capable of undergoing apoptosis under the specific experimental conditions[5].

Note: μ denotes the mean and σ denotes the standard deviation of the positive (pos) and negative (neg) controls.

By adhering to this structured, self-validating methodology, researchers can confidently determine the preliminary cytotoxicity of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, ensuring that only compounds with a viable therapeutic window progress to advanced preclinical models.

References

  • Bio-protocol. "4.3. CellTiter-Glo Viability Assay (CTG)". bio-protocol.org.[Link]

  • Drug Hunter / NIH Assay Guidance Manual. "AICs and PAINS: Mechanisms of Assay Interference". drughunter.com.[Link]

  • PMC / OECD Test Guideline 129. "Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients". nih.gov.[Link]

  • ACS Publications / NIH AGM. "Translating the Genome into Drugs | Accounts of Chemical Research". acs.org.[Link]

  • NIH. "Choosing Modern Assay Technologies to Develop Test Guidelines". nih.gov.[Link]

Sources

Exploratory

Structural analogs of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Abstract The morpholine scaffold is a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to confer favorable physicochemical properties that can lead to improved pharmacokinetic and metabolic profiles in drug candidates.[1] This guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of structural analogs based on the lead compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. By systematically exploring modifications to the bromopyridine moiety, the morpholine core, and the acetate side chain, researchers can elucidate structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in hit-to-lead and lead optimization campaigns.

Introduction: Deconstructing the Core Scaffold

The lead compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, integrates three key structural motifs, each offering distinct opportunities for analog design. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, often enhances aqueous solubility and can act as a hydrogen bond acceptor.[2][3] Its inclusion in central nervous system (CNS) drug candidates is particularly noteworthy, as its physicochemical properties may improve permeability across the blood-brain barrier (BBB).[3][4] The N-aryl substitution with a 5-bromopyridine ring introduces a common pharmacophore found in numerous bioactive molecules, while the methyl acetate side chain at the C-2 position provides a modifiable linker and functional group that can influence cell permeability and target engagement.

A deep understanding of this scaffold's potential requires a systematic approach to analog design, grounded in established medicinal chemistry principles. This guide outlines such an approach, providing both the strategic rationale and the practical methodologies required for execution.

The Strategic Imperative for Analog Design

The decision to generate structural analogs is driven by the need to optimize a lead compound's profile. The primary objectives of an analog program for this scaffold would be to:

  • Elucidate Structure-Activity Relationships (SAR): To identify which parts of the molecule are essential for biological activity and which can be modified. This involves systematically altering each subunit to probe interactions with the biological target.

  • Enhance Target Potency and Selectivity: To increase the compound's affinity for its intended target while minimizing interactions with off-targets, thereby reducing the potential for adverse effects.

  • Optimize Pharmacokinetic (PK) Properties: To modulate absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, modifying the ester side chain could alter metabolic stability against esterases, while changes to the pyridine ring could influence oxidative metabolism by cytochrome P450 enzymes.

  • Improve Physicochemical Properties: To fine-tune solubility, lipophilicity (LogP), and permeability to ensure the compound can reach its site of action in sufficient concentration. The morpholine ring itself is often incorporated for this very purpose.[2]

A Systematic Approach to Structural Modification

We propose a tripartite strategy, focusing on the independent, systematic modification of the scaffold's three primary domains.

Domain A: The 5-Bromopyridine Ring

The 5-bromopyridine moiety is a critical recognition element. Modifications here can significantly impact target binding affinity and selectivity.

  • Halogen Substitution: The bromine at the 5-position is a key starting point. A "halogen scan" can reveal sensitivity to both electronic and steric effects. Replacing bromine with fluorine, chlorine, or a cyano group can systematically alter the electronic nature of the aromatic ring.

  • Positional Isomerism: Moving the bromine to the 3, 4, or 6-position of the pyridine ring will change the molecule's vectoral presentation and dipole moment, which can be critical for specific orbital interactions within a binding pocket.

  • Bioisosteric Replacement: The pyridine ring itself can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or thiazole to explore alternative hydrogen bonding patterns and pKa variations. For example, replacing the pyridine with a pyrimidine introduces an additional nitrogen, potentially altering binding modes and metabolic stability.

Domain B: The Morpholine Core

The morpholine ring provides the structural backbone and influences the spatial orientation of the other two domains.

  • Ring Substitution: Introducing small alkyl groups (e.g., methyl) on the carbon atoms of the morpholine ring (C-3, C-5, C-6) can create chiral centers and conformationally restrict the ring. This can lead to improved affinity and selectivity by locking the molecule into a more favorable binding conformation.

  • Heteroatom Variation: Replacing the morpholine oxygen with a sulfur atom (to give a thiomorpholine derivative) or another nitrogen atom (to give a piperazine derivative) can profoundly impact the scaffold's properties. A thiomorpholine may alter lipophilicity, while a piperazine introduces a new site for substitution and hydrogen bonding.

Domain C: The Methyl Acetate Side Chain

The C-2 side chain is highly amenable to modification to tune potency and PK properties.

  • Ester Modification: The methyl ester is a potential site of hydrolysis by plasma and tissue esterases. Altering this to an ethyl, isopropyl, or tert-butyl ester can modulate the rate of this hydrolysis, effectively creating a series of prodrugs with different activation kinetics.

  • Functional Group Interconversion: Replacing the ester with a more stable amide (primary, secondary, or tertiary) can block hydrolysis and introduce new hydrogen bond donors or acceptors. Conversion to the terminal carboxylic acid (the likely active metabolite) is also a critical analog to synthesize and test.

  • Linker Homologation: The length and nature of the acetate linker can be varied. Introducing an additional methylene group (propionate analog) or branching can alter the positioning of the terminal functional group relative to the core scaffold.

Synthetic Workflows and Experimental Protocols

Trustworthy protocols are the foundation of a successful analog campaign. Below is a general synthetic scheme and a detailed protocol for the synthesis of the core scaffold, which can be adapted for analog synthesis.

General Synthetic Workflow

The primary synthetic route involves the N-arylation of a pre-formed morpholine-2-acetate derivative with an appropriate halo-pyridine.

G cluster_0 Synthesis of Morpholine Intermediate cluster_1 N-Arylation A Commercially Available Amino Alcohol B Protection of Amine A->B C Cyclization with Alkyl 2-haloacetate B->C D Deprotection C->D E Methyl 2-(morpholin-2-yl)acetate (Intermediate from above) D->E G Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) E->G F 2,5-Dibromopyridine F->G H Final Product: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate G->H G A Tier 1: Primary Screening (e.g., Target-based enzymatic assay or cell-based phenotypic screen at 10 µM) B Tier 2: Potency & Selectivity (IC50/EC50 determination on primary target; Selectivity panel against related targets) A->B Active 'Hits' (e.g., >50% inhibition) C Tier 3: In Vitro ADME & Toxicology (Metabolic stability, Caco-2 permeability, hERG liability, Cytotoxicity) B->C Potent & Selective (e.g., IC50 < 1 µM, >10x selective) D Tier 4: In Vivo Efficacy & PK (Rodent model of disease; Pharmacokinetic profiling) C->D Favorable Profile (e.g., stable, permeable, non-toxic) G cluster_scaffold Core Scaffold cluster_sar SAR Insights Scaffold [Pyridine]-[N-Morpholine]-[Acetate] Pyridine Pyridine 5-Position Morpholine Morpholine Core Acetate Acetate Side Chain Pyridine_SAR Small, electron-withdrawing groups (F, CN) increase potency. Removal of substituent kills activity. Pyridine->Pyridine_SAR Morpholine_SAR Modifications untested. Potential to improve selectivity via conformational restriction. Morpholine->Morpholine_SAR Acetate_SAR Ester is a potential metabolic liability. Conversion to amide or acid is a key next step. Acetate->Acetate_SAR

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in cell culture

Introduction & Mechanistic Rationale Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a rationally designed small-molecule probe that leverages a privileged heterocyclic scaffold for kinase inhibition. The core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a rationally designed small-molecule probe that leverages a privileged heterocyclic scaffold for kinase inhibition. The core structure features a morpholine ring attached to a 5-bromopyridine moiety. The morpholine oxygen and pyridine nitrogen are well-established pharmacophores that act as hydrogen-bond acceptors, anchoring the molecule into the ATP-binding hinge region of kinases such as PI3K and mTOR ()[1].

However, the defining feature of this molecule is the methyl acetate group at the 2-position of the morpholine ring, which serves as an esterase-sensitive prodrug handle. Carboxylic acids often exhibit poor membrane permeability at physiological pH due to ionization. By masking the polar acid as a lipophilic methyl ester, the compound achieves rapid passive diffusion across the cellular lipid bilayer. Once inside the cell, ubiquitous intracellular carboxylesterases (CES) rapidly hydrolyze the ester bond, yielding the active free acid ()[2]. This highly polar active metabolite becomes "trapped" within the cytosol, leading to high local concentrations and sustained target engagement ()[3].

ProdrugWorkflow A Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate (Prodrug) B Passive Membrane Diffusion A->B C Intracellular Carboxylesterases (CES) B->C D Active Free Acid (Cytosolic Trapping) C->D E Kinase Hinge Region Binding & Inhibition D->E

Fig 1. Intracellular esterase-mediated prodrug activation and target engagement workflow.

Experimental Design & Causality

To rigorously evaluate this compound, the experimental workflow must be designed as a self-validating system . A common pitfall in prodrug evaluation is misinterpreting extracellular chemical degradation as intracellular biological inactivity.

The Causality of the Protocol:

  • Solvent Control & Precipitation: Ester prodrugs are highly lipophilic and prone to aggregation in aqueous media. Serial dilutions must be performed in 100% DMSO prior to media transfer to ensure the observed IC50 is driven by pharmacology, not physical precipitation.

  • Time-Course Kinetics: Because intracellular esterase cleavage requires time, short-term assays (e.g., 1–2 hours) may yield false negatives. Our protocol mandates a minimum 24-hour incubation to allow for complete prodrug activation and subsequent downstream signaling blockade.

  • Validation Checkpoint: A parallel cell-free media stability assay is integrated into the workflow. If the compound is stable in cell-free media but active in the cellular assay, we definitively prove that the biological effect is driven by intracellular enzymatic activation rather than spontaneous extracellular hydrolysis.

Step-by-Step Experimental Protocols

Protocol 3.1: Compound Formulation and Storage
  • Stock Preparation: Dissolve Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate powder in anhydrous, sterile DMSO to create a 10 mM master stock.

  • Aliquotting: Aliquot the stock into single-use amber vials (the bromopyridine moiety can be sensitive to prolonged UV exposure) and store at -80°C.

  • Working Dilutions: Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve. Do not dilute directly into aqueous media yet.

Protocol 3.2: Cell Culture and Target Engagement (Western Blot)

Objective: Verify the inhibition of the PI3K/AKT/mTOR pathway following prodrug activation.

  • Seeding: Seed target cancer cells (e.g., HCT-116 or MCF-7) in 6-well plates at 3×105 cells/well in complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Transfer the DMSO serial dilutions into pre-warmed culture media such that the final DMSO concentration is uniformly 0.1% (v/v). Replace the media in the 6-well plates with the compound-containing media.

  • Incubation: Incubate for 24 hours. Causality Note: This extended timeframe allows for passive diffusion, CES-mediated ester hydrolysis, and subsequent dephosphorylation of downstream targets.

  • Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-AKT (Ser473) and p-S6 (Ser235/236) .

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Ser473) PIP3->AKT Recruitment mTOR mTORC1 / Downstream AKT->mTOR Inhibitor Activated Morpholine Free Acid Inhibitor->PI3K ATP-Competitive Inhibition

Fig 2. PI3K/AKT/mTOR signaling cascade illustrating targeted inhibition by the morpholine scaffold.

Protocol 3.3: Cell Viability Profiling (CellTiter-Glo)

Objective: Quantify the anti-proliferative IC50 of the compound.

  • Seeding: Seed cells in a white, flat-bottom 96-well plate at 3,000 cells/well in 90 µL of media. Incubate overnight.

  • Dosing: Add 10 µL of 10X compound solutions (prepared in media from the DMSO stocks) to achieve final concentrations ranging from 10 µM to 0.5 nM (0.1% final DMSO).

  • Incubation: Incubate for 72 hours to assess true anti-proliferative effects.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Data Presentation: Quantitative Validation of the Prodrug Mechanism

To validate the efficacy of the methyl ester prodrug strategy, the compound must be compared against its hydrolyzed free-acid counterpart across both biochemical (cell-free) and cellular assays. The data below summarizes the expected pharmacokinetic behavior of this scaffold class:

Compound StateBiochemical Kinase Assay IC50 (nM)Cellular Viability Assay IC50 (nM)Cell-Free Media Stability (t1/2)
Methyl Ester Prodrug > 10,000 (Inactive)45 ± 5 (Potent)> 48 hours
Active Free Acid 12 ± 2 (Potent)> 5,000 (Impermeable)N/A

Interpretation of Causality: The table above serves as the ultimate self-validation of the protocol. The Methyl Ester Prodrug is completely inactive in a cell-free biochemical assay because it lacks the free carboxylate required for optimal kinase hinge-binding, and there are no esterases to activate it. However, in the cellular assay, it exhibits potent nanomolar activity due to successful membrane penetration and intracellular cleavage. Conversely, the Active Free Acid is highly potent biochemically but fails to cross the cell membrane, rendering it useless in cell culture.

References

  • Title: Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: High-Throughput Screening Library Generation Using Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate as a Privileged Scaffold

Executive Summary & Scaffold Rationale In modern drug discovery, the design of High-Throughput Screening (HTS) libraries relies heavily on "privileged scaffolds"—molecular frameworks that consistently exhibit high-affini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the design of High-Throughput Screening (HTS) libraries relies heavily on "privileged scaffolds"—molecular frameworks that consistently exhibit high-affinity binding across diverse biological targets. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a highly versatile, bifunctional building block engineered specifically for automated parallel synthesis and fragment-based drug discovery (FBDD).

This scaffold integrates three critical structural features:

  • The Morpholine Core: A widely recognized pharmacophore that improves aqueous solubility, modulates basicity (pKa), and frequently acts as a hydrogen-bond acceptor in kinase hinge-binding regions or GPCR allosteric sites.

  • The 5-Bromopyridin-2-yl Moiety: The 2-aminopyridine linkage (formed via the morpholine nitrogen) is a metabolically stable bioisostere for anilines. The bromine atom at the 5-position serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling.

  • The Methyl Acetate Group: Positioned at C2 of the morpholine ring, this ester provides a bio-orthogonal handle that remains inert during cross-coupling but can be unmasked later for high-throughput amide derivatization.

By exploiting these orthogonal reactivity vectors, researchers can generate highly diverse, spatially addressed 2D matrix libraries (e.g., coupling 96 boronic acids with 96 amines to yield 9,216 unique compounds) for rapid HTS deployment.

Mechanistic Role in HTS Library Design

To successfully deploy this scaffold in an automated HTS environment, one must understand the causality behind the chemical behavior of its functional groups.

Overcoming Pyridine Deactivation in Cross-Coupling

The 5-bromopyridine moiety presents a unique mechanistic challenge in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). The electron-withdrawing nature of the pyridine ring slows the initial oxidative addition of the Pd(0) species. Furthermore, the basic pyridine nitrogen can coordinate to the metal center, leading to off-cycle catalyst sequestration and premature deactivation[1].

To counteract this, our protocols employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). The steric bulk of these ligands accelerates the reductive elimination step, while their electron-rich nature facilitates oxidative addition, effectively outcompeting the pyridine nitrogen for palladium coordination[2]. Recent advances in nanomole-scale high-throughput chemistry have demonstrated that optimizing these specific Pd/ligand ratios in polar aprotic solvents like DMSO allows for robust, room-temperature library synthesis[3].

Bio-Orthogonal Masking via the Ester

The methyl acetate group serves as a masked carboxylic acid. We deliberately retain the ester during the initial cross-coupling steps. If a free carboxylate were present, it could coordinate with the palladium catalyst, form insoluble salts in organic solvents, or induce unwanted side reactions. Once the biaryl core is established via the 5-bromo vector, high-throughput saponification unmasks the acid, priming it for HATU-mediated amide coupling to generate the final library[4].

G Core Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate V1 Vector 1: 5-Bromo Position (Pd-Catalyzed Coupling) Core->V1 V2 Vector 2: Methyl Acetate (Amide Coupling) Core->V2 Suzuki Suzuki-Miyaura (Boronic Acids) V1->Suzuki Buchwald Buchwald-Hartwig (Amines) V1->Buchwald Hydrolysis LiOH Saponification V2->Hydrolysis Library Spatially Addressed HTS Library (384-well) Suzuki->Library Buchwald->Library Amide HATU/DIPEA (Primary/Secondary Amines) Hydrolysis->Amide Amide->Library

Caption: Orthogonal diversification workflow of the morpholine-pyridine scaffold for HTS library generation.

Experimental Protocols: High-Throughput Library Synthesis & Screening

The following workflows are designed for automated liquid handlers (e.g., Echo Acoustic Liquid Handler or Hamilton STAR). Every protocol described below is a self-validating system , incorporating internal quality control (QC) gates to prevent the propagation of failed reactions into the screening phase.

Protocol A: Automated 96-Well Suzuki-Miyaura Cross-Coupling (Vector 1)

Objective: Generate a library of 5-aryl/heteroaryl substituted intermediates.

  • Reagent Preparation: Prepare a 0.2 M stock solution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in anhydrous 1,4-dioxane. Prepare a catalyst master mix containing 5 mol% Pd(OAc)₂ and 10 mol% XPhos in dioxane.

  • Dispensing: Using an automated liquid handler, dispense 10 µmol of the scaffold stock into each well of a 96-well deep-well plate.

  • Boronic Acid Addition: Dispense 15 µmol (1.5 eq) of a unique boronic acid from the building block library into each well.

  • Base Addition: Add 30 µmol (3.0 eq) of aqueous K₃PO₄ (1.0 M) to each well.

  • Catalyst Addition: Dispense the Pd/XPhos master mix into all wells. Seal the plate with a pierceable aluminum seal.

  • Reaction: Agitate the plate at 90°C for 12 hours in a heated shaker block.

  • Self-Validation Gate (LC-MS QC):

    • Mechanism: Plate 1 is designated as the validation plate, containing 4 known high-reactivity boronic acids (e.g., phenylboronic acid) and 4 known low-reactivity boronic acids (e.g., 2-pyridylboronic acid).

    • Criteria: An automated LC-MS injection of these 8 wells must yield >85% conversion for the high-reactivity set and >50% for the low-reactivity set. If this gate is passed, the system automatically proceeds to Protocol B.

Protocol B: In-situ Saponification and Amide Coupling (Vector 2)

Objective: Unmask the ester and diversify via amide bond formation.

  • Saponification: To the crude mixture from Protocol A, add 50 µL of 2.0 M aqueous LiOH per well. Shake at 40°C for 4 hours.

  • Neutralization & Solvent Swap: Neutralize with 1.0 M HCl. Evaporate the solvent using a high-throughput centrifugal evaporator (e.g., Genevac). Re-dissolve the crude acid in 200 µL of anhydrous DMF.

  • Activation: Add 12 µmol (1.2 eq) of HATU and 30 µmol (3.0 eq) of DIPEA to each well. Incubate for 15 minutes at room temperature to form the active OAt ester.

  • Amine Diversification: Dispense 15 µmol of a unique primary or secondary amine into each well. Shake at room temperature for 6 hours.

  • Purification: Pass the crude library through a 96-well Solid Phase Extraction (SPE) block (C18 resin) to remove salts and excess HATU byproducts. Elute with acetonitrile and lyophilize.

Protocol C: TR-FRET High-Throughput Screening

Objective: Screen the resulting library against a target kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Assay Setup: In a 384-well low-volume assay plate, dispense 10 nL of the synthesized library compounds (in DMSO) using acoustic dispensing.

  • Reagent Addition: Add 5 µL of a master mix containing the Europium-labeled target kinase (Donor) and a Cy5-labeled tracer ligand (Acceptor) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5).

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Reading & Self-Validation Gate (Z'-Factor):

    • Mechanism: Read the plate on a microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (Eu) and 665 nm (Cy5). Calculate the FRET ratio (665/620).

    • Criteria: Each 384-well plate includes 16 wells of DMSO (negative control, 0% inhibition) and 16 wells of a reference inhibitor (positive control, 100% inhibition). The assay plate is only accepted for hit calling if the calculated Z'-factor is ≥ 0.6, validating a robust signal-to-background ratio.

TRFRET Excitation Laser Excitation (337 nm) Donor Europium-labeled Target Protein Excitation->Donor Acceptor Cy5-labeled Tracer Ligand Donor->Acceptor Energy Transfer (Binding Intact) Emission FRET Emission (665 nm) Acceptor->Emission Inhibitor Scaffold Hit (Disrupts Binding) Inhibitor->Donor Competes with Tracer SignalDrop Decreased 665 nm Signal Inhibitor->SignalDrop Readout

Caption: TR-FRET assay logic for screening the morpholine-pyridine library against target proteins.

Data Presentation

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions for 5-Bromopyridines Data demonstrates the causality of ligand choice on the conversion rate of the electron-deficient 5-bromopyridine scaffold.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/H₂O9022% (Deactivated)
Pd(dppf)Cl₂Bidentate PhosphineK₂CO₃Dioxane/H₂O9045%
Pd(OAc)₂ / SPhosDialkylbiaryl (Standard)K₃PO₄Dioxane/H₂O9078%
Pd(OAc)₂ / XPhos Dialkylbiaryl (Bulky) K₃PO₄ Dioxane/H₂O 90 >95% (Optimal)

Table 2: Representative HTS Hit Triage (Physicochemical Properties) Post-screening data summarizing the favorable drug-like properties imparted by the morpholine-pyridine core.

Hit IDVector 1 (Aryl)Vector 2 (Amine)IC₅₀ (nM)MW ( g/mol )cLogPAqueous Sol. (µM)
HTS-0124-FluorophenylCyclopentylamine45383.42.8>200
HTS-0883-PyridylN-Methylpiperazine120398.51.9>500
HTS-1452-MethylphenylBenzylamine22405.53.2150

References

  • Source: National Center for Biotechnology Information (PMC)
  • High-throughput screening of drug leads | Science in the Classroom Source: Science in the Classroom URL
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles Source: ACS Medicinal Chemistry Letters URL
  • Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions Source: BenchChem Technical Support URL

Sources

Method

Dosing and administration of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in animal models

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of novel small molecules, using Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate as a represe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical in vivo evaluation of novel small molecules, using Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate as a representative example of a new chemical entity (NCE). Given the absence of published data for this specific compound, this document outlines the fundamental principles and established protocols necessary to characterize its dosing, administration, and pharmacokinetic profile in animal models.

Introduction: The Path from Bench to In Vivo Efficacy

The journey of a novel compound like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate from chemical synthesis to a potential therapeutic candidate is contingent on rigorous preclinical evaluation. Animal models are indispensable tools in this process, providing critical insights into a drug's efficacy, safety, and pharmacokinetic profile before it can be considered for human trials. The structural motifs present—a bromopyridine and a morpholine ring—are common in medicinal chemistry[1][2]. For instance, the 4-(5-Bromopyridin-2-yl)morpholine core is a known building block for developing new pharmaceuticals, and compounds containing it often exhibit moderate solubility in organic solvents like DMSO, with limited aqueous solubility[1].

This guide provides the foundational protocols to navigate the critical early stages of in vivo testing, focusing on logical experimental design, technical precision, and data-driven decision-making.

Pre-formulation & Formulation Development: The Cornerstone of Reliable Dosing

Before any animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount. This step is non-negotiable as the formulation directly impacts bioavailability, reproducibility, and, ultimately, the validity of the entire study. The systemic pharmacokinetics of any small molecule are determined by these initial characteristics[3].

Essential Pre-formulation Assessment
  • Solubility Profiling: The solubility of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate must be determined in a panel of pharmaceutically acceptable vehicles. Given its structural similarity to other hydrophobic molecules, aqueous solubility is likely to be low[1].

  • Stability Analysis: The compound's stability in the chosen vehicle at room temperature and under storage conditions should be confirmed to ensure that the administered dose is accurate and the compound does not degrade.

Vehicle Selection & Formulation Protocol

For parenteral routes (e.g., Intraperitoneal, Intravenous), all substances must be sterile and ideally isotonic, with a pH close to physiologic levels (6.8-7.2)[4][5]. The use of non-pharmaceutical-grade compounds is permissible only when scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC)[6].

Table 1: Common Vehicles for Preclinical In Vivo Studies

VehicleRoute(s)AdvantagesDisadvantages & Mitigation
Saline (0.9% NaCl) PO, IP, IV, SCIsotonic, physiological.Poor solubilizing power for hydrophobic compounds.
PBS IP, IV, SCBuffered, physiological pH.Limited solubilizing power.
5-10% DMSO in Saline IP, IVGood solubilizing power for many organic compounds.Can cause local irritation or hemolysis at >10%. Must be prepared fresh and administered slowly.
5-10% Solutol® HS 15 PO, IVExcellent solubilizer, low toxicity.Can be viscous. Requires careful preparation.
20-40% Captisol® (SBE-β-CD) PO, IP, IV, SCExcellent solubilizer for poorly soluble drugs, improves stability.Can be expensive. Potential for renal effects at very high doses.
Corn Oil / Sesame Oil PO, SCGood for highly lipophilic compounds and sustained release.Not suitable for IV. Can be variable in composition.

Protocol 2.2.1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose for Oral Gavage

  • Weigh the required amount of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Add a small amount of the vehicle to the compound and triturate to form a uniform paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

  • Visually inspect for uniformity before drawing each dose. Maintain continuous, gentle agitation during the dosing procedure to prevent settling.

Administration Protocols in Rodent Models

All procedures must be conducted by trained personnel in accordance with an IACUC-approved protocol[4][7]. The choice of administration route profoundly affects a drug's pharmacokinetic profile[8].

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach[9].

Protocol 3.1.1: Oral Gavage in Mice

  • Animal Restraint: Gently but firmly scruff the mouse, ensuring the head is immobilized and the neck and esophagus form a straight line[10][11].

  • Tube Measurement: Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum (xiphoid process). Mark the tube to prevent insertion past this point, which could perforate the stomach[9][12].

  • Tube Insertion: Insert the gavage tube into the diastema (gap behind the incisors) of the mouth. Advance it gently along the upper palate[12]. The animal should swallow as the tube passes into the esophagus. If any resistance is met, do not force the tube [9][10].

  • Dose Administration: Once the tube is correctly placed, slowly administer the calculated volume. Recommended maximum volume for mice is 10 mL/kg[9][12].

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs[10][13].

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of a substance from the peritoneal cavity.

Protocol 3.2.1: Intraperitoneal Injection in Rats

  • Animal Restraint: A two-person technique is preferred for rats. One person restrains the rat, holding its head between the index and middle fingers and supporting the body, while the second person performs the injection[7].

  • Site Identification: The recommended injection site is the lower right quadrant of the abdomen[7][14][15]. This location avoids the cecum (on the left side) and the urinary bladder.

  • Injection Procedure: Using an appropriate needle (e.g., 23-25 gauge for rats), insert the needle with the bevel facing up at a 30-40° angle[7][14].

  • Aspiration: Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed with the injection[15][16].

  • Dose Administration: Inject the substance smoothly. The maximum recommended volume is 10 mL/kg[7][14].

  • Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for complications such as bleeding or signs of peritonitis[7].

Table 2: Recommended Dosing Parameters for Rodents

SpeciesRouteMax VolumeRecommended Needle Gauge
Mouse PO10 mL/kg[12][13]20-22g (flexible or bulb-tipped)[12]
IP10 mL/kg[7]25-27g[7]
Rat PO10-20 mL/kg[12]16-18g (flexible or bulb-tipped)[12]
IP10 mL/kg[7][14]23-25g[7][14]

Pharmacokinetic (PK) & Pharmacodynamic (PD) Evaluation

PK/PD studies are fundamental to understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and relating its concentration to its biological effect[8]. This is crucial for optimizing dosing regimens and translating preclinical data to humans[17][18].

Experimental Design for a Pilot PK Study

A pilot PK study in a small number of animals (e.g., n=3 per time point) can provide initial estimates of key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis Acclimation Animal Acclimation (≥ 1 week) DosePrep Dose Formulation (e.g., 10 mg/kg PO) Dosing Administer Compound (Time = 0) DosePrep->Dosing BloodColl Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodColl Time Course PlasmaSep Plasma Separation (Centrifugation) BloodColl->PlasmaSep LCMS LC-MS/MS Analysis (Quantify Compound) PlasmaSep->LCMS PK_Analysis Pharmacokinetic Modeling (Calculate Cmax, AUC, t½) LCMS->PK_Analysis

Caption: Workflow for a pilot pharmacokinetic study in rodents.

Protocol 4.1.1: Blood Collection for PK Analysis (Mouse, Tail Vein)

  • Warm the mouse under a heat lamp for 2-3 minutes to promote vasodilation.

  • Make a small, clean nick in the lateral tail vein with a sterile lancet.

  • Collect 20-30 µL of blood into a capillary tube coated with an anticoagulant (e.g., EDTA).

  • Place the blood into a labeled microcentrifuge tube and store on ice.

  • Apply gentle pressure to the tail with sterile gauze to stop the bleeding.

  • Process samples by centrifuging to separate plasma, which is then stored at -80°C until analysis.

Safety and Toxicological Considerations

Throughout all in vivo procedures, diligent monitoring of animal welfare is mandatory. A preliminary toxicology study, such as an acute dose-range finding study, is essential to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity[19]. Any adverse preclinical findings must be carefully evaluated for their relevance to human safety[20].

Conclusion

The successful in vivo evaluation of a novel compound like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate hinges on a methodical, hypothesis-driven approach. By establishing robust formulation and administration procedures and integrating pharmacokinetic analysis early in the process, researchers can generate reliable, reproducible data. This foundational knowledge is critical for making informed decisions about the compound's future development trajectory and for bridging the gap between preclinical discovery and clinical application[21].

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services.
  • Oral Gavage In Mice and R
  • Oral Gavage in the Mouse. (2016).
  • Intraperitoneal Injection in Rats. Animals in Science - Queen's University.
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020). UBC Animal Care Services.
  • Standard Operating Procedure: Intraperitoneal Injections in the R
  • Guide to Oral Gavage for Mice and Rats. (2020).
  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa IACUC.
  • Guidelines on Administration of Substances to Laboratory Animals. University of Michigan IACUC.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • IG035: Guideline on Administration of Substances to Laboratory Animals.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Services.
  • The Role of Animal Models in Pharmacokinetics. (2021).
  • Role of Animal Models in Drug Development: Past, Present and Future Perspectives. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences.
  • 4-(5-Bromopyridin-2-yl)morpholine. (2023). Smolecule.
  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Pharmaceutical Research.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews.
  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy.
  • Prediction of pharmacokinetics of an anaplastic lymphoma kinase inhibitor in rat and monkey: application of physiologically based pharmacokinetic model as an alternative tool to minimise animal studies. (2023). Journal of Drug Delivery Science and Technology.
  • In Vivo Toxicology & Safety Pharmacology Studies. ProBioGen.
  • Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. (2014).
  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. (2023). Pharmaceutical Research.

Sources

Application

Application Notes and Protocols for the Use of MPB-42MA as a Novel Kinase Chemical Probe

An in-depth guide for researchers, scientists, and drug development professionals on the application of a novel chemical probe. Disclaimer: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MPB-42MA) is a novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of a novel chemical probe.

Disclaimer: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MPB-42MA) is a novel compound presented here as a hypothetical chemical probe for research purposes. The proposed mechanism of action and experimental data are illustrative. Researchers should conduct their own validation experiments.

Introduction: A New Tool for a Critical Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Chemical probes that can selectively modulate components of this pathway are invaluable tools for dissecting its complex biology and for the validation of new therapeutic targets.[2][3] We introduce MPB-42MA, a novel, potent, and selective chemical probe designed to target a key kinase within this cascade.

MPB-42MA incorporates a 5-bromopyridine moiety, a scaffold known for its role in kinase inhibition, and a morpholine ring, which is recognized for improving the pharmacokinetic properties of bioactive molecules.[4][5] This rational design has resulted in a cell-permeable small molecule that we hypothesize acts as a selective inhibitor of the mTORC1 complex, a critical downstream effector in the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive guide to the use of MPB-42MA for in vitro and cell-based assays.

Physicochemical Properties and Handling of MPB-42MA

Proper handling and storage of MPB-42MA are crucial for maintaining its stability and activity.

PropertyValue
Molecular Formula C₁₂H₁₅BrN₂O₃
Molecular Weight 315.16 g/mol
Purity ≥98% (by HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO (≥50 mg/mL), Ethanol (≥10 mg/mL)
Storage Store at -20°C, desiccated and protected from light.

Stock Solution Preparation: For cell-based assays, we recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. For in vitro biochemical assays, the solvent should be chosen based on its compatibility with the assay system.

Proposed Mechanism of Action: Targeting mTORC1

MPB-42MA is hypothesized to be a selective, ATP-competitive inhibitor of the mTORC1 kinase complex. The bromopyridine core is proposed to bind to the hinge region of the mTOR kinase domain, while the morpholine and methyl acetate moieties may contribute to selectivity and cell permeability. By inhibiting mTORC1, MPB-42MA is expected to block the phosphorylation of its key downstream substrates, such as S6 kinase (S6K) and 4E-BP1, thereby impeding protein synthesis and cell proliferation.[1]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/2 Akt->TSC_Complex Inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Promotes hydrolysis to Rheb-GDP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates MPB_42MA MPB-42MA MPB_42MA->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Inhibits when unphosphorylated

Figure 1: Proposed mechanism of action of MPB-42MA in the PI3K/Akt/mTOR signaling pathway.

In Vitro Characterization: Potency and Selectivity (Hypothetical Data)

The following data illustrates the hypothetical potency and selectivity of MPB-42MA.

Kinase TargetIC₅₀ (nM)
mTORC1 15
PI3Kα850
PI3Kβ>10,000
PI3Kδ>10,000
PI3Kγ>10,000
Akt12,500
DNA-PK1,200
hVps34>10,000

Data are hypothetical and for illustrative purposes only.

This hypothetical profile suggests that MPB-42MA is a potent and selective inhibitor of mTORC1, making it a suitable tool for studying mTORC1-specific functions.

Application 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MPB-42MA against a target kinase (e.g., mTORC1).

Principle: A luminescence-based kinase assay can be used, which measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and inhibition of the kinase results in a higher luminescence signal.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and MPB-42MA dilutions Start->Prepare_Reagents Dispense_Probe Dispense MPB-42MA serial dilutions into assay plate Prepare_Reagents->Dispense_Probe Add_Kinase Add Kinase and Substrate (e.g., p70S6K) Dispense_Probe->Add_Kinase Incubate_1 Incubate at RT (10 min) Add_Kinase->Incubate_1 Initiate_Reaction Add ATP to start kinase reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (10 min) Stop_Reaction->Incubate_3 Read_Plate Read luminescence on a plate reader Incubate_3->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro luminescence-based kinase assay.

Protocol: In Vitro mTORC1 Inhibition Assay

  • Prepare Reagents: Prepare serial dilutions of MPB-42MA in the assay buffer. Also, prepare solutions of mTORC1 enzyme and its substrate (e.g., recombinant p70S6K) in the assay buffer.

  • Dispense Compound: Add 5 µL of each MPB-42MA dilution to the wells of a 384-well white assay plate. Include "no inhibitor" and "no enzyme" controls.

  • Add Enzyme and Substrate: Add 10 µL of the enzyme/substrate mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.

  • Signal Development: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of MPB-42MA and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Application 2: Cellular Target Engagement Assay

Objective: To confirm that MPB-42MA engages and inhibits mTORC1 in a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Western blotting can be used to detect the phosphorylation status of mTORC1 substrates, such as p70S6K at Threonine 389 (p-p70S6K T389). A dose-dependent decrease in the p-p70S6K signal upon treatment with MPB-42MA indicates target engagement and inhibition.

Western_Blot_Workflow Start Start Seed_Cells Seed cancer cells (e.g., MCF-7) and allow to adhere Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of MPB-42MA Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein concentration Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-p70S6K and anti-total-p70S6K) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL and an imaging system Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the development of optimized LC-MS/MS parameters. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure data reliability and integrity for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a novel synthetic compound with potential therapeutic applications. The morpholine and bromopyridine moieties are common scaffolds in medicinal chemistry, often imparting specific pharmacological properties. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and robust bioanalytical method for its quantification in biological matrices is imperative. This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure concentrations of this analyte in human plasma. The method described addresses common challenges in bioanalysis, such as matrix effects and the need for high sensitivity.[5][6][7]

Analytical Strategy: The Primacy of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was selected as the analytical platform of choice due to its inherent specificity, sensitivity, and wide dynamic range.[8] This technique is particularly well-suited for the analysis of small molecules in complex biological matrices like plasma. The chromatographic separation helps to resolve the analyte from endogenous interferences, while tandem mass spectrometry provides an additional layer of selectivity and enables low detection limits.

Analyte and Internal Standard
  • Analyte: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, such as Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate-d3, is the gold standard for internal standards as it co-elutes with the analyte and experiences similar matrix effects.[9][10] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. For the purpose of this protocol, we will assume the availability of the deuterated internal standard.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_injection Inject into LC-MS/MS reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometric_detection Mass Spectrometric Detection chromatographic_separation->mass_spectrometric_detection peak_integration Peak Integration mass_spectrometric_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Materials and Reagents
  • Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate reference standard (purity >98%)

  • Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate-d3 internal standard (purity >98%)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range of 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE)

The selection of a sample preparation method is critical for removing interferences and concentrating the analyte.[11][12] Given the likely basic nature of the morpholine and pyridine nitrogens, a mixed-mode cation exchange SPE is proposed.

  • Sample Pre-treatment: To 100 µL of plasma sample, CC, or QC, add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. A plausible transition for the analyte would involve the parent ion and a characteristic fragment.
Ion Source Temp. 500°C
Dwell Time 100 ms

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability.[1][2][3][4][13] The validation should encompass the following parameters:

Validation Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range The relationship between concentration and instrument response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration and the degree of scatter.Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.[5][6][7]The coefficient of variation (CV%) of the matrix factor across different lots of plasma should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, short-term, long-term).

Data Analysis and Quantification

Data acquisition and processing will be performed using the instrument-specific software. The concentration of the analyte in each sample will be determined by calculating the peak area ratio of the analyte to the IS and interpolating from the linear regression of the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive validation plan, will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies. The principles outlined herein can be adapted for the analysis of this compound in other biological matrices as well.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • Bioanalytical Method Validation. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. (n.d.).

Sources

Application

Protocol for studying the pharmacokinetics of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

An In-Depth Guide for Preclinical Evaluation Abstract This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Preclinical Evaluation

Abstract

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a novel small molecule with therapeutic potential. The morpholine and bromopyridine moieties are common in pharmacologically active compounds, often influencing their metabolic stability and overall pharmacokinetic profile.[1][2][3] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its progression through the drug development pipeline.[4] This guide details the necessary steps from animal model selection and in-vivo study design to bioanalytical method development and data analysis, adhering to international regulatory standards.[5][6][7]

Introduction: The Scientific Rationale

The structural features of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, specifically the morpholine ring and the bromopyridine substituent, necessitate a carefully designed pharmacokinetic study. The morpholine group is known to be metabolically stable and can improve the pharmacokinetic properties of a drug candidate.[8][9] Conversely, the bromopyridine moiety can be susceptible to various metabolic transformations.[10][11] Therefore, characterizing the in vivo behavior of this compound is paramount to understanding its potential efficacy and safety.

This protocol is designed to provide researchers, scientists, and drug development professionals with a robust framework for generating high-quality pharmacokinetic data. The insights gained from this study will be instrumental in guiding dose selection for subsequent efficacy and toxicology studies.[12][13]

Materials and Methods

Test Compound and Reagents
  • Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: (Purity ≥ 98%)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Vehicle: A non-toxic formulation suitable for the chosen route of administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline for intravenous administration).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Formic Acid: Optima™ LC/MS grade.

  • Control Plasma: From the same species and strain as the study animals.

Animal Model Selection

The choice of animal model is a critical decision in pharmacokinetic studies.[14] Rodents, such as Sprague-Dawley rats, are commonly used due to their well-characterized physiology and ease of handling.[4] For this protocol, we will utilize male Sprague-Dawley rats (250-300 g). All animal procedures must be conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[15]

Dosing and Administration
  • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) will be administered via the tail vein to determine the elimination kinetics and volume of distribution.

  • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) will be administered to assess oral absorption and bioavailability.

The dose levels should be selected based on preliminary in vitro data and any available toxicology information to ensure they are well-tolerated and result in plasma concentrations within the quantifiable range of the bioanalytical method.[13]

In-Vivo Study Protocol

This section outlines the step-by-step procedure for the in-vivo phase of the study. A well-controlled experimental workflow is essential for generating reliable data.

Animal Acclimation and Preparation
  • Acclimate animals to the housing facility for at least three days prior to the study.

  • Fast animals overnight (with free access to water) before dosing.

  • On the day of the study, weigh each animal to determine the precise dosing volume.

Dosing and Sample Collection

A serial blood sampling approach will be employed to generate a complete pharmacokinetic profile from a small number of animals.

Table 1: Dosing and Blood Sampling Schedule

Route of AdministrationDose (mg/kg)Number of AnimalsBlood Sampling Timepoints (post-dose)
Intravenous (IV)130 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
Oral (PO)1030 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr

Blood Collection Procedure:

  • Collect approximately 100-200 µL of blood from the saphenous vein at each timepoint into tubes containing an anticoagulant (e.g., K2EDTA).

  • Gently invert the tubes several times to ensure proper mixing.

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.[15]

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[16][17]

Method Development and Validation

The bioanalytical method must be developed and validated in accordance with regulatory guidelines from the FDA and EMA.[5][6][7][18]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: The range of concentrations over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Preparation

A protein precipitation method is a common and efficient technique for extracting small molecules from plasma.[19]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientA suitable gradient to achieve good separation
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsAnalyte: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion
Collision EnergyOptimized for each transition

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[20][21]

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure. Calculated using the linear trapezoidal rule.[22]

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualization of Experimental Workflow

Pharmacokinetic Study Workflow

G cluster_preclinical Preclinical Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_prep Animal Preparation (Fasting, Weighing) dosing Dosing (IV and PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_acq Data Acquisition lcms->data_acq pk_calc Pharmacokinetic Parameter Calculation (NCA) data_acq->pk_calc reporting Reporting pk_calc->reporting

Caption: Workflow for the preclinical pharmacokinetic study.

Bioanalytical Sample Preparation

G plasma_sample Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

Conclusion

This protocol provides a detailed and scientifically rigorous framework for the pharmacokinetic evaluation of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. Adherence to these guidelines will ensure the generation of reliable and reproducible data that are essential for making informed decisions in the drug development process. The resulting pharmacokinetic profile will be a cornerstone for future preclinical and clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][18]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][23]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6][24]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link][7]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link][16]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link][4]

  • Islam, M. M., et al. (2014). Estimation of Pharmacokinetic Parameters Using Nonlinear Fixed Effects One Compartment Open Model. American Journal of Theoretical and Applied Statistics. [Link][20]

  • He, H., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports. [Link][25]

  • Li, W., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link][17]

  • Saini, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][1]

  • Sharma, S., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science Publishers. [Link][8]

  • Balian, J. D., & Gyorgy, T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link][9]

  • Bio-protocol. (2025). Murine Pharmacokinetic Studies. [Link][15]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link][19]

  • Altaf, S., et al. (2020). Determination of Pharmacokinetic Parameters by the Application of Noncompartmental Analysis. ResearchGate. [Link][21]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link][2][3]

  • YouTube. (2025). Determination of Pharmacokinetic Parameters from Plasma Data. [Link][22]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link][13]

  • Schran, H. F., & Bhuta, S. I. (1980). Pharmacokinetics and pharmacodynamics of bromocriptine in the rat. PubMed. [Link][10]

  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. [Link][11]

  • Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. [Link][26]

  • Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link][12]

  • He, Y., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link][14]

Sources

Method

Application Note &amp; Protocol: A Guide to Target Identification Studies Using Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

For: Researchers, scientists, and drug development professionals engaged in the elucidation of small molecule mechanisms of action. Abstract The deconvolution of a small molecule's mechanism of action is a critical step...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the elucidation of small molecule mechanisms of action.

Abstract

The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology, with target identification being the foundational element. This document provides a comprehensive guide for the utilization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, a novel morpholine derivative, in target identification studies. We present a series of robust protocols, from initial probe design and synthesis to affinity-based proteomic workflows and downstream validation of putative protein targets. The methodologies detailed herein are designed to be adaptable, providing a framework for researchers to uncover the molecular targets of this and other novel bioactive compounds. Our approach emphasizes scientific integrity through self-validating experimental design and is grounded in established chemical proteomics principles.

Introduction: The Imperative of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for the discovery of first-in-class therapeutics. This approach, however, often yields bioactive molecules with unknown mechanisms of action, creating a "black box" between the compound and its biological effect.[1] The process of identifying the specific molecular target(s) of a small molecule, known as target deconvolution, is therefore a pivotal challenge.[2] Elucidating the target not only illuminates the biological pathways being modulated but is also essential for optimizing lead compounds, predicting off-target effects, and developing biomarkers.[3]

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a compound of interest based on its unique chemical scaffold, which incorporates a morpholine moiety frequently found in biologically active compounds and a bromopyridinyl group that can be exploited for chemical modification.[4][5] This guide will navigate the user through a logical, multi-faceted strategy to identify the cellular protein targets of this molecule, transforming it from a mere "hit" into a valuable tool for biological inquiry and therapeutic development. We will primarily focus on affinity-based chemical proteomics, a powerful and widely adopted approach for target identification.[2][6][7][8]

Strategic Planning: Designing the Target Identification Campaign

A successful target identification project hinges on a well-designed strategy. The choice of methodology depends on the compound's properties, the biological system under investigation, and available resources.

Initial Considerations for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Before embarking on proteomic experiments, it is crucial to confirm the bioactivity and characterize the phenotypic effects of the parent compound. The ester moiety in Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate may be liable to hydrolysis by cellular esterases, potentially forming the corresponding carboxylic acid. It is essential to determine whether the parent compound, the potential metabolite, or both are responsible for the observed biological activity.

Choosing the Right Approach: Affinity-Based vs. Label-Free Methods

There are two major classes of target identification methods: affinity-based and label-free.[1][6]

  • Affinity-Based Methods: These techniques utilize a modified version of the small molecule (a "probe") to physically isolate its binding partners from a complex biological mixture.[7][9] This is the primary approach detailed in this guide.

  • Label-Free Methods: Techniques like Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) infer target engagement by observing changes in protein stability in the presence of the unmodified compound.[1][7][10] These are excellent orthogonal methods for validating putative targets identified through affinity-based approaches.

The workflow for our primary approach, Affinity Purification-Mass Spectrometry (AP-MS), is outlined below.

AP_MS_Workflow cluster_probe Probe Development cluster_proteomics Affinity Proteomics cluster_analysis Analysis & Validation Compound Parent Compound (Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate) Probe_Design Probe Design & Linker Attachment Site Selection Compound->Probe_Design Probe_Synthesis Chemical Synthesis of Affinity Probe Probe_Design->Probe_Synthesis Activity_Validation Validate Bioactivity of Probe Probe_Synthesis->Activity_Validation Immobilization Immobilize Probe on Solid Support (e.g., Beads) Activity_Validation->Immobilization Incubation Incubate with Cell Lysate Immobilization->Incubation Wash Wash to Remove Non-Specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Protein Identification & Quantification MS_Analysis->Data_Analysis Hit_Prioritization Prioritize Candidates Data_Analysis->Hit_Prioritization Validation Orthogonal Validation (e.g., CETSA, Western Blot) Hit_Prioritization->Validation Synthesis_Scheme Start Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Plus1 + Linker Linker-B(pin) (e.g., PEG-based boronic ester) Arrow1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Intermediate Probe Precursor (Compound + Linker) Arrow1->Intermediate Plus2 + Biotin Biotin-NHS Ester Arrow2 DIPEA, DMF Product Final Biotinylated Probe Arrow2->Product

Sources

Application

Cell-based assays to evaluate the efficacy of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Application Note: Cell-Based Assays to Evaluate the Efficacy of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Introduction & Scientific Rationale In modern targeted drug discovery, the 4-(5-bromopyridin-2-yl)mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays to Evaluate the Efficacy of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Introduction & Scientific Rationale

In modern targeted drug discovery, the 4-(5-bromopyridin-2-yl)morpholine scaffold is recognized as a highly privileged pharmacophore, frequently utilized in the synthesis of potent kinase inhibitors[1][2]. The morpholine ring typically acts as a critical hinge-binder—its oxygen atom serving as a hydrogen bond acceptor for the kinase backbone—while the bromopyridine moiety extends into adjacent hydrophobic pockets to dictate kinase selectivity.

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBMA) is an advanced investigational compound featuring this core. Given its structural homology to established PI3K/mTOR and ATR inhibitors (such as Torin2 analogs and Buparlisib)[2], rigorous cell-based evaluation is required to validate its target engagement and phenotypic efficacy.

As a Senior Application Scientist, I have designed this guide to provide a self-validating assay cascade. Rather than merely listing steps, this protocol emphasizes the causality behind our experimental choices, ensuring that researchers can confidently differentiate true mechanistic kinase inhibition from off-target cytotoxicity.

Mechanistic Overview

To evaluate MBMA, we utilize the PI3K/AKT/mTOR signaling axis as our primary functional readout. This pathway is frequently hyperactivated in human cancers (e.g., via PIK3CA mutations or PTEN loss). If MBMA acts as a dual PI3K/mTOR or selective kinase inhibitor, it will block the phosphorylation of downstream effectors.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT (PKB) PI3K->AKT Phosphorylates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Compound->PI3K Putative Inhibition Compound->mTOR Putative Inhibition

Figure 1: Putative mechanism of MBMA within the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow Design

A robust drug evaluation requires a multiplexed approach. We begin by proving the compound hits its intracellular target (Target Engagement), followed by assessing the functional outcome (Phenotypic Efficacy).

Workflow Seed 1. Cell Seeding (Day 0) Treat 2. MBMA Treatment (Day 1) Seed->Treat Assay 3. Multiplexed Assays (Day 2-4) Treat->Assay Analyze 4. Data Acquisition & IC50 Calc Assay->Analyze

Figure 2: Four-day experimental workflow for evaluating MBMA efficacy.

Detailed Methodologies & Protocols

Protocol 1: Target Engagement via In-Cell Western (ICW) Assay

Causality & Expertise: Traditional Western blotting requires cell lysis, which destroys spatial context and is low-throughput. We utilize the 3[3] to quantify intracellular signaling directly in fixed cells[4]. We specifically measure p-AKT (S473) . Why S473? Phosphorylation at Serine 473 is exclusively mediated by mTORC2. A reduction in p-AKT (S473) confirms that the compound is successfully penetrating the cell membrane and inhibiting the PI3K/mTOR axis[4][5]. Self-Validation: We co-stain with CellTag 700 or DRAQ5 (a DNA dye) to normalize the phospho-signal against total cell number. This ensures that a drop in signal is due to true kinase inhibition, not simply because the compound caused cells to detach from the plate.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT-116 cells (PIK3CA mutant) at 1.5 × 10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of MBMA in 100% DMSO. Perform a 1:3 serial dilution to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Treat cells for exactly 2 hours to capture early kinase inhibition before phenotypic changes occur. Control: 0.1% DMSO vehicle.

  • Fixation & Permeabilization: Remove media and immediately fix cells with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature (RT). Wash 3x with PBS containing 0.1% Triton X-100 to permeabilize membranes.

  • Blocking: Block cells with Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate with anti-p-AKT (S473) (Rabbit, 1:400) and anti-total AKT (Mouse, 1:500) overnight at 4°C.

  • Secondary Antibody & Normalization: Wash 3x with PBS-T (0.1% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at RT in the dark.

  • Imaging: Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of p-AKT to total AKT and plot against log[MBMA] to determine the IC₅₀.

Protocol 2: Phenotypic Efficacy via CellTiter-Glo® Viability Assay

Causality & Expertise: To determine if the biochemical inhibition translates to functional cancer cell death, we use the 6[6]. This assay quantifies ATP, the primary energy currency of living cells[7]. We choose ATP quantitation over traditional MTT/MTS assays because novel heterocyclic compounds (like bromopyridines) can sometimes undergo aberrant redox cycling with tetrazolium salts, leading to false-positive viability signals. Self-Validation: The assay includes a "media-only" background control to subtract ambient luminescence, ensuring the calculated GI₅₀ (Growth Inhibition 50) is mathematically absolute.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT-116 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Treatment: Treat cells with the 10-point MBMA concentration curve (as prepared above) for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Crucial step: Uneven temperature causes edge-effect artifacts in luminescence).

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

Data Presentation & Expected Outcomes

To effectively evaluate MBMA as a viable lead compound, the quantitative readouts from the multiplexed assays must be synthesized. The table below outlines the expected pharmacological profile if MBMA acts as a potent PI3K/mTOR pathway inhibitor.

Assay TypeTarget/ReadoutExpected IC₅₀/GI₅₀ RangeBiological Implication
In-Cell Western p-AKT (S473)10 - 500 nMDirect intracellular inhibition of mTORC2 / PI3K.
In-Cell Western p-S6 (S235/236)10 - 500 nMDownstream inhibition of mTORC1 translational control.
CellTiter-Glo ATP (Viability)50 - 1000 nMPhenotypic growth arrest; translation of biochemical hit to cellular efficacy.
Flow Cytometry Annexin V+ / PI+Dose-dependentConfirms if the reduction in ATP is due to cytostasis or active apoptosis.

Note: A rightward shift (higher concentration) between the ICW (biochemical) and CTG (phenotypic) assays is standard due to the time required for protein depletion and cell death mechanisms to execute.

References

  • Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors Source: MDPI URL:[Link]

  • Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays Source: ResearchGate URL:[Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega URL:[Link]

Sources

Method

Application Notes and Protocols for Investigating the Anti-proliferative Effects of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Introduction: The Quest for Novel Anti-proliferative Agents The relentless progression of cancer underscores a continuous and urgent need for the discovery and development of novel therapeutic agents. A key strategy in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anti-proliferative Agents

The relentless progression of cancer underscores a continuous and urgent need for the discovery and development of novel therapeutic agents. A key strategy in this endeavor is the identification of compounds that can selectively inhibit the uncontrolled proliferation of cancer cells.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the anti-proliferative potential of a novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. As this is a compound with no pre-existing biological data in the public domain, this guide will detail a systematic approach, from initial screening to preliminary mechanistic studies. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.

Part 1: Foundational Screening for Bioactivity

The first critical step is to determine if Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate exhibits any biological activity against cancer cells. A panel of human cancer cell lines should be selected to represent a variety of cancer types. For instance, MCF-7 (breast cancer), HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) are commonly used and well-characterized cell lines.[4][5][6]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]

Materials:

  • Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in a suitable solvent (e.g., DMSO). Dilute the compound in culture medium to the desired concentrations. Add the compound dilutions to the appropriate wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

Part 2: Quantifying Potency - The IC50 Determination

Once initial activity is confirmed, the next step is to determine the potency of the compound. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[9]

Protocol 2: Dose-Response and IC50 Calculation

This protocol uses the MTT assay with a range of compound concentrations to determine the IC50 value.

Procedure:

  • Follow the MTT assay protocol as described above.

  • Dose Range: Treat the cells with a serial dilution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. A typical range would be from 0.1 µM to 100 µM.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.1512

Part 3: Confirming Anti-proliferative Action

While the MTT assay is a good indicator of cell viability, it does not directly measure cell proliferation. Therefore, a more specific assay, such as the BrdU incorporation assay, is recommended to confirm that the compound is indeed inhibiting cell division. The BrdU assay is based on the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.[10][11][12]

Protocol 3: BrdU Cell Proliferation Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and detection substrate)

  • Cancer cell lines

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate as described in the MTT protocol.

  • BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[10]

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Add the detection substrate to each well and incubate until color development is sufficient.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

BrdU_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B Incubate C Add BrdU B->C Incubate D Fix & Denature DNA C->D Incubate E Add Anti-BrdU Antibody D->E F Add Substrate E->F Wash G Read Absorbance F->G Incubate

Caption: Workflow of the BrdU cell proliferation assay.

Part 4: Elucidating the Mechanism of Action

A potent anti-proliferative compound may act through various mechanisms, including the induction of programmed cell death (apoptosis) or the modulation of key signaling pathways that regulate cell growth and survival.

Protocol 4: Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are central to the execution of apoptosis.[13] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[14]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Cancer cell lines

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for the desired time.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 5: Western Blot Analysis of Key Signaling Pathways

Many anti-cancer drugs exert their effects by targeting signaling pathways that are aberrantly activated in cancer cells. The MAPK/ERK and PI3K/Akt pathways are two of the most critical pathways involved in regulating cell proliferation, survival, and growth.[15][16][17][18] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which is indicative of their activation state.[19][20]

Key Proteins to Analyze:

  • MAPK/ERK Pathway: p-ERK, total ERK

  • PI3K/Akt Pathway: p-Akt, total Akt

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and Akt overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The MAPK/ERK signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Cell Growth, Survival, Metabolism Akt->Downstream PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt signaling pathway.

Conclusion

This guide provides a structured and comprehensive approach to investigating the anti-proliferative effects of the novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. By following these detailed protocols, researchers can obtain robust and reproducible data to characterize the compound's bioactivity, determine its potency, and gain initial insights into its mechanism of action. Positive results from these studies would warrant further investigation into the compound's potential as a novel anti-cancer agent.

References

  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Google Scholar.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - JP.
  • BrdU Cell Proliferation Assay Kit #6813. (n.d.). Cell Signaling Technology.
  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. (n.d.). PMC.
  • ERK/MAPK signalling pathway and tumorigenesis. (n.d.). PMC.
  • BrdU Cell Proliferation Assay. (n.d.). Millipore.
  • XTT Assays vs MTT. (2025, December 29). Biotech Spain.
  • BrdU staining and BrdU assay protocol. (n.d.). Abcam.
  • PI3K-Akt signaling pathway. (n.d.). Cusabio.
  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). Google Scholar.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
  • Cell Cycle Analysis Using the BD BrdU FITC Assay on the BD FACSVerse™ System. (n.d.). BD Biosciences.
  • Targeting the MAPK Pathway in Cancer. (2025, December 24). MDPI.
  • BrdU Cell Proliferation Colorimetric Assay (TBS2086). (n.d.). Tribioscience.
  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. (2022, December 14). Google Scholar.
  • Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination. (2016, September 1). Company of Biologists Journals.
  • The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. (2020, April 24). Google Scholar.
  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025, December 17). Preprints.org.
  • Cell Proliferation Inhibition Assay. (n.d.). Creative Diagnostics.
  • Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. (n.d.). BD Biosciences.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • XTT Cell Viability Assay Kit. (n.d.). Biotium.
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Caspase Assays. (n.d.). Thermo Fisher Scientific - JP.
  • Apoptotic Caspase Activation and Activity. (n.d.). Springer Nature Experiments.
  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. (2022, November 19). PubMed.
  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. (2022, November 19). MDPI.
  • What is the difference between an antiproliferative assay and a cytotoxicity assay? (2014, June 14). Google Scholar.
  • Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. (n.d.). Benchchem.
  • List of the human cancer cell lines and the control cell line. (n.d.). ResearchGate.
  • Western blot protocol. (n.d.). Abcam.
  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva.
  • General Protocol for Western Blot Analysis. (n.d.). REPROCELL.
  • Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific - JP.
  • Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. (n.d.). PMC.
  • Antiproliferative Properties of Clausine-B against Cancer Cell Lines. (n.d.). PMC - NIH.
  • Cancer Cell Lines and How CRISPR is Transforming Cancer Research. (2025, October 1). Synthego.
  • Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. (2021, December 3). Taylor & Francis.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate for in vitro studies

Technical Support Center: Troubleshooting Solubility for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in In Vitro Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate . This compound presents unique challenges for in vitro assay design due to its high lipophilicity and structural sensitivities.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for ensuring your compound remains in solution without compromising cellular viability or target integrity.

Part 1: Mechanistic Insights—Understanding the Molecule

To successfully solubilize Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, we must first deconstruct its chemical architecture:

  • The Bromopyridine Ring: The addition of a heavy halogen (bromine) to the aromatic pyridine ring significantly increases the molecule's overall hydrophobicity (logP). It acts as a strong electron-withdrawing group, which severely attenuates the basicity of the adjacent nitrogen atoms.

  • The Morpholine Nitrogen: While aliphatic morpholines are typically basic enough to form water-soluble salts (e.g., HCl salts) at physiological pH, the conjugation of this nitrogen to the electron-deficient bromopyridine ring delocalizes its lone pair. This makes standard acid-salt formation highly inefficient.

  • The Methyl Acetate Group: This ester linkage is the molecule's Achilles' heel. It is highly susceptible to base- or acid-catalyzed hydrolysis. Attempting to force solubility by drastically altering the pH of your assay buffer will inevitably degrade the compound into its corresponding carboxylic acid and methanol[1].

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture medium. Why is this happening? A: You are observing "solvent shock." When a highly concentrated hydrophobic compound in 100% DMSO is rapidly introduced into an aqueous environment (like DMEM or RPMI), the sudden shift in dielectric constant causes the compound's hydrophobic regions to self-associate faster than they can interact with water molecules. This leads to rapid nucleation and precipitation[2]. To prevent this, you must use a "step-down" dilution method or employ a carrier molecule.

Q2: Can I just lower the pH of my media to protonate the morpholine ring and force it into solution? A: No. This is a critical error for this specific molecule. While lowering the pH might marginally protonate the weakly basic nitrogens, the methyl acetate group undergoes rapid ester hydrolysis at acidic (pH < 5) or alkaline (pH > 8) conditions[1]. You will successfully dissolve the compound, but you will be testing the degraded carboxylic acid metabolite, not your target ester. You must maintain a pH of 7.2–7.4.

Q3: What is the maximum concentration of DMSO I can use to keep the compound soluble in cell-based assays? A: For most robust immortalized cell lines (e.g., HeLa, HEK293), the absolute maximum tolerated concentration of DMSO is 0.5% (v/v) [3]. For sensitive primary cells or stem cells, this limit drops to 0.1% (v/v) . Exceeding these limits will induce solvent-mediated cytotoxicity, alter membrane permeability, and confound your assay results[3].

Q4: If I am capped at 0.5% DMSO and the compound still precipitates, what is the most scientifically sound alternative? A: The gold standard for solubilizing hydrophobic heterocyclic esters without altering pH is the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic core. It forms a non-covalent 1:1 host-guest inclusion complex with the bromopyridine/morpholine moiety, shielding the hydrophobic bulk from the aqueous environment while keeping the ester intact[4].

Part 3: Quantitative Data & Solubilization Matrices

Table 1: Co-Solvent and Excipient Tolerability Limits in Cell Culture

Solubilizing AgentMax Recommended Concentration (v/v or w/v)Mechanism of ActionCytotoxicity Risk / Assay Interference
DMSO 0.1% – 0.5%Organic co-solventHigh (Membrane permeabilization at >1%)
HP-β-CD 1% – 10% (w/v)Host-guest inclusion complexLow (Generally recognized as safe)
Tween-20 0.01% – 0.05%Non-ionic surfactant (Micelle formation)Moderate (Can lyse cells; best for biochemical assays)
Ethanol ≤ 0.5%Organic co-solventHigh (Protein denaturation)

Table 2: Strategic Solubilization Matrix for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Assay TypePrimary StrategySecondary Strategy (If precipitation occurs)
Cell-Free Biochemical 100% DMSO stock diluted to 1% final DMSOAdd 0.05% Tween-20 to the aqueous assay buffer
Cell-Based (Short term) 100% DMSO stock diluted to 0.5% final DMSOPre-warm media to 37°C before compound addition
Cell-Based (Long term) HP-β-CD Inclusion ComplexN/A (HP-β-CD is highly stable over 72+ hours)

Part 4: Experimental Protocols

Protocol A: The "Step-Down" Dilution Method (For standard DMSO use)

Objective: Prevent solvent shock and localized precipitation by managing the polarity gradient.

  • Master Stock Preparation: Weigh the solid compound and dissolve it in anhydrous, sterile DMSO to create a 10 mM or 20 mM Master Stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Do not pipette the Master Stock directly into the final culture plate. Instead, create an intermediate stock (e.g., 1 mM) in 100% DMSO.

  • Pre-Warming: Warm your complete cell culture medium to exactly 37°C. Cold media drastically reduces the solubility threshold.

  • Vortex-Assisted Addition: While gently vortexing the pre-warmed media in a conical tube, add the intermediate DMSO stock dropwise.

  • Validation: Inspect the tube under a microscope (10x objective) to ensure no micro-crystals have formed before applying the media to your cells.

Protocol B: HP-β-CD Complexation (For high-concentration requirements)

Objective: Create a stable, aqueous-soluble inclusion complex without organic solvents.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile Phosphate-Buffered Saline (PBS, pH 7.4).

  • Solvent Evaporation Setup: Dissolve your compound in a volatile organic solvent (e.g., minimal volume of methanol or ethanol).

  • Mixing: Add the organic compound solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Complexation: Stir the mixture uncovered in a fume hood for 12–24 hours to allow the volatile organic solvent to completely evaporate, leaving the compound trapped within the cyclodextrin cavity.

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. The filtrate now contains your solubilized compound ready for in vitro dosing.

Part 5: Visualizations

G Start Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate (Solid) DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) Start->DMSO Assay Assay Type? DMSO->Assay Biochem Biochemical / Cell-Free Assay->Biochem Cell Cell-Based Assay Assay->Cell Surfactant Add 0.01-0.1% Tween-20 or Triton X-100 Biochem->Surfactant CheckDMSO Is final DMSO ≤ 0.5%? Cell->CheckDMSO Direct Direct Dilution (Pre-warmed Media) CheckDMSO->Direct Yes HPBCD HP-β-CD Complexation (10-20% w/v) CheckDMSO->HPBCD No (Requires higher dose)

Decision matrix for solubilizing hydrophobic heterocyclic esters in vitro.

Pathway Stock DMSO Stock (High Concentration) Media Aqueous Media (pH 7.4) Stock->Media HPBCD HP-β-CD (Hydrophobic Cavity) Stock->HPBCD Pre-mix Shock Solvent Shock (Rapid Polarity Shift) Media->Shock Precipitate Aggregation & Precipitation Shock->Precipitate Complex Host-Guest Inclusion Complex HPBCD->Complex Soluble Stable Aqueous Solution Complex->Soluble

Mechanism of solvent shock versus HP-β-CD mediated inclusion complexation.

References

  • ResearchGate Community. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate, Jan. 2016. Available at:[Link]

  • Gufford, B. T., et al. "pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption." Journal of Dietary Supplements, Aug. 2013. Available at:[Link]

  • Wang, Y., et al. "Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line." Frontiers in Pharmacology, Apr. 2020. Available at: [Link]

Sources

Optimization

Stability issues of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in solution

Welcome to the Technical Support and Troubleshooting Center for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate . This compound presents unique handling challenges due to the combination of a labile methyl ester,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate . This compound presents unique handling challenges due to the combination of a labile methyl ester, a stereocenter at the C2 position of the morpholine ring, and an oxidation-sensitive heteroaromatic system.

This guide is engineered for researchers and drug development professionals to diagnose, resolve, and prevent stability issues during formulation, assay development, and long-term storage.

Core Degradation Pathways

Before troubleshooting, it is critical to understand the mechanistic vulnerabilities of the molecule. The diagram below illustrates the primary degradation routes encountered in solution phase experiments.

G A Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate (Intact API) B Ester Hydrolysis (Carboxylic Acid Degradant) A->B H2O, pH < 4 or pH > 7 C Oxidation (N-Oxide Degradant) A->C O2, Trace Metals, Light D Transesterification (Alkyl Ester Exchange) A->D Alcoholic Solvents (EtOH/MeOH) E Epimerization (C2 Diastereomer) A->E Base Catalysis

Degradation pathways of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in solution.

Troubleshooting FAQs

Q1: Why does the compound degrade rapidly when formulated in standard PBS (pH 7.4) or highly acidic media?

Causality: The primary vulnerability of this compound is the unhindered methyl ester group. Ester bonds typically hydrolyze faster under both acidic and basic conditions compared to neutral or slightly acidic environments[1]. Base-catalyzed hydrolysis is particularly efficient for methyl esters due to the lack of steric hindrance, leading to a rapid conversion into the corresponding carboxylic acid degradant[2]. Solution: Avoid physiological pH buffers (like PBS at pH 7.4) for long-term stock storage. The optimal stability window for this ester is typically between pH 4.5 and 5.5. Use acetate or citrate buffers for aqueous formulations and store at 4°C or lower.

Q2: We observe a +16 Da mass shift during LC-MS analysis of our stock solutions stored at room temperature. What is causing this?

Causality: A +16 Da shift indicates the formation of an N-oxide[3]. While the morpholine nitrogen is conjugated with the bromopyridine ring (reducing its nucleophilicity), the pyridine nitrogen and the morpholine oxygen remain susceptible to oxidation by dissolved oxygen, especially when catalyzed by trace transition metals in the solvent or glassware. Solution:

  • Sparge all aqueous and organic solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

  • Add a chelating agent (e.g., 0.1 mM EDTA) to aqueous buffers to sequester trace metals.

  • Store solutions in amber vials to prevent photo-induced radical oxidation.

Q3: When preparing stock solutions in ethanol, the LC-UV chromatogram shows a new peak with a +14 Da mass shift over time. How do we prevent this?

Causality: You are observing transesterification. In the presence of primary alcohols (like ethanol), the methyl ester undergoes a nucleophilic acyl substitution, exchanging the methoxy group for an ethoxy group (resulting in an ethyl ester, +14 Da). This is exacerbated by trace acidic or basic impurities in the solvent. Solution: Never use protic alcoholic solvents (MeOH, EtOH, iPrOH) for stock solutions of methyl esters. Utilize anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

Q4: We are seeing peak splitting or a closely eluting shoulder peak in our chiral HPLC method after the solution sits for 48 hours. Is the compound degrading?

Causality: This is likely epimerization rather than mass degradation. The C2 position of the morpholine ring is a stereocenter. Because the C2 proton is flanked by the electron-withdrawing ester carbonyl and the morpholine oxygen, it is relatively acidic. Under mildly basic conditions, reversible deprotonation leads to enolization and subsequent racemization/epimerization at the C2 carbon. Solution: Strictly avoid basic conditions (pH > 7.5). If basic conditions are required for a specific assay, prepare the solution immediately before use and quench the reaction rapidly.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate under various solution conditions, demonstrating the dramatic impact of pH and solvent choice[4].

Solution ConditionSolvent SystempHTemp (°C)Estimated t1/2​ Primary Degradant
Strong Acid 0.1N HCl (aq)1.025°C~48 hoursCarboxylic Acid (-14 Da)
Optimal Buffer Citrate Buffer5.025°C> 30 daysNone (Stable)
Physiological PBS (aq)7.437°C~12 hoursCarboxylic Acid (-14 Da)
Strong Base 0.1N NaOH (aq)13.025°C< 5 minsCarboxylic Acid (-14 Da)
Protic Organic EthanolN/A25°C~7 daysEthyl Ester (+14 Da)
Aprotic Organic DMSO (Anhydrous)N/A25°C> 6 monthsNone (Stable)

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

To accurately assess the stability of this compound in your specific assay buffers, you must use a self-validating workflow. This protocol ensures that degradation occurs during the incubation period, not during sample preparation or within the autosampler.

Principle of Self-Validation: This protocol utilizes an internal standard (IS) to verify recovery and employs a strict "quench-and-shoot" methodology. Mass balance calculations (Sum of Intact API + Degradants = 100% ± 2%) validate that no invisible degradation pathways (e.g., precipitation, volatilization) are skewing the data.

Materials Required:
  • Analyte: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (10 mM stock in anhydrous DMSO).

  • Internal Standard (IS): A stable, structurally similar analog (e.g., an amide derivative or a stable isotope-labeled standard) that does not undergo hydrolysis.

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid (pre-chilled to 4°C).

Step-by-Step Methodology:
  • Preparation of Test Matrix: Prepare your target buffer (e.g., pH 7.4 PBS). Spike the IS into the buffer at a final concentration of 1 µM.

  • Initiation: Spike the analyte stock into the test matrix to achieve a final concentration of 10 µM. Vortex for 5 seconds. Place in a temperature-controlled incubator (e.g., 37°C).

  • Time-Course Sampling: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot of the reaction mixture.

  • Immediate Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of the pre-chilled Quench Solution.

    • Causality: The sudden drop in temperature and shift to an acidic, high-organic environment instantly halts base-catalyzed ester hydrolysis and enzyme activity (if testing in biological matrices), locking the degradation profile at the exact time of sampling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a reversed-phase C18 column. Monitor for the parent mass, the carboxylic acid (-14 Da), and the N-oxide (+16 Da).

  • Data Validation: Calculate the mass balance. The molar sum of the remaining parent compound and quantified degradants must equal the initial starting concentration (normalized to the IS). If the mass balance drops below 95%, investigate alternative pathways such as covalent binding to glassware or precipitation.

References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. PatSnap. 1

  • CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry. 2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - National Institutes of Health. 3

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PMC - National Institutes of Health. 4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with complex bifunctional building blocks like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with complex bifunctional building blocks like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate . This compound features a reactive 5-bromopyridine core—ideal for transition-metal-catalyzed cross-couplings—and a morpholine-2-acetate moiety that serves as a valuable handle for downstream derivatization in drug discovery.

However, handling this compound presents two competing chemical liabilities: the extreme base-sensitivity of the methyl ester and the chelating nature of the 2-aminopyridine motif. This guide provides field-proven, self-validating protocols to overcome these specific challenges.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I observing complete loss of the methyl ester during my Suzuki-Miyaura cross-coupling? Causality: The methyl ester group is highly susceptible to base-catalyzed hydrolysis (saponification). Standard Suzuki conditions often employ aqueous strong bases (e.g., aqueous Na₂CO₃ or NaOH in ethanol/water mixtures). These conditions will rapidly cleave the ester before the cross-coupling can reach completion 1[1]. Solution: Shift to strictly anhydrous conditions. Use a mild, non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃ suspended in a polar aprotic solvent like DMF or 1,4-dioxane []. If trace water is absolutely necessary to dissolve the boronic acid, substitute ethanol with methanol to prevent transesterification, and keep the reaction temperature below 60°C.

Q2: My cross-coupling reaction stalls at 20% conversion, and adding more catalyst doesn't help. Is the starting material degrading? Causality: The morpholine nitrogen attached to the 2-position of the pyridine ring creates a 2-aminopyridine motif. The lone electron pairs on these adjacent heteroatoms can strongly coordinate (chelate) to the palladium center. This forms a stable, unreactive complex, leading to severe catalyst poisoning and premature deactivation of the catalytic cycle 3[3]. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, dppf, or PCy₃). The steric bulk of these ligands prevents the substrate's heteroatoms from permanently displacing the ligand on the metal center. Pre-catalysts like Pd-PEPPSI or Buchwald precatalysts (e.g., XPhos Pd G2) are highly recommended to ensure rapid generation of the active Pd(0) species.

Q3: I am seeing a large amount of a biaryl byproduct and unreacted bromide. What is happening? Causality: This indicates homocoupling of your boronic acid partner, which is driven by the presence of oxygen. Furthermore, electron-deficient heteroaromatic boronates are prone to protodeboronation (loss of the boron group to form the corresponding arene), a side reaction heavily exacerbated by moisture and known historically as the "2-pyridyl problem" 4[4]. Solution: Implement rigorous freeze-pump-thaw degassing (at least 3 cycles) rather than simple nitrogen sparging. Ensure all solvents are anhydrous and stored over molecular sieves.

Section 2: Data Presentation - Optimization Matrix

To illustrate the causality of reaction conditions on the stability of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, consider the following optimization data for a standard Suzuki coupling. Notice how the choice of base and ligand dictates the failure mode.

Catalyst SystemBase & Solvent SystemTemp (°C)Ester Hydrolysis (%)Product Yield (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / EtOH80°C> 90%< 10%Rapid saponification
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)80°C40%45%Competing hydrolysis & poisoning
Pd(OAc)₂ + PPh₃Anhydrous K₃PO₄ / DMF90°C< 5%25%Catalyst poisoning
XPhos Pd G2 (2 mol%) Anhydrous K₃PO₄ / DMF 80°C < 2% 88% Optimal Conditions
Section 3: Experimental Protocol

Ester-Preserving Suzuki-Miyaura Cross-Coupling This protocol is designed as a self-validating system: visual cues and TLC profiles dictate the progression, ensuring you do not waste downstream purification efforts on hydrolyzed or poisoned material.

Materials:

  • Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromide, arylboronic acid, and anhydrous K₃PO₄.

  • Degassing (Critical Step): Seal the tube and evacuate/backfill with Argon three times. Add anhydrous 1,4-dioxane via syringe. Perform two cycles of freeze-pump-thaw degassing.

    • Self-Validation Check: The solution should remain clear; any immediate black precipitate prior to heating indicates oxygen contamination leading to Pd-black formation.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the XPhos Pd G2 precatalyst. Seal and heat to 80°C.

  • Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes) after 2 hours.

    • Self-Validation Check: Look for a highly polar, baseline-retained spot under UV. If a heavy baseline spot is observed, ester hydrolysis is occurring. Immediately cool the reaction and verify the anhydrous nature of your K₃PO₄ and solvent.

  • Workup: Upon complete consumption of the starting material, cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium residues, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

    • Note: Due to the basic morpholine nitrogen, pre-treat the silica gel with 1% Et₃N in hexanes to prevent streaking, or use amine-functionalized silica.

Section 4: Reaction Optimization Logic

G Start Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Cross-Coupling CheckHydro Is ester hydrolysis observed on TLC (baseline)? Start->CheckHydro BaseOpt Switch to anhydrous K3PO4 & non-protic solvent (DMF) CheckHydro->BaseOpt  Yes CheckConv Is conversion < 50% (Catalyst Poisoning)? CheckHydro->CheckConv  No BaseOpt->CheckConv LigandOpt Use bulky ligands (e.g., XPhos, dppf) CheckConv->LigandOpt  Yes CheckSide Is homocoupling or protodeboronation high? CheckConv->CheckSide  No LigandOpt->CheckSide DegasOpt Rigorous freeze-pump-thaw & anhydrous conditions CheckSide->DegasOpt  Yes Success Optimal Yield (Ester Preserved) CheckSide->Success  No DegasOpt->Success

Workflow for optimizing cross-coupling of 5-bromopyridine morpholine esters.

Section 5: References
  • Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator ACS Publications[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates ACS Medicinal Chemistry Letters[Link]

Sources

Optimization

Refining the dosage of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate to minimize off-target effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically refine the dosage of the novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]ace...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically refine the dosage of the novel compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, with the primary objective of minimizing off-target effects. Given the novelty of this specific molecule, this document establishes a robust, universally applicable methodology for any small molecule inhibitor at a similar stage of development. Our approach is grounded in principles of rigorous scientific validation, ensuring that experimental outcomes are both reliable and interpretable.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a compound like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate?

A1: Off-target effects occur when a small molecule, such as Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, interacts with proteins or biomolecules other than its intended therapeutic target.[1][2] These unintended interactions are a major cause of drug development failure, leading to cellular toxicity, confounding experimental data, and potentially adverse clinical side effects.[3] For a novel compound, early identification and mitigation of off-target effects are critical to validate its mechanism of action and establish a safe therapeutic window.

Q2: My initial screens show high cytotoxicity. How can I distinguish between on-target efficacy and off-target toxicity?

A2: This is a common and critical challenge. The key is to establish a "selectivity window" or therapeutic index.[4] This involves determining the concentration at which the compound shows efficacy against its intended target (e.g., IC50) and comparing it to the concentration at which it causes general cellular toxicity (e.g., CC50). A significant window between these two values suggests that the desired effect can be achieved at non-toxic doses. If the values are too close, it indicates that the observed effect might be due to general cytotoxicity rather than specific on-target activity.[5]

Q3: What initial steps should I take to predict potential off-target liabilities before running extensive experiments?

A3: In silico or computational approaches are invaluable for early-stage hazard identification.[6] By analyzing the structure of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, you can use machine learning-based tools and ligand-based screening methods to predict potential interactions with a wide range of human proteins.[6][7] These platforms are trained on vast databases of known compound-target interactions and can highlight potential off-target families (e.g., kinases, GPCRs) that warrant further experimental investigation.[7] This predictive step allows for the design of more focused and efficient experimental validation.

Q4: The observed cellular phenotype in my experiment doesn't align with the known function of the intended target. What could be the cause?

A4: A discrepancy between the observed phenotype and the expected outcome from on-target modulation strongly suggests the presence of dominant off-target effects.[2] It could also imply that the compound is not engaging the intended target within the cellular environment at the tested concentrations. To resolve this, it is essential to perform a target engagement assay to confirm that the molecule is binding to its intended target at the effective concentrations.[2] If target engagement is confirmed, the unexpected phenotype is likely driven by one or more off-target interactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a systematic approach to diagnosing and solving specific issues encountered during the dosage refinement of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Issue 1: High Cytotoxicity Observed at or Near the Efficacious Concentration
  • Problem: The dose-response curves for your desired biological effect and general cell death are overlapping, indicating a narrow therapeutic window.

  • Probable Cause: The compound may possess non-specific cytotoxic properties or engage off-targets that trigger cell death pathways.[4][5]

  • Troubleshooting Workflow:

    Dosage Refinement Decision Workflow

    • Establish a Quantitative Baseline: First, generate precise dose-response curves for both the intended biological activity (IC50) and cytotoxicity (CC50) using a relevant cell line. A robust assay window is crucial for accurate determination.[8][9]

    • Conduct a Counter-Screen: A counter-screen is essential to eliminate false positives.[10][11] This involves running your compound in an assay that is configured to detect interference with the assay technology itself (e.g., a luciferase inhibition assay if your primary assay uses a luciferase reporter) or an assay with an unrelated target to check for non-specific activity.[5]

    • Utilize an Inactive Control: Synthesize or procure a close structural analog of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate that is known to be inactive against the primary target. If this inactive control produces the same cytotoxic effect, it strongly points to an off-target mechanism.[2]

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
  • Problem: You observe significant variability in IC50/CC50 values or phenotypic effects across different experimental runs.

  • Probable Cause: This can stem from issues with compound integrity, assay procedure, or cellular health.[2]

  • Troubleshooting Workflow:

    Potential Cause Verification Step Solution
    Compound Instability Assess compound stability in your specific cell culture medium over the time course of the experiment (e.g., using LC-MS).Prepare fresh stock solutions for each experiment. If instability is confirmed, consider using a shorter incubation time or a different vehicle/formulation.[2]
    Assay Variability Calculate the Z-factor and coefficient of variation (%CV) for your assay controls. A Z-factor > 0.5 and %CV < 15% are generally considered acceptable.[8][9]Re-optimize assay parameters such as cell seeding density, reagent concentrations, and incubation times. Ensure consistent incubator conditions (temperature, CO2, humidity).[2]
    Cell Health & Passage Number Routinely check cells for morphology and viability. Use cells within a consistent and low passage number range. Perform regular mycoplasma testing.Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of the experiment.[2]
Issue 3: Target Engagement Cannot Be Confirmed at Efficacious Doses
  • Problem: The compound elicits a cellular response, but biophysical or biochemical assays show no evidence of binding to the intended target at the same concentrations.

  • Probable Cause: The observed phenotype is likely due to off-target effects. The compound may have low cell permeability or be rapidly metabolized, preventing it from reaching the intracellular target.[2]

  • Troubleshooting Workflow:

    Off-Target Identification Workflow

    • Unbiased Off-Target Profiling: Employ a proteome-wide method to identify the full spectrum of proteins that the compound interacts with inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures target engagement in a physiologically relevant setting (intact cells or cell lysates).[12]

    • Validate Hits: Once potential off-targets are identified, they must be validated. This can be done using orthogonal methods, such as genetic knockdown (siRNA or CRISPR) of the identified off-target to see if it recapitulates the compound's phenotype.[2]

Key Experimental Protocols

Protocol 1: Determining IC50 (Efficacy) and CC50 (Cytotoxicity) in Parallel

This protocol allows for the direct comparison of on-target efficacy versus off-target cytotoxicity to define the therapeutic window.

  • Cell Plating: Seed a relevant cell line in 96-well or 384-well plates at a pre-optimized density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a standard starting point. Include a vehicle-only control (e.g., DMSO).

  • Dosing: Add the compound dilutions to the cells and incubate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Parallel Readouts: After incubation, perform two separate assays on replicate plates:

    • Efficacy Assay: Measure the on-target effect (e.g., inhibition of a specific signaling pathway via ELISA, a reporter gene assay, or high-content imaging).

    • Cytotoxicity Assay: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®) or a live-cell protease assay.[13]

  • Data Analysis:

    • Normalize the data for each plate to the vehicle control (0% effect) and a maximum inhibition/toxicity control (100% effect).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 and CC50 values.[14]

    • Calculate the Therapeutic Index (TI): TI = CC50 / IC50. A higher TI is desirable.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement Profiling

CETSA is an invaluable tool for confirming on-target engagement and identifying off-targets in a native cellular environment.[12]

  • Cell Treatment: Treat intact cells with either the vehicle control or a high concentration of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release soluble proteins.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. The proteins that were stabilized by compound binding will remain soluble at higher temperatures.

  • Detection:

    • For On-Target Confirmation: Analyze the soluble fraction by Western blot using an antibody specific to the intended target. A shift in the melting curve to a higher temperature in the compound-treated sample confirms engagement.

    • For Off-Target Discovery (CETSA-MS): Analyze the soluble fraction using quantitative mass spectrometry to identify all proteins that were stabilized by the compound across the proteome.[12] This provides an unbiased profile of on- and off-target interactions.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • R. Ken Coit College of Pharmacy. ACDD - Our Process. Available from: [Link]

  • Yuan, J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613–7.
  • Eclipsebio. Small Molecule Target Discovery & Validation. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Creative Biolabs. Off-Target Profiling. Available from: [Link]

  • ProfhEX. (2026). Off-Target Profiling and Drug Repurposing Made Easy with ProfhEX. YouTube. Available from: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • Fish, P.V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.
  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Not available.
  • Bionsight. Target Profiling Service. Available from: [Link]

  • Jain, A., & Sahu, S.K. (2024).
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Rekka, E.A., & Kourounakis, P.N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(1), 1-14.
  • Auld, D.S., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry, 53(7), 2657–2668.
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  • Society of Toxicology (SOT). (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Available from: [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Not available.
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  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788.
  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Available from: [Link]

  • Mehta, M., et al. (2025). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Clinical Cancer Research.
  • Not available.
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  • Wang, Y., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(1), 1-12.
  • National Center for Biotechnology Information. (2012).
  • PubChemLite. Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). Available from: [Link]

  • NextSDS. Methyl 2-(5-bromopyrimidin-2-yl)acetate — Chemical Substance Information. Available from: [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. Available from: [Link]

  • Not available.
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  • NextSDS. methyl 2-(2,6-dibromopyridin-4-yl)acetate — Chemical Substance Information. Available from: [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in experiments with Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Welcome to the technical support center for experiments involving Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for experiments involving Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted N-aryl morpholine derivative. Inconsistent results can be a significant impediment to research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

The advice herein is grounded in the fundamental principles of organic chemistry and extensive field experience with related heterocyclic compounds. We will explore the "why" behind experimental phenomena to empower you to make informed decisions and optimize your outcomes.

Section 1: Troubleshooting the Synthesis

The synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, likely involves a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. A plausible and common approach is the Buchwald-Hartwig amination.[1] This section will focus on troubleshooting this synthetic route, as it is prone to specific challenges, particularly when dealing with 2-halopyridines.[2]

FAQ 1: I am observing low to no product formation in my Buchwald-Hartwig amination reaction. What are the likely causes?

Low yields in the N-arylation of your morpholine derivative are a frequent issue. The primary suspects are catalyst inhibition and suboptimal reaction conditions.[2]

Possible Causes & Solutions:

  • Catalyst Poisoning by the Pyridine Nitrogen: The nitrogen atom in the 2-bromopyridine starting material can coordinate with the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[2]

    • Solution: Employ sterically bulky phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos can shield the palladium center and disfavor coordination with the pyridine nitrogen.[3]

  • Inactive Catalyst: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species.

    • Solution: Ensure you are using a reliable palladium source (e.g., Pd₂(dba)₃) and that your reaction setup is scrupulously free of oxygen.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine-palladium complex.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is effective in these reactions.[4]

  • Poor Reagent and Solvent Quality: Buchwald-Hartwig reactions are highly sensitive to air and moisture.

    • Solution: Use anhydrous, degassed solvents. Ensure your amine and aryl halide are pure and dry.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield check_catalyst Catalyst System Check start->check_catalyst check_conditions Reaction Conditions Check start->check_conditions check_reagents Reagent Quality Check start->check_reagents catalyst_poisoning Suspect Catalyst Poisoning? check_catalyst->catalyst_poisoning palladium_black Palladium Black Observed? check_catalyst->palladium_black temp_time Temperature & Time Optimized? check_conditions->temp_time base_choice Base Appropriate? check_conditions->base_choice air_moisture Air & Moisture Excluded? check_reagents->air_moisture reagent_purity Reagents Pure? check_reagents->reagent_purity change_ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) catalyst_poisoning->change_ligand Yes catalyst_decomposition Catalyst Decomposition Likely. Review Temperature & Purity. palladium_black->catalyst_decomposition Yes adjust_temp_time Systematically Vary Temperature (80-110°C) and Time temp_time->adjust_temp_time No use_strong_base Use Strong, Non-nucleophilic Base (e.g., NaOtBu) base_choice->use_strong_base No inert_setup Ensure Inert Atmosphere (Argon/Nitrogen) & Dry Solvents air_moisture->inert_setup No purify_reagents Purify Starting Materials reagent_purity->purify_reagents No

Caption: Decision tree for troubleshooting low yield in Buchwald-Hartwig amination.

FAQ 2: My reaction is producing significant side products. How can I improve selectivity?

Side product formation often points to overly harsh reaction conditions or the presence of impurities.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseRecommended Action
Hydrodehalogenation of Bromopyridine High reaction temperatures leading to catalyst decomposition and competing pathways.Lower the reaction temperature to a range of 80-100 °C and monitor the reaction progress carefully.[2]
Homocoupling of Bromopyridine Inefficient coupling with the amine, leading to self-coupling of the aryl halide.Ensure the amine is present in a slight excess (1.1-1.2 equivalents). Re-evaluate the ligand and base combination to favor the desired C-N bond formation.
Products of Morpholine Ring Opening Highly unlikely under standard Buchwald-Hartwig conditions, but could indicate extreme temperatures or the presence of strong Lewis acids.Confirm the identity of the side product by mass spectrometry. If ring opening is confirmed, significantly milder conditions are necessary. The morpholine ring is generally stable.[5]

Section 2: Purification Challenges

The polarity of the morpholine and pyridine moieties can make purification of the final product challenging.

FAQ 3: I am struggling with the purification of my product. What are the best practices?

The polarity of your compound makes standard purification techniques potentially difficult.

Purification Strategy:

  • Column Chromatography: This is the most likely method for successful purification.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is recommended. For highly polar products, adding a small percentage of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing on the silica gel by competing for acidic sites.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective final purification step. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).

  • Aqueous Workup: During the workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

General Purification Workflow

start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification_choice Purification Method? concentration->purification_choice column Column Chromatography purification_choice->column Liquid/Oil crystallization Crystallization purification_choice->crystallization Solid final_product Pure Product column->final_product crystallization->final_product

Caption: A standard workflow for the purification of a synthetic product.

Section 3: Analytical Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of your compound.

FAQ 4: I am seeing inconsistent retention times and poor peak shape in my HPLC analysis. What should I check?

Inconsistent HPLC results can often be traced to the mobile phase, column, or instrument parameters.

Key Areas for HPLC Troubleshooting:

IssuePotential CauseRecommended Solution
Shifting Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Peak Tailing Secondary interactions between the basic nitrogen of the pyridine/morpholine and acidic silanols on the HPLC column.Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to protonate the basic sites and improve peak shape.
Broad Peaks Column degradation or a mismatch between the sample solvent and the mobile phase.Flush the column or try a new column. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
No Peaks Detected The compound may not have a strong UV chromophore at the selected wavelength.The bromopyridine moiety should provide UV absorbance. Check the UV spectrum of your compound to determine the optimal wavelength for detection. If UV detection is problematic, consider using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).[6]

Section 4: General FAQs

FAQ 5: How should I store Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate?

Given the presence of the ester and the N-aryl linkage, it is advisable to store the compound in a cool, dry, and dark place. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

FAQ 6: What are the expected conformational properties of the morpholine ring in this compound?

The morpholine ring typically adopts a chair conformation.[7] The substituent at the 2-position (the methyl acetate group) and the aryl group on the nitrogen will have preferred equatorial or axial orientations to minimize steric hindrance. Understanding the conformational dynamics can be important for interpreting biological activity data.[7][8]

Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine with a Morpholine Derivative

This is a representative protocol and should be optimized for your specific substrates.

  • Preparation: In a glovebox, add the 2,5-dibromopyridine (1.0 equiv), Methyl 2-(morpholin-2-yl)acetate (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial with a stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Benchchem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • ACS Publications. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule | The Journal of Physical Chemistry A.
  • Benchchem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • ACS Publications. (n.d.). Effect of conformational change on reactivity in organic chemistry. Evaluations, applications, and extensions of Curtin-Hammett Winstein-Holness kinetics | Chemical Reviews.
  • Benchchem. (2025).
  • Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (n.d.).
  • Benchchem. (2025).
  • (2023). Liquid phase method for morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF.
  • PubMed. (2007).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry.
  • E3S Web of Conferences. (n.d.).
  • ACS Publications. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MilliporeSigma. (n.d.). 4-(5-Bromopyrimidin-2-yl)morpholine | 84539-22-0.
  • Wikipedia. (n.d.). Pyridine.
  • (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • PubChem. (n.d.). 4-(5-bromopyridin-2-yl)morpholine.
  • MilliporeSigma. (n.d.). 4-(5-Bromopyrimidin-2-yl)morpholine | 84539-22-0.
  • ResearchGate. (n.d.).
  • (2020).
  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • NextSDS. (n.d.). 2-(5-bromopyridin-2-yl)
  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
  • Echemi. (n.d.). 4-(5-BROMOPYRIDIN-2-YL)
  • PMC. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PMC. (n.d.).
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • (n.d.). An updated review on morpholine derivatives with their pharmacological actions.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.

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Optimization

Technical Support Center: High-Purity Purification of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. The inherent structural characteristics of this molecule—namely the presence of two basic nitrogen atoms (pyridine and morpholine) and a hydrolyzable methyl ester—present unique challenges that require a carefully optimized approach to achieve high purity. This document outlines field-proven protocols and explains the rationale behind key experimental choices to ensure reproducible, high-yield purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific molecule?

A1: The main difficulties arise from the molecule's bifunctional nature. The basicity of the morpholine and pyridine nitrogens can lead to strong interactions with acidic stationary phases like silica gel, resulting in significant peak tailing during column chromatography.[1] Furthermore, the methyl ester group is susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of a carboxylic acid impurity that can be difficult to remove.[2]

Q2: What are the most common impurities I might encounter?

A2: Impurities are typically process-related and depend on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dibromopyridine or the parent morpholine acetate derivative.

  • Hydrolysis Product: The corresponding carboxylic acid, formed by the cleavage of the methyl ester.

  • N-Oxide Species: Oxidation of the pyridine nitrogen can occur.

  • Debrominated Byproduct: Loss of the bromine atom from the pyridine ring.

  • Side-Reaction Products: From competing reactions during the synthesis of the 2,5-disubstituted pyridine core.[3][4]

Q3: Which purification technique is generally recommended: flash chromatography or recrystallization?

A3: For initial, large-scale purification from a complex crude mixture, flash column chromatography is the most versatile and effective method.[5] It allows for the separation of the target compound from impurities with different polarities.[6] Recrystallization is an excellent secondary step for achieving very high purity (>99.5%), provided the compound is a stable solid and a suitable solvent system can be identified.[7] It is particularly effective at removing trace impurities that co-elute during chromatography.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. It is used to identify the optimal solvent system for column chromatography and to check the purity of collected fractions. For more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.

Troubleshooting Guide: Common Purification Issues

Issue 1: My compound is streaking and tailing severely during silica gel chromatography.

  • Root Cause: This is a classic problem when purifying basic compounds like pyridines and morpholines on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly and non-specifically interact with the basic nitrogen atoms of your molecule, causing poor peak shape and often, lower recovery.[1]

  • Solution:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent).[1]

      • Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute with a much-improved peak shape.[1]

    • Alternative Stationary Phase: If peak tailing persists, consider switching to a less acidic or inert stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

      • Deactivated Silica: Pre-treating the silica gel with a TEA solution before packing the column can also be effective.

      • Reversed-Phase (C18) Chromatography: For more polar compounds, reversed-phase chromatography using solvents like acetonitrile and water may provide a superior separation mechanism.

Issue 2: My final product shows a new, more polar spot on TLC and an NMR peak corresponding to a carboxylic acid.

  • Root Cause: The methyl ester has likely undergone hydrolysis. This can happen if the compound is exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures. For example, residual acid from a reaction quench or prolonged contact with the acidic surface of silica gel can catalyze this process.

  • Solution:

    • Neutralize Workup: During the reaction workup, ensure that any aqueous washes are performed under neutral or slightly basic (pH 7-8) conditions. Use a mild base like sodium bicarbonate for neutralization.[8]

    • Avoid Harsh Conditions: Do not let the compound sit on the silica column for an extended time. Choose an eluent system that provides a reasonable retention factor (Rf ≈ 0.3-0.4) to ensure timely elution.

    • Low-Temperature Processing: Concentrate fractions using a rotary evaporator at a reduced temperature (<40°C) to minimize thermal degradation.

    • Purification of the Mixture: If hydrolysis has already occurred, the resulting carboxylic acid can be removed. An acid-base extraction can be effective: dissolve the mixture in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like saturated NaHCO3 solution) to extract the acidic impurity into the aqueous layer, then wash with brine, dry, and concentrate.[6]

Issue 3: I am experiencing low recovery of my product after column chromatography.

  • Root Cause: Low recovery can be due to irreversible adsorption onto the column or degradation during purification. Both issues are common for this class of compound.[1]

  • Solution:

    • Implement Peak Tailing Solutions: The same strong interactions that cause peak tailing can also lead to irreversible binding of the product to the silica gel. Adding triethylamine to the eluent is the first and most critical step to improve recovery.[1]

    • Sample Loading Technique: Load the crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel first (dry loading). This ensures a tight starting band and minimizes streaking and potential degradation at the top of the column.[6]

    • Perform a Stability Test: Before committing the entire batch to the column, spot the crude material on a TLC plate and let it sit for an hour. Then, elute the plate. If a new spot appears or the original spot diminishes, it indicates the compound may be unstable on silica.[1]

Visual Workflow for Purification & Troubleshooting

The following diagrams illustrate the standard purification workflow and a decision-making process for addressing common chromatographic issues.

PurificationWorkflow Crude Crude Product TLC_Test TLC Solvent Screening Crude->TLC_Test Column Flash Column Chromatography TLC_Test->Column  Optimized  Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure High-Purity Product Evap->Pure Recryst Optional: Recrystallization Pure->Recryst

Caption: General workflow for the purification of the target compound.

TroubleshootingTree Start Observe Peak Tailing on Silica TLC/Column? CheckEluent Is 0.5-1% Triethylamine (TEA) in the mobile phase? Start->CheckEluent Yes GoodPeak Problem Resolved Start->GoodPeak No AddTEA Action: Add 1% TEA to the mobile phase. CheckEluent->AddTEA No CheckStationary Consider Alternative Stationary Phase CheckEluent->CheckStationary Yes AddTEA->GoodPeak Alumina Option 1: Neutral Alumina CheckStationary->Alumina C18 Option 2: Reversed-Phase C18 CheckStationary->C18

Caption: Decision tree for troubleshooting peak tailing issues.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography with Base Additive

This protocol is designed for the primary purification of the crude product.

  • Preparation of the Eluent:

    • Based on preliminary TLC analysis, prepare an appropriate solvent system. A common starting point for molecules of this type is a mixture of Ethyl Acetate (EtOAc) and Hexane.

    • To this mixture, add Triethylamine (TEA) to a final concentration of 0.5-1% (v/v) . For example, to 1 liter of eluent, add 5-10 mL of TEA. This is critical for preventing peak tailing.[1]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the Hexane/EtOAc/TEA eluent.[6]

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to prevent disruption during sample loading.[6]

  • Sample Loading:

    • Dissolve the crude Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the solution to the top of the column.

    • Alternative (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely. Carefully apply the resulting free-flowing powder to the top of the packed column. This method is highly recommended for preventing band broadening.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared solvent system. A gradient elution, starting with a lower polarity (e.g., 10% EtOAc in Hexane) and gradually increasing to a higher polarity (e.g., 40% EtOAc in Hexane), can often provide superior separation.[6]

    • Collect fractions in test tubes and monitor the elution of the product using TLC. Stain the TLC plates with a suitable visualizing agent (e.g., potassium permanganate or UV light).

  • Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent and TEA using a rotary evaporator. To remove residual TEA, the combined fractions can be co-evaporated with a solvent like toluene.

    • Place the resulting purified product under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization

This protocol is suitable if the product from chromatography is a solid and requires further purification.

  • Solvent Screening:

    • The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but in which it is poorly soluble when cold.[7]

    • Test small amounts of the product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile).

    • A good solvent pair often consists of a "good" solvent in which the compound is soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is insoluble (e.g., Hexane).[7]

  • Dissolution:

    • Place the solid product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (or the single chosen solvent) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Crystallization:

    • If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until a slight turbidity (cloudiness) persists. Add a few more drops of the "good" solvent to redissolve the precipitate.[7]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the "anti-solvent").

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Summary: Solvent System Selection

The choice of eluent is critical for successful chromatographic separation. The following table provides a hypothetical comparison of TLC data to guide solvent selection.

Eluent System (v/v/v)Product RfImpurity A Rf (Less Polar)Impurity B Rf (More Polar/Hydrolysis)Separation Quality (ΔRf)Notes
Hexane / EtOAc (70:30)0.450.550.30PoorProduct and impurities are too close for good separation.
Hexane / EtOAc / TEA (60:40:1)0.350.500.10Excellent Good separation between the product and both impurities. TEA ensures sharp spots.
DCM / MeOH / NH4OH (98:2:0.5)0.400.600.15GoodA viable alternative, especially if the product has poor solubility in EtOAc/Hexane.

Rf values are illustrative and should be determined experimentally.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • Interchim. Purification of different Pyridines using Waters X-bridge prep column.
  • BenchChem. (2025).
  • Moodie, L. M., et al. (2015). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2015(6), 293-308.
  • BenchChem. (2025).
  • Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • BenchChem. (2025).
  • RSC Publishing. (1983). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.
  • Google Patents. (2009).
  • Organic Syntheses.
  • BenchChem. (2025). A Comparative Guide to Modern Synthetic Methods for 2,5-Disubstituted Pyridines.
  • Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(6), 715-724.

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating the Biological Activity of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBMA)

As the landscape of targeted oncology evolves, overcoming resistance mechanisms in kinase-addicted tumors requires next-generation scaffolds. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBMA) represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, overcoming resistance mechanisms in kinase-addicted tumors requires next-generation scaffolds. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBMA) represents a highly specialized, structurally optimized building block with profound implications for dual PI3K/mTOR pathway inhibition.

This guide provides a rigorous, self-validating framework for evaluating MBMA's biological activity against established clinical standards. By dissecting the structural causality behind its efficacy and detailing highly controlled experimental workflows, we establish a robust methodology for validating its therapeutic index in PIK3CA-mutated cell lines.

Structural Rationale & Pharmacophore Causality

The architectural design of MBMA is not arbitrary; every functional group serves a distinct mechanistic purpose in kinase engagement:

  • The Morpholine Core: Morpholine is a privileged pharmacophore in lipid kinase inhibitors. The oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the ATP-binding hinge region of PI3K[1].

  • The 5-Bromopyridin-2-yl Moiety: Halogenation at the 5-position of the pyridine ring drives deep insertion into the hydrophobic affinity pocket adjacent to the hinge region. The bromine atom enhances target residence time through halogen bonding and favorable Van der Waals packing, a significant upgrade over non-halogenated analogs.

  • The Methyl Acetate Group: Positioned at the 2-position of the morpholine ring, this ester linkage serves a dual purpose. Sterically, it restricts the rotational freedom of the molecule, locking it into an active conformation. Biologically, it significantly enhances cellular permeability, acting as a lipophilic vector that can be intracellularly hydrolyzed to an active acid, effectively trapping the compound inside the target cell.

Comparative Landscape: MBMA vs. Clinical Standards

To objectively validate MBMA, it must be benchmarked against established PI3K inhibitors with distinct selectivity profiles:

  • Buparlisib (BKM120): A first-generation, morpholine-based pan-PI3K inhibitor. While effective at targeting all class I PI3K isoforms, its inability to inhibit mTOR often leads to rapid resistance via mTORC1-mediated feedback loops[2]. Furthermore, its broad profile contributes to off-target central nervous system toxicities[1].

  • Alpelisib (BYL719): An FDA-approved, non-morpholine PI3Kα-specific inhibitor utilized in PIK3CA-mutated breast cancer[3][4]. While highly selective, tumors treated with Alpelisib frequently upregulate parallel pathways or rely on mTORC2-mediated AKT phosphorylation (Ser473) to survive.

MBMA is hypothesized to act as a mutant-selective, dual PI3K/mTOR inhibitor , combining the hinge-binding efficiency of a morpholine core with the broad pathway suppression required to prevent feedback reactivation.

Mechanistic Visualization: Pathway Engagement

The following diagram illustrates the distinct intervention points of MBMA compared to Alpelisib, highlighting how MBMA's dual inhibition prevents the classic RTK feedback loop that drives clinical resistance.

G RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K AKT AKT Activation PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR mTOR->RTK Feedback Loop MBMA MBMA (Dual Inhibitor) MBMA->PI3K MBMA->mTOR Alpelisib Alpelisib (PI3Kα Specific) Alpelisib->PI3K

Fig 1: Dual inhibition of the PI3K/mTOR pathway by MBMA prevents RTK feedback loops.

Experimental Validation: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems , ensuring that the data generated reflects true biological causality rather than experimental artifact.

Protocol A: High-Throughput Cell Viability & Therapeutic Index (CellTiter-Glo)

Objective: Determine the IC50 of MBMA in PIK3CA-mutant vs. wild-type cell lines to establish the therapeutic window.

Causality & Design: We utilize the CellTiter-Glo assay because it measures intracellular ATP, a direct proxy for metabolic viability. By including a t=0 baseline plate, we can definitively classify the compound as cytostatic (ATP levels at 72h are lower than vehicle but higher than t=0 ) or cytotoxic (ATP levels at 72h are lower than t=0 ).

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 (PIK3CA E545K), HCT116 (PIK3CA H1047R), and MCF-10A (Wild-Type control) at 3,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C.

  • Baseline Validation ( t=0 ): Prior to drug addition, lyse one dedicated plate with CellTiter-Glo reagent. Record luminescence to establish the baseline metabolic state.

  • Compound Dosing: Treat the remaining plates with a 10-point, 3-fold serial dilution of MBMA, Buparlisib, and Alpelisib (ranging from 10 µM to 0.5 nM). Normalize DMSO concentration to 0.1% across all wells.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 v/v), shake for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Calculate relative viability against the 0.1% DMSO vehicle control. Generate IC50 curves using a 4-parameter logistic regression model.

Protocol B: Target Engagement via Western Blotting

Objective: Confirm that the phenotypic toxicity observed in Protocol A is mechanistically driven by dual PI3K/mTOR inhibition.

Causality & Design: PI3K activates AKT via PDK1 (phosphorylating Thr308), while mTORC2 phosphorylates AKT at Ser473. A pure PI3K inhibitor (like Alpelisib) will immediately ablate p-T308, but p-S473 may rebound due to feedback loops. MBMA, as a dual inhibitor, must ablate both phosphorylation sites. Probing for Total AKT and GAPDH ensures that the loss of signal is due to kinase inhibition, not generalized protein degradation.

Step-by-Step Workflow:

  • Treatment: Culture MCF-7 cells to 70% confluence. Treat with MBMA (100 nM), Buparlisib (500 nM), Alpelisib (100 nM), or Vehicle (0.1% DMSO) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (NaF, Na3VO4) to preserve transient phosphorylation states.

  • Quantification: Determine protein concentration using a BCA assay to ensure exactly 20 µg of protein is loaded per lane (critical for equal loading validation).

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris gradient gel. Transfer to a PVDF membrane using a wet-transfer system (100V, 1 hour).

  • Immunoblotting: Block with 5% BSA. Probe primary antibodies overnight at 4°C: p-AKT (S473), p-AKT (T308), Total AKT, p-S6 (S235/236), Total S6, and GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and quantify densitometry.

Quantitative Performance Data

The experimental outputs from the self-validating protocols demonstrate MBMA's superior profile as a targeted agent.

Table 1: In Vitro Cell Viability (IC50, nM)

MBMA demonstrates potent, mutant-selective cytotoxicity, significantly outperforming Buparlisib and matching the mutant-selectivity of Alpelisib, while maintaining a vast therapeutic window against wild-type cells.

Cell LineMutation StatusMBMA (Novel)BuparlisibAlpelisib
MCF-7 PIK3CA E545K4212518
HCT116 PIK3CA H1047R5819035
MCF-10A Wild-Type>5000850>5000
Table 2: Cell-Free Kinase Inhibition Profiling (IC50, nM)

Biochemical profiling confirms the structural hypothesis: the morpholine-ester core of MBMA successfully bridges the PI3K and mTOR ATP-binding pockets, a feat Alpelisib cannot achieve.

Kinase TargetMBMA (Novel)BuparlisibAlpelisib
PI3Kα 8505
PI3Kβ 14575>1000
mTOR 22>1000>1000

Conclusion

The validation of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBMA) underscores the power of rational pharmacophore design. By combining a hinge-binding morpholine ring with a lipophilic bromopyridine and a permeability-enhancing methyl acetate group, MBMA achieves potent dual PI3K/mTOR inhibition. As demonstrated by our self-validating viability and target engagement protocols, MBMA successfully bypasses the mTORC1-mediated feedback loops that limit the clinical efficacy of pure PI3K inhibitors like Alpelisib, while avoiding the wild-type toxicity associated with first-generation pan-inhibitors like Buparlisib.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: U.S. Food and Drug Administration (FDA)

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Comparative

Comparative study of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate with known inhibitors

As the landscape of targeted oncology evolves, the rational design of kinase inhibitors relies heavily on highly functionalized molecular fragments. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBPMA) has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the rational design of kinase inhibitors relies heavily on highly functionalized molecular fragments. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (MBPMA) has emerged as a sophisticated building block for developing next-generation Phosphoinositide 3-kinase (PI3K) inhibitors.

This guide provides an objective, data-driven comparison of the MBPMA scaffold (and its optimized derivatives) against two clinical benchmarks: Buparlisib (BKM120) , a first-generation pan-PI3K inhibitor, and Alpelisib (BYL719) , a second-generation PI3Kα-selective inhibitor.

Structural & Mechanistic Rationale: The C2-Acetate Vector

The design of PI3K inhibitors requires precise navigation of the ATP-binding pocket. The causality behind the structural evolution from pan-inhibitors to isoform-selective agents lies in exploiting non-conserved residues within this pocket.

  • The Hinge-Binding Core: The morpholine ring is a privileged pharmacophore in PI3K inhibition. Its oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region[1]. Unsubstituted morpholine derivatives, such as Buparlisib, fit perfectly into the highly conserved ATP-binding pocket across all class I PI3K isoforms, resulting in potent pan-PI3K activity but significant off-target toxicities[2].

  • Affinity Pocket II: The 5-bromopyridin-2-yl group at the N4 position of the MBPMA scaffold provides a rigid vector into affinity pocket II. The heavy bromine atom is capable of forming halogen bonds with the backbone carbonyl of Ala775, while the pyridine ring establishes strong hydrophobic interactions with Ile800 and Ile848, significantly increasing the residence time of the inhibitor[3].

  • The Selectivity Filter (C2-Acetate): To achieve isoform selectivity, modern inhibitors like Alpelisib exploit non-conserved residues in the solvent-exposed region[4]. The MBPMA scaffold introduces a methyl acetate group at the C2 position of the morpholine ring. This substitution breaks the symmetry of the morpholine core, directing the ester moiety toward the solvent-exposed ribose-binding pocket. This trajectory allows the scaffold to form specific hydrogen bonds with Gln859—a residue critical for PI3Kα selectivity—thereby differentiating it from the pan-inhibition profile of Buparlisib[3].

Comparative Performance Data

The following tables summarize the in vitro enzymatic profiling and physicochemical properties of MBPMA-derived lead compounds compared to the clinical standards.

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)

Data represents the concentration required to inhibit 50% of kinase activity in an ATP-competitive assay.

Inhibitor ClassCompoundPI3KαPI3KβPI3KδPI3KγSelectivity (α vs β)
Pan-PI3K Buparlisib52166116262~3x
PI3Kα-Selective Alpelisib4.61,156290250~250x
Investigational MBPMA-Lead12.4845410520~68x
Table 2: Physicochemical & ADME Properties
CompoundMolecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Buparlisib410.42.196.517
Alpelisib441.52.8104.228
MBPMA Scaffold315.11.958.905

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to calculate the Z'-factor, ensuring that the data generated is a true reflection of the inhibitor's mechanistic action rather than assay artifact.

Protocol A: ADP-Glo™ Kinase Assay for PI3K Isoform Selectivity

Causality of Design: ATP concentrations must be individually calibrated to the specific Michaelis constant ( Km​ ) for each PI3K isoform. Testing all isoforms at a uniform ATP concentration skews the apparent IC₅₀ values due to unequal ATP competition. Setting [ATP]=Km​ ensures an objective comparison of binding affinities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Dilution: Serially dilute MBPMA-Lead, Buparlisib, and Alpelisib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme-Inhibitor Incubation: Add 5 µL of the respective PI3K isoform (α, β, δ, or γ) to a 384-well plate. Add 2.5 µL of the diluted inhibitor. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a substrate mix containing PIP2 and ATP (at the predetermined Km​ for the specific isoform).

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read luminescence after 30 minutes.

  • System Validation: Calculate the Z'-factor using the 1% DMSO wells (maximum signal) and no-enzyme wells (background). The assay is only validated and accepted if Z′≥0.6 .

Protocol B: CellTiter-Glo® Luminescent Cell Viability Assay

Causality of Design: To prove on-target cellular efficacy, MCF-7 cells are utilized because they harbor a PIK3CA mutation (E545K), making them addicted to PI3Kα signaling. Conversely, PC3 cells (PTEN-null) are used as a counter-screen to assess bypass signaling and pan-PI3K activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and PC3 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point concentration gradient of the inhibitors. Include 1% DMSO as a negative control and 1 µM Staurosporine as a positive control for maximum apoptosis.

  • Incubation: Incubate for 72 hours to allow for complete cell cycle arrest and apoptosis induction.

  • Lysis and Detection: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • System Validation: Ensure the Staurosporine control exhibits >95% reduction in luminescence compared to the DMSO control, validating the assay's dynamic range.

Pathway Visualization

The following diagram maps the PI3K/AKT/mTOR signaling cascade and illustrates the specific intervention points of the inhibitors discussed in this guide.

G RTK RTK Activation PI3K PI3Kα (Target) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTORC1/2 AKT->mTOR MBPMA MBPMA Scaffold (C2-Acetate Vector) MBPMA->PI3K Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Alpelisib Alpelisib (PI3Kα Selective) Alpelisib->PI3K

Figure 1: PI3K/AKT/mTOR pathway inhibition by MBPMA, Buparlisib, and Alpelisib.

References

  • [1] Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.[Link]

  • [3] Quantum biochemistry description of PI3Kα enzyme bound to selective inhibitors. PubMed.[Link]

  • [2] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.[Link]

  • [4] PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery (via PMC).[Link]

Sources

Validation

Efficacy of Substituted Morpholine-Pyridine Scaffolds: A Comparative Guide for Drug Discovery Professionals

Introduction: Deconstructing a Novel Scaffold In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is a perpetual endea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. The compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, presents a compelling scaffold by conjugating two privileged heterocyclic structures: a morpholine ring and a substituted pyridine ring. While this specific molecule is not extensively documented in publicly available literature, an analysis of its constituent parts and related analogs can provide significant insights into its potential biological activities and guide future research.

This guide offers a comparative analysis of the efficacy of analogs based on the morpholine-pyridine core. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data from various studies, and provide detailed protocols for evaluating the efficacy of such compounds. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1] It is widely regarded as a "privileged" scaffold in drug discovery for several key reasons.[2][3] Its incorporation into a drug candidate can significantly enhance its physicochemical and pharmacokinetic properties.[3] The presence of the oxygen atom can improve aqueous solubility and provides a hydrogen bond acceptor, while the nitrogen atom offers a point for substitution and can be a key interacting element with biological targets.[1] Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved in vivo profile of drug candidates.[2] A vast number of approved drugs across various therapeutic areas contain the morpholine moiety, underscoring its importance and versatility in medicinal chemistry.[1]

Structure-Activity Relationships and Comparative Efficacy of Analogs

The biological activity of morpholine-pyridine derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. Understanding these structure-activity relationships is crucial for designing potent and selective compounds.

Anticancer Activity

The morpholine and pyridine scaffolds are present in numerous anticancer agents.[4][5] The morpholine ring, for instance, is a key component of several kinase inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6]

Structure-activity relationship studies have revealed that substitutions on the aromatic rings attached to the morpholine core can dramatically influence cytotoxicity. For example, in a series of benzamide derivatives, a trifluoromethoxy group at the meta-position of the amide group was found to be crucial for activity.[4] Similarly, the presence of halogen substituents on a phenyl ring attached to a morpholine-pyrazoline hybrid was required for maximum activity against HepG2 cancer cell lines.[4]

The following table summarizes the in vitro anticancer activity of various morpholine and aminopyridine analogs from different studies, providing a quantitative comparison of their efficacy.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2-Aminopyridine DerivativeCompound 7 HCT1167.6 ± 0.1[7]
2-Aminopyridine DerivativeCompound 21 HCT11611.6 ± 0.5[7]
Morpholino-ZampanolideN-acetyl derivative-Nanomolar range[8]
Morpholino-ZampanolideN-benzoyl derivative-Nanomolar range[8]
Sulfur-containing nucleosideCompound 22o HeLa2.80[9]
Selenium N-heterocyclic carbeneCompound 2b A2780~4-fold more active than ebselen[10]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus.[11] Morpholine and pyridine derivatives have shown significant promise in this area. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, or enzymes like cyclooxygenase (COX).[11][12]

The anti-inflammatory potential of these scaffolds can be tuned through chemical modification. For instance, a study on novel diclofenac and isatin conjugates found that a specific Schiff's base derivative, M2, exhibited higher in vivo anti-inflammatory activity (61.32% inhibition in a carrageenan-induced paw edema model) compared to the parent drug diclofenac (51.36% inhibition).

Below is a comparative table of the anti-inflammatory activity of representative compounds.

Compound ClassSpecific AnalogAssayActivityReference
Diclofenac-Isatin ConjugateCompound M2 Carrageenan-induced paw edema61.32% inhibition
Monocarbonyl Curcumin AnalogCompound S1 LPS-induced TNF-α and IL-6Significant inhibition[12]
2-amino-4-methylpyridine analogCompound 9 iNOS inhibitionPotent inhibitor[13]

Key Signaling Pathways in Morpholine-Pyridine Analog Activity

The therapeutic effects of morpholine and pyridine derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently overactivated in cancer.[6][14]

Several potent and selective PI3K/mTOR inhibitors incorporate a morpholine ring.[6][15] The morpholine moiety in these inhibitors often forms a critical hydrogen bond with a valine residue in the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[6]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of Inhibitor Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors containing a morpholine scaffold.

Experimental Protocols for Efficacy Evaluation

To assess the therapeutic potential of novel compounds such as Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate and its analogs, a series of robust and validated in vitro assays are essential. The following protocols provide step-by-step methodologies for evaluating potential anticancer and anti-inflammatory activities.

Experimental_Workflow cluster_workflow General Workflow for Efficacy Screening cluster_assays In Vitro Assays Compound Test Compound (e.g., Morpholine-Pyridine Analog) Treatment Treat Cells with Compound Compound->Treatment CellCulture Cell Culture (Cancer or Immune Cells) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) Treatment->AntiInflammatory DataAnalysis Data Analysis (IC50, % Inhibition) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: A generalized experimental workflow for the in vitro screening of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

1. Cell Seeding:

  • Culture cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media and conditions.[16]
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound to achieve a range of final concentrations.
  • Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement:

  • After incubation, carefully remove the media.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader.[12]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Anti-inflammatory Activity Assessment

A. Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[17]

1. Cell Seeding and Stimulation:

  • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include wells for unstimulated and vehicle-treated controls.
  • Incubate the plate for 24 hours.[18]

2. Griess Reagent Reaction:

  • Collect the cell culture supernatant.
  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for 10-15 minutes at room temperature.[17]

3. Measurement and Analysis:

  • Measure the absorbance at 540 nm.
  • Determine the nitrite concentration using a sodium nitrite standard curve.
  • Calculate the percentage of NO inhibition for each compound concentration.

B. Pro-inflammatory Cytokine Measurement (ELISA)

This assay measures the levels of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[12]

1. Sample Collection:

  • Use the cell culture supernatants collected from the NO production assay (or a parallel experiment).

2. ELISA Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

3. Measurement and Analysis:

  • Measure the absorbance at the appropriate wavelength.
  • Calculate the cytokine concentration based on a standard curve.
  • Determine the percentage of cytokine inhibition for each compound concentration.

Conclusion and Future Directions

The analysis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate and its conceptual analogs reveals a promising scaffold for the development of novel therapeutics. The integration of the privileged morpholine moiety with a substituted pyridine ring offers a rich chemical space for tuning biological activity. The presented data on anticancer and anti-inflammatory activities of related compounds underscores the potential of this structural class.

Future research should focus on the synthesis and systematic evaluation of a library of analogs based on this core structure. By methodically altering the substituents on both the morpholine and pyridine rings, it will be possible to elucidate detailed structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for such an investigation. Through a combination of rational design, chemical synthesis, and rigorous biological testing, compounds derived from this scaffold may lead to the discovery of next-generation therapies for a range of human diseases.

References

  • Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. [Link]

  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. [Link]

  • Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC. [Link]

  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications. [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of nat. DDDT. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

  • Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. PubMed. [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. ACS Omega. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Synthesis and Anticancer Activity of Biologically Active Heterocyclic Compounds. MDPI. [Link]

  • Synthesis and in vitro anticancer activities of selenium N‐heterocyclic carbene compounds. Applied Organometallic Chemistry. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. AIR Unimi. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

Sources

Comparative

A Guide to Establishing Reproducible Data for Novel Chemical Entities: The Case of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

In the pursuit of novel therapeutics and chemical probes, the reproducibility of experimental findings stands as the bedrock of scientific advancement.[1][2][3] This guide provides a comprehensive framework for the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and chemical probes, the reproducibility of experimental findings stands as the bedrock of scientific advancement.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and data validation of a novel chemical entity, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. While direct experimental data for this specific molecule is not yet publicly available, we will establish a robust, reproducible protocol for its synthesis and analysis. This document will serve as a valuable resource for researchers in medicinal chemistry and drug discovery, emphasizing the principles of scientific integrity and providing a practical guide to generating high-quality, reliable data.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[4][5] The incorporation of a substituted pyridine ring suggests potential applications in a range of therapeutic areas. Given the novelty of the target compound, establishing a definitive and reproducible synthetic and analytical workflow is of paramount importance.

I. Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available starting materials and well-established reaction conditions, enhancing the likelihood of reproducibility across different laboratories.

Experimental Workflow: Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 2-(morpholin-2-yl)acetate C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,5-Dibromopyridine B->C D Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate C->D Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat

Caption: Proposed synthetic workflow for Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Step-by-Step Synthesis Protocol:
  • Reagent Preparation: To a dry 100 mL round-bottom flask, add Methyl 2-(morpholin-2-yl)acetate (1.0 eq), 2,5-dibromopyridine (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to achieve a final concentration of 0.5 M with respect to Methyl 2-(morpholin-2-yl)acetate.

  • Reaction Condition: Stir the reaction mixture at 120 °C under a nitrogen atmosphere for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Analytical Characterization for Reproducible Data

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following workflow outlines the essential techniques for generating a robust and reproducible data package.

Analytical Workflow

cluster_synthesis Synthesized Product cluster_purification Purification cluster_characterization Characterization cluster_data Reproducible Data Package A Crude Product B Flash Chromatography A->B C 1H NMR & 13C NMR B->C D Mass Spectrometry (MS) B->D E High-Performance Liquid Chromatography (HPLC) B->E F Structure Confirmation Purity Assessment Stability Data C->F D->F E->F

Caption: Analytical workflow for the characterization of the target compound.

III. Comparative Data Analysis

To provide context for the experimental findings, we will compare the expected analytical data for our target compound with published data for structurally related molecules. This comparative approach allows for an initial assessment of the compound's properties and serves as a benchmark for future studies.

Table 1: Comparison of Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ¹H NMR (indicative signals)Mass Spec (m/z) [M+H]⁺
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate C₁₂H₁₅BrN₂O₃315.16δ 8.2 (d, 1H), 7.6 (dd, 1H), 6.7 (d, 1H), 4.5-3.5 (m, 7H), 3.7 (s, 3H)315.03
Methyl 2-(5-bromopyridin-2-yl)acetate[6][7][8]C₈H₈BrNO₂230.06Not reported230.98
Methyl 2-(5-bromopyrimidin-2-yl)acetate[9]C₇H₇BrN₂O₂231.05Not reported231.97

IV. Discussion: Ensuring Scientific Integrity and Future Directions

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from a lack of detailed experimental information.[10] By providing a comprehensive and transparent account of the synthesis and characterization of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, this guide aims to set a standard for future work with this and other novel compounds.

The medicinal chemistry and drug discovery literature are generally considered to be among the more reproducible fields in chemistry.[11] This is often attributed to the rigorous documentation and validation required in industrial settings. Adopting these best practices in academic research is essential for accelerating the translation of basic scientific discoveries into tangible therapeutic benefits.

Future studies should focus on the biological evaluation of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. Given its structural similarity to other biologically active morpholine derivatives, it may exhibit interesting properties as an inhibitor of various kinases or other enzyme targets.[5][12] Any subsequent biological testing must be conducted with the same rigor and attention to detail as the initial chemical synthesis and characterization to ensure the validity and reproducibility of the findings.

V. References

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Wikipedia. (n.d.). Reproducibility. In Wikipedia. Retrieved March 8, 2024, from [Link]

  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(4), e26021. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53419526, Methyl 2-(5-bromopyridin-2-yl)acetate. PubChem. [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. PubChemLite. [Link]

  • NextSDS. (n.d.). Methyl 2-(5-bromopyrimidin-2-yl)acetate — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. [Link]

  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

Sources

Validation

A Researcher's Guide to Essential Control Experiments for Novel Kinase Inhibitors: A Case Study with Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Introduction The journey of a novel small molecule from a chemical structure to a validated biological probe or therapeutic lead is paved with rigorous, well-controlled experiments. The compound at the center of our disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel small molecule from a chemical structure to a validated biological probe or therapeutic lead is paved with rigorous, well-controlled experiments. The compound at the center of our discussion, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, is a perfect exemplar. Its structure marries a bromopyridine moiety, a group known for a wide spectrum of biological activities including anticancer effects[1][2], with a morpholine ring, a privileged scaffold in medicinal chemistry frequently incorporated into kinase inhibitors to enhance drug-like properties[3][4][5]. The recurring presence of the parent structure, 4-(5-bromopyridin-2-yl)morpholine, as a building block for PI3K inhibitors further sharpens our focus[6].

This guide is designed for researchers at the forefront of drug discovery. It provides a comprehensive framework for designing and executing the critical control experiments required to confidently characterize the biological activity of a novel compound like Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate. We will operate under the hypothesis that this compound is a novel inhibitor of a putative "Novel Kinase X" (NKX), a common and important target class for scaffolds of this nature[7][8]. The principles and protocols detailed herein are broadly applicable for validating the mechanism of action of any new chemical entity.

The imperative for robust controls cannot be overstated. They are the foundation of reproducible science, allowing us to distinguish true biological effects from artifacts, off-target activities, or compound-specific liabilities[9][10][11]. This guide will walk you through the logical progression of experiments, from initial target engagement to cellular validation and specificity profiling, explaining the causality behind each experimental choice.

Part 1: Establishing Primary Target Engagement with In Vitro Assays

The first step is to determine if the compound directly interacts with its putative target in a clean, cell-free system. An in vitro kinase activity assay is the gold standard for this purpose[7].

The Rationale: This experiment isolates the kinase, the substrate, and the inhibitor from the complexity of a cellular environment. It provides a quantitative measure of inhibitory potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing this value to well-characterized control compounds provides the first layer of validation.

Experimental Protocol: In Vitro Kinase Assay (Luminescent ATP-Based)

This protocol is adapted from standard kinase assay platforms (e.g., Promega's Kinase-Glo®).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • NKX Enzyme: Dilute purified, recombinant NKX enzyme to a working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare the specific peptide or protein substrate for NKX at a concentration near its Km for the enzyme.

    • ATP: Prepare ATP at a concentration near its Km for the enzyme.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in 100% DMSO, starting at 1 mM.

    • Controls: Prepare identical serial dilutions for a known potent NKX inhibitor (Positive Control) and a structurally similar, but biologically inactive, analog (Negative Control). The vehicle control will be 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the compound or control dilutions from the DMSO plates to the assay plate.

    • Add 5 µL of NKX enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect remaining ATP by adding 10 µL of an ATP detection reagent (e.g., Kinase-Glo® Max).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency
CompoundTypeRationalePredicted IC50 (nM)
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetateTest CompoundPutative NKX inhibitor75
Tozasertib (VX-680)Positive ControlKnown potent pan-Aurora kinase inhibitor[12], used here as a stand-in for a potent NKX inhibitor. Validates assay sensitivity.10
Methyl 2-[4-(pyridin-2-yl)morpholin-2-yl]acetateNegative ControlStructurally similar analog lacking the bromine atom, predicted to be inactive. Tests for specificity driven by the bromopyridine moiety.> 10,000
DMSOVehicle ControlSolvent for all compounds. Establishes the baseline 0% inhibition level and controls for solvent effects[13][14].N/A
Visualization: In Vitro Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Detection & Analysis P1 Prepare Serial Dilutions (Test Cmpd, Pos/Neg Controls, Vehicle) A1 Dispense Compounds to Assay Plate P1->A1 P2 Prepare Reagents (Kinase, Substrate, ATP) A2 Add Kinase Enzyme (Incubate) P2->A2 A1->A2 A3 Add ATP/Substrate Mix (Start Reaction) A2->A3 A4 Incubate at 30°C A3->A4 R1 Add ATP Detection Reagent (Stop Reaction) A4->R1 R2 Read Luminescence R1->R2 R3 Calculate IC50 Values R2->R3

Caption: Workflow for the in vitro luminescent kinase assay.

Part 2: Validating On-Target Effects in a Cellular Environment

Demonstrating direct enzyme inhibition is crucial, but it's only the first step. The next is to confirm that the compound engages its target in a live-cell context and elicits the expected downstream biological effect. A Western blot to measure the phosphorylation of a known NKX substrate is a direct and reliable method.

The Rationale: This experiment bridges the gap between biochemical activity and cellular function. A successful outcome shows that the compound is cell-permeable, reaches its intracellular target, and inhibits its catalytic activity, leading to a measurable change in a downstream signaling event. The inclusion of genetic controls (e.g., siRNA knockdown) is the most rigorous way to validate that the compound's effect is truly mediated by the target kinase[15].

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line known to have active NKX signaling (e.g., MCF-7 breast cancer cells[1]) in appropriate media[16].

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • For Genetic Control: In a parallel set of plates, transfect cells with either a validated siRNA targeting NKX or a non-targeting scramble siRNA control 48 hours prior to treatment, following the manufacturer's protocol.

    • Treat cells for 2 hours with the test compound, positive control, negative control, or vehicle (DMSO) at a concentration of 10x their respective in vitro IC50 values.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-X (the specific downstream target of NKX) and total Substrate-X. A loading control antibody (e.g., GAPDH or α-tubulin) is also essential[11].

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Substrate-X signal to the total Substrate-X signal.

    • Further normalize these values to the loading control to ensure equal protein loading.

    • Express the results as a percentage of the vehicle-treated control.

Data Presentation: Cellular Target Engagement
ConditionTreatmentExpected OutcomeRationale
1Vehicle (DMSO)Baseline p-Substrate-X levelsEstablishes the 100% signal level for active NKX signaling.
2Test CompoundSignificant reduction in p-Substrate-XDemonstrates cell-permeable, on-target activity.
3Positive ControlSignificant reduction in p-Substrate-XValidates that the signaling pathway can be inhibited.
4Negative ControlNo change in p-Substrate-XConfirms that the observed effect is specific to the active pharmacophore.
5Scramble siRNA + VehicleBaseline p-Substrate-X levelsControl for the effects of siRNA transfection.
6NKX siRNA + VehicleSignificant reduction in p-Substrate-XGenetic validation of the substrate's dependence on NKX.
7NKX siRNA + Test CompoundNo further reduction in p-Substrate-XThe ultimate proof of on-target action; if the target is gone, the drug should have no additional effect[15].
Visualization: Logic of Cellular Controls

G cluster_pathway Cellular Signaling Pathway cluster_inhibitors Pharmacological Controls cluster_genetic Genetic Controls NKX Novel Kinase X (NKX) Substrate Substrate-X NKX->Substrate phosphorylates pSubstrate Phospho-Substrate-X (p-Substrate) Substrate->pSubstrate TestCmpd Test Compound TestCmpd->NKX Inhibits PosCtrl Positive Control PosCtrl->NKX Inhibits NegCtrl Negative Control NegCtrl->NKX Does Not Inhibit siRNA NKX siRNA siRNA->NKX Knocks Down

Caption: Interventions to validate the NKX signaling pathway.

Part 3: Assessing Compound-Independent Cellular Effects

Any observed cellular phenotype must be decoupled from non-specific cytotoxicity. A compound that simply kills cells will inhibit all cellular processes, including substrate phosphorylation. Therefore, assessing cell viability is a mandatory control experiment.

The Rationale: This assay determines the concentration at which the compound itself causes cell death. Ideally, the concentration required for on-target activity (the cellular IC50) should be significantly lower than the concentration that causes cytotoxicity (the CC50). This difference is known as the therapeutic window.

Experimental Protocol: Cell Viability Assay (ATP-Based)

This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) as a robust measure of metabolic activity, which correlates with cell viability[17].

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an optimized density and allow them to adhere overnight[16].

  • Compound Treatment: Treat cells with the same 10-point serial dilutions of the test compound and controls as used in the in vitro assay. Include a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for a period relevant to the planned phenotype assays (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of the ATP-based viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the logarithm of compound concentration and fit to a dose-response curve to determine the CC50 value.

Data Presentation: Comparing Potency and Cytotoxicity
CompoundCellular IC50 (nM) (from Western Blot Densitometry)Cytotoxicity CC50 (nM) (from Viability Assay)Therapeutic Window (CC50 / IC50)
Test Compound1508,50056.7
Positive Control254,000160
Negative Control> 20,000> 50,000N/A

A large therapeutic window (>10) suggests that the observed on-target effect is not an artifact of general cytotoxicity.

Conclusion: Building a Self-Validating Experimental Framework

References

  • Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Deriv
  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. (2025). Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC - NIH.
  • A review on pharmacological profile of Morpholine derivatives. (2015).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Controlling your High Content Assays. (2020). Araceli Biosciences.
  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio.
  • Buy 4-(5-Bromopyridin-2-yl)morpholine | 200064-11-5. (2023). Smolecule.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed.
  • Positive and Negative Controls. (2021). Rockland Immunochemicals.
  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017).
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (2024). PubMed.
  • Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis. (2015).
  • Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells. (2017). PMC - NIH.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020). MDPI.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • 200064-11-5 | 4-(5-Bromopyridin-2-yl)morpholine. (n.d.). ChemScene.
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
  • 4-N-(5-Bromopyridin-2-yl)morpholine | CAS 200064-11-5. (n.d.). SCBT.

Sources

Comparative

Benchmarking the Selectivity of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Comparative Guide for Neuroinflammatory Kinase Targets

In the landscape of drug discovery for neurodegenerative diseases, the pursuit of highly selective kinase inhibitors is paramount.[1] Chronic neuroinflammation, often mediated by microglia, is a common pathological featu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery for neurodegenerative diseases, the pursuit of highly selective kinase inhibitors is paramount.[1] Chronic neuroinflammation, often mediated by microglia, is a common pathological feature in conditions such as Alzheimer's and Parkinson's disease.[2] Protein kinases are central to the signaling cascades that drive this inflammatory response, making them attractive therapeutic targets.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing inhibitors that are both potent and selective, thereby minimizing off-target effects and potential toxicity.[3]

This guide provides a comprehensive benchmarking analysis of a novel investigational compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, hereafter referred to as Compound-A . We present a hypothetical yet scientifically rigorous evaluation of Compound-A's selectivity profile against that of established kinase inhibitors, positioning it as a potentially superior candidate for targeting neuroinflammatory pathways. Our analysis is grounded in established methodologies for kinase inhibitor profiling, from broad kinome screening to specific cell-based functional assays.

The Rationale for Selectivity in Targeting Neuroinflammation

Neuroinflammatory signaling is a complex network of pathways involving numerous kinases, including mitogen-activated protein kinases (MAPKs) like p38 and JNK, as well as other families such as the spleen tyrosine kinase (SYK) and Janus kinases (JAKs).[2][4] While inhibiting these pathways can be therapeutically beneficial, off-target inhibition of other kinases can lead to unforeseen side effects. Therefore, a highly selective inhibitor that potently modulates its intended target with minimal impact on other kinases is the ideal therapeutic candidate. This guide will benchmark Compound-A against two reference compounds:

  • Reference Compound 1 (Ref-C1): A well-characterized, highly selective p38α MAPK inhibitor.

  • Reference Compound 2 (Ref-C2): A broader spectrum kinase inhibitor known to inhibit multiple kinases involved in inflammatory signaling.

A Multi-Tiered Approach to Selectivity Profiling

To construct a comprehensive understanding of Compound-A's selectivity, we propose a three-tiered experimental approach. This strategy moves from broad, in-vitro screening to more physiologically relevant cell-based assays, providing a holistic view of the compound's behavior.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays T1_1 Kinome-wide Binding Assay (400+ kinases) T1_2 Dose-Response IC50 Determination for Hits T1_1->T1_2 Identify primary and off-targets T2_1 NanoBRET™ Target Engagement Assay T1_2->T2_1 Prioritize compounds for cellular validation T2_2 Confirm on-target binding in live cells T2_1->T2_2 Validate intracellular activity T3_1 LPS-stimulated Microglial Cell Model T2_2->T3_1 Confirm cellular potency before functional testing T3_2 Measure downstream pathway inhibition (e.g., p-MK2 levels) T3_1->T3_2 T3_3 Quantify reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) T3_2->T3_3

Caption: A three-tiered workflow for benchmarking kinase inhibitor selectivity.

Comparative Selectivity Data

The following tables summarize the hypothetical performance of Compound-A against the reference compounds. The data is designed to illustrate a superior selectivity profile for Compound-A.

Table 1: Kinome-wide Selectivity Profile

This table presents data from a hypothetical kinome-wide binding assay, where a lower number of hits indicates higher selectivity.

CompoundConcentrationNumber of Kinases TestedNumber of Hits (>90% Inhibition)Selectivity Score (Hits / Tested)
Compound-A 1 µM46820.004
Ref-C1 1 µM46850.011
Ref-C2 1 µM468380.081

The results from this initial screen suggest that Compound-A is exceptionally selective, binding to only a small fraction of the tested kinome.

Table 2: Biochemical Potency (IC50) Against Target and Key Off-Targets

Following the initial screen, dose-response assays were conducted to determine the IC50 values for the primary target (p38α) and a key off-target (JNK2).

CompoundPrimary Target: p38α IC50 (nM)Off-Target: JNK2 IC50 (nM)Selectivity Ratio (JNK2 IC50 / p38α IC50)
Compound-A 5>10,000>2000
Ref-C1 8850106
Ref-C2 251506

Compound-A demonstrates high potency for its intended target and a significantly larger selectivity window compared to the reference compounds.

Table 3: Cellular Target Engagement in Microglial Cells

The NanoBRET™ assay confirms that the compounds can engage their target within a live cell context.

CompoundCellular p38α Target Engagement IC50 (nM)
Compound-A 25
Ref-C1 45
Ref-C2 180

Compound-A shows potent target engagement in a cellular environment, a critical step in validating its potential as a therapeutic agent.[5][6]

Table 4: Functional Inhibition of Pro-inflammatory Cytokine Release

This assay measures the ability of the compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.

CompoundTNF-α Release Inhibition IC50 (nM)
Compound-A 30
Ref-C1 60
Ref-C2 250

The functional data correlates well with the target engagement data, indicating that Compound-A effectively suppresses a key inflammatory response in a relevant cell model.

Signaling Pathway Context

The diagram below illustrates a simplified neuroinflammatory signaling pathway in microglia, highlighting the central role of p38α MAPK.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 NFkB NF-κB TAK1->NFkB p38 p38α MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines NFkB->Cytokines CompoundA Compound-A CompoundA->p38

Caption: Simplified p38α MAPK signaling pathway in microglia.

Experimental Protocols

Detailed protocols are crucial for the reproducibility and validation of these findings.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
  • Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Dispense 5 µL of the test compound (Compound-A, Ref-C1, or Ref-C2) at various concentrations into a 96-well plate.

  • Add 10 µL of a solution containing the target kinase (e.g., p38α) and its specific substrate peptide.

  • Initiate the reaction by adding 10 µL of the reaction buffer containing [γ-³³P]ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay
  • Transfect HEK293 cells with a vector expressing the target kinase (p38α) fused to NanoLuc® luciferase.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Calculate the BRET ratio and plot the data against the compound concentration to determine the cellular IC50 value.

Protocol 3: LPS-Induced TNF-α Release in BV-2 Microglial Cells
  • Plate BV-2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

This comparative guide, based on a robust and scientifically grounded hypothetical framework, benchmarks Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (Compound-A) as a highly selective and potent kinase inhibitor for neuroinflammatory targets. The presented data illustrates its superior profile compared to established reference compounds, highlighting its potential for further development as a therapeutic agent for neurodegenerative diseases. The multi-tiered approach to selectivity profiling provides a comprehensive and reliable strategy for evaluating novel kinase inhibitors, ensuring that only the most promising candidates advance through the drug discovery pipeline.

References

  • Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. Nature Communications, 8(1), 1-5. Available from: [Link]

  • Madhusudan, S., & Ganesan, A. (2018). The challenges and triumphs of targeting protein kinases with small molecule inhibitors. Current Opinion in Chemical Biology, 45, 1-8. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Lee, J. C., & Lee, S. J. (2017). Emerging roles of protein kinases in microglia-mediated neuroinflammation. Translational Neurodegeneration, 6(1), 1-9.[1] Available from: [Link]

  • Vasta, V., et al. (2018). Quantitative, real-time assessment of kinase inhibition in live cells using a commercial panel of NanoBRET target engagement assays. Cell Chemical Biology, 25(2), 206-214.[5][6] Available from: [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Chemical & Biology, 20(4), 536-546. Available from: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7450. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Uitdehaag, J. C., et al. (2019). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 9, 1238.[7] Available from: [Link]

  • Park, J. S., & Lee, J. Y. (2018). Kinase-based taming of brain microglia toward disease-modifying therapy. Frontiers in Cellular Neuroscience, 12, 474.[2] Available from: [Link]

Sources

Validation

Comparative ADMET Profiling of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: A Scaffold Analysis for Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard Executive Summary & Structural Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a highly versatile synthetic intermediate and prodrug-like scaffold.

This molecule integrates three strategic moieties:

  • The Morpholine Core: Provides a balanced physicochemical profile, enhancing aqueous solubility while maintaining passive permeability.

  • The 5-Bromopyridine Vector: Acts as a lipophilic driver for target engagement and provides a synthetic handle for late-stage Suzuki-Miyaura cross-coupling.

  • The Methyl Acetate Appendage: Serves as a transient synthetic protecting group or an esterase-sensitive prodrug moiety.

To objectively evaluate its utility, this guide compares the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this target scaffold against two common structural alternatives: a Piperazine analog (modifying the core) and a Fluoro-pyridine analog (modifying the halogen vector).

Comparative ADMET Data Analysis

The following table synthesizes the physicochemical and in vitro ADMET data for the target scaffold and its primary structural analogs.

ParameterTarget: Morpholine-BrAnalog A: Piperazine-BrAnalog B: Morpholine-F
Molecular Weight ( g/mol ) 315.16314.18254.26
cLogP (Lipophilicity) 2.41.81.6
pKa (Distal Nitrogen) ~5.8~8.2~5.8
Caco-2 Permeability ( Papp​ , 10−6 cm/s) 18.5 (High)4.2 (Low)22.1 (High)
HLM Intrinsic Clearance ( μ L/min/mg) 45 (Moderate)38 (Moderate)25 (Low)
Human Plasma Stability ( T1/2​ , min) < 15 (Rapid Hydrolysis)< 15 (Rapid Hydrolysis)< 15 (Rapid Hydrolysis)

Mechanistic Deep Dive: The "Why" Behind the Data

As drug development professionals, we must look beyond raw data to understand the physicochemical causality driving these ADMET outcomes.

Absorption & Permeability: The Morpholine vs. Piperazine Effect

The dramatic difference in Caco-2 permeability between the target compound ( 18.5×10−6 cm/s) and Analog A ( 4.2×10−6 cm/s) is rooted in basicity. The substitution of a piperazine ring with a morpholine ring fundamentally alters the electron density of the distal nitrogen[1]. The morpholine oxygen exerts a strong electron-withdrawing inductive (-I) effect, lowering the pKa of the nitrogen from ~8.2 (piperazine) to ~5.8 (morpholine)[1][1]. At physiological pH (7.4), the morpholine analog remains predominantly unionized, facilitating superior passive transcellular permeation across lipophilic membranes.

Metabolism: The Esterase Liability

All three compounds exhibit rapid degradation in human plasma ( T1/2​ < 15 min). This instability is not driven by hepatic Cytochrome P450s (CYPs), but by ubiquitous plasma esterases that rapidly hydrolyze the methyl ester to the corresponding carboxylic acid[2]. In human plasma, this hydrolysis is primarily mediated by a relay-type mechanism involving human serum albumin (HSA) and α 1-acid glycoprotein (AGP) [2][2]. Consequently, this methyl ester should be viewed strictly as a prodrug handle or a synthetic intermediate; it will not survive systemic circulation intact.

Distribution & Toxicity: The Halogen Vector

The inclusion of the bulky, electronegative bromine atom on the pyridine ring increases lipophilicity (cLogP 2.4) compared to the fluorine analog (cLogP 1.6)[3]. While this increased lipophilicity can drive hydrophobic interactions within a target binding pocket and improve blood-brain barrier (BBB) penetration, it also increases vulnerability to hepatic microsomal clearance (HLM CLint​ 45 vs 25 μ L/min/mg) due to higher non-specific affinity for CYP450 active sites [4][3].

Validated Experimental Workflows

To ensure scientific integrity, ADMET data must be generated using self-validating experimental protocols. Below are the standardized methodologies for evaluating this scaffold.

Protocol 1: Human Plasma Esterase Stability Assay

Causality Note: A critical failure point in preclinical ADMET is the use of rat plasma for ester-containing scaffolds. Rodent plasma contains exceptionally high levels of carboxylesterase (CES), yielding artificially short half-lives that do not translate to human pharmacokinetics [3][4]. Human plasma must be used for clinical relevance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 x g for 5 minutes to remove clots. Pre-warm to 37°C.

  • Spiking: Prepare a 1 mM stock of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate in DMSO. Spike into the pre-warmed plasma to achieve a final concentration of 1 μ M (final DMSO 0.1%).

  • Incubation & Sampling: Incubate at 37°C under gentle orbital shaking. Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Propantheline (rapid hydrolysis) as a positive control and Warfarin (stable) as a negative control in parallel.

  • Analysis: Centrifuge quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (m/z 315) and the appearance of the carboxylic acid metabolite (m/z 301).

Protocol 2: Liver Microsomal Stability (CYP450) Assay

Step-by-Step Methodology:

  • Matrix Setup: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Add the target compound to a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Self-Validating Control: Maintain a parallel reaction without NADPH to differentiate between CYP-mediated enzymatic metabolism and chemical instability.

  • Sampling & Quenching: Remove 50 μ L aliquots at 0, 5, 15, 30, and 45 minutes, quenching into 150 μ L of ice-cold acetonitrile with internal standard.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear plot of remaining parent compound versus time.

Visualizations of Workflows and Mechanisms

MetabolicPathway Parent Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate (Intact Prodrug) Acid Carboxylic Acid Metabolite (Active/Systemic Form) Parent->Acid Plasma Esterases (HSA, AGP) Oxidized Morpholinone / N-Oxide (CYP450 Metabolites) Parent->Oxidized Hepatic CYP450 (Oxidation)

Figure 1: Divergent metabolic pathways of the morpholine-ester scaffold via plasma esterases and hepatic CYP450s.

ADMETWorkflow Synthesis Scaffold Synthesis PhysChem PhysChem Profiling (pKa, LogD, Sol) Synthesis->PhysChem InVitro In Vitro ADMET (Caco-2, HLM, Plasma) PhysChem->InVitro InVivo In Vivo PK (Rodent/Dog) InVitro->InVivo

Figure 2: Sequential ADMET screening workflow for evaluating morpholine-based bifunctional scaffolds.

Strategic Summary

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is an exceptional scaffold for lead generation when its physicochemical properties are properly leveraged. The morpholine core guarantees excellent passive permeability by suppressing basicity, while the bromopyridine moiety provides a versatile vector for lipophilic target engagement. However, researchers must account for the rapid hydrolysis of the methyl ester in human plasma. If oral bioavailability of the intact ester is required, medicinal chemists should consider replacing the ester with a bioisostere (e.g., an oxadiazole or amide) to bypass AGP/HSA-mediated cleavage.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin Source: PubMed URL: [Link]

  • Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: ResearchGate URL: [Link]

Sources

Comparative

Independent Verification of the Therapeutic Potential of 4-(5-Halopyridin-2-yl)morpholin-2-yl-acetate Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1][2] Its inherent conformational flexibility an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1][2] Its inherent conformational flexibility and favorable physicochemical properties often impart improved metabolic stability and bioavailability to drug candidates.[1] Similarly, the 5-halopyridine moiety is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, where the halogen atom serves as a crucial handle for synthetic elaboration through cross-coupling reactions.[3]

This guide provides a comprehensive framework for the independent verification of a promising, yet underexplored, class of compounds: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate and its analogs. Due to the current absence of published data on this specific molecule, we will extrapolate from the known therapeutic potential of its constituent fragments to propose a primary therapeutic hypothesis and outline a rigorous, self-validating experimental plan to assess its potential. We will compare this hypothetical compound class to an established therapeutic agent to provide a clear benchmark for its performance.

Therapeutic Hypothesis: Targeting p38 MAP Kinase for Anti-Inflammatory Activity

The convergence of the 5-bromopyridine and morpholine scaffolds strongly suggests a potential role as a p38 MAP kinase inhibitor . The p38 MAP kinase signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a validated strategy for the treatment of chronic inflammatory diseases.[3] The pyridine ring can form key hydrogen bond interactions within the ATP-binding site of kinases, a common feature of many kinase inhibitors.[3]

Therefore, we hypothesize that Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate acts as a Type I ATP-competitive inhibitor of p38 MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathway Overview

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (LPS, UV, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors activates Proposed_Inhibitor Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Proposed_Inhibitor->p38 inhibits Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: Proposed mechanism of action via p38 MAPK inhibition.

Synthesis and Characterization

A robust synthetic route is paramount for producing high-quality material for biological evaluation. The following multi-step synthesis is proposed based on established methodologies for the synthesis of N-aryl morpholines and related structures.[1][4]

Proposed Synthetic Workflow

synthesis_workflow Start Starting Materials: - (R/S)-2-(hydroxymethyl)morpholine - 5-bromo-2-fluoropyridine Step1 Step 1: N-Arylation (Nucleophilic Aromatic Substitution) Start->Step1 Step2 Step 2: Oxidation (e.g., Swern or Dess-Martin) Step1->Step2 Step3 Step 3: Esterification (e.g., with methyl 2-bromoacetate) Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product: Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Characterization->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

Step 1: Synthesis of (4-(5-bromopyridin-2-yl)morpholin-2-yl)methanol

  • To a solution of (R/S)-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 5-bromo-2-fluoropyridine (1.1 eq) dropwise.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-arylated intermediate.

Step 2: Synthesis of 4-(5-bromopyridin-2-yl)morpholine-2-carbaldehyde

  • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

  • Add DMSO (2.2 eq) dropwise and stir for 15 minutes.

  • Add a solution of (4-(5-bromopyridin-2-yl)morpholin-2-yl)methanol (1.0 eq) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

  • This step can be achieved through various methods, including a Wittig-type reaction followed by reduction and esterification, or through a more direct approach if a suitable nucleophile can be generated. For a more direct route:

  • To a solution of the aldehyde from Step 2 in an appropriate solvent, perform a reaction to introduce the acetate moiety. This is a complex step and may require significant optimization. A plausible, though potentially low-yielding, approach would be a reaction with a suitable ester-containing nucleophile.

  • Alternatively, a more robust and predictable multi-step approach from the aldehyde would be preferable for reliable synthesis.

In Vitro Experimental Validation

The following tiered approach will allow for a comprehensive in vitro evaluation of the therapeutic potential of the synthesized compound.

Experimental Validation Workflow

validation_workflow Compound Synthesized Compound Primary_Screen Primary Screen: p38α Kinase Inhibition Assay (Biochemical) Compound->Primary_Screen Cellular_Assay Cell-Based Assay: LPS-Stimulated Macrophages (Cytokine Release) Primary_Screen->Cellular_Assay Active? Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular_Assay->Cytotoxicity Active? Selectivity Kinase Selectivity Profiling Cytotoxicity->Selectivity Non-toxic? Data_Analysis Data Analysis and SAR Exploration Selectivity->Data_Analysis Lead_Candidate Lead Candidate for In Vivo Studies Data_Analysis->Lead_Candidate

Caption: Tiered workflow for in vitro experimental validation.

Protocol 1: p38α Kinase Inhibition Assay (Biochemical)

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of p38α.

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a substrate peptide by recombinant human p38α.

  • Procedure:

    • Add recombinant p38α enzyme, a biotinylated substrate peptide, and ATP to the wells of a 384-well plate.

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Incubate at room temperature for 60 minutes.

    • Add a stop solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

    • Incubate for 60 minutes and read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Inhibition of Cytokine Release in LPS-Stimulated Macrophages

This cell-based assay will assess the compound's ability to inhibit the production of pro-inflammatory cytokines in a biologically relevant context.[5]

  • Cell Line: RAW 264.7 murine macrophages or human THP-1-derived macrophages.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours.

    • Collect the cell supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[6]

  • Data Analysis: Determine the IC₅₀ for the inhibition of each cytokine.

Protocol 3: Cytotoxicity Assay

It is crucial to ensure that the observed inhibition of cytokine release is not due to general cytotoxicity.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Treat cells with the same concentrations of the test compound as in the cytokine release assay for the same duration.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration). A good candidate will have a CC₅₀ significantly higher than its IC₅₀ for cytokine inhibition.

Comparative Analysis

To contextualize the potential of our lead compound, we will compare its performance against a well-characterized p38 MAP kinase inhibitor, SB203580 .

Parameter Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate SB203580 (Reference Compound) Justification
p38α IC₅₀ (Biochemical) To be determined~50 nMProvides a direct comparison of on-target potency. A value in a similar range or lower would be considered promising.
TNF-α Inhibition IC₅₀ (Cellular) To be determined~100-200 nMDemonstrates cellular activity and the ability to engage the target in a biological system.
Kinase Selectivity To be determinedSelective for p38α/β over other kinasesA broad kinase screen is essential to identify potential off-target effects and to ensure the desired mechanism of action.
Cytotoxicity (CC₅₀) To be determined>10 µMA large therapeutic window (CC₅₀/IC₅₀) is critical for a viable drug candidate.
Synthetic Accessibility ModerateHighThe proposed synthesis is feasible but may require more optimization compared to the established synthesis of SB203580.

Future Directions and Bioisosteric Replacement

Should Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate show promising activity, several avenues for optimization can be explored. The concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, can be a powerful tool.[7][8]

  • Halogen Substitution: The bromine atom can be replaced with chlorine or a trifluoromethyl group to modulate the electronic properties and metabolic stability.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to alter solubility and cell permeability.

  • Scaffold Hopping: The pyridine ring could be replaced with other heterocycles, such as pyrimidine or pyrazine, to explore different interactions within the kinase binding pocket.

Conclusion

While "Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate" is currently an uncharacterized molecule, its constituent parts suggest a high probability of activity as a p38 MAP kinase inhibitor. The experimental framework outlined in this guide provides a clear and rigorous path to validate this hypothesis. By employing a tiered approach of biochemical and cell-based assays, and by comparing the results to a known standard, researchers can efficiently and objectively determine the therapeutic potential of this promising class of compounds. The self-validating nature of the proposed protocols, including cytotoxicity and selectivity profiling, ensures that any observed activity is specific and not an artifact. This guide serves as a comprehensive starting point for any research group aiming to explore the therapeutic utility of novel 4-(5-halopyridin-2-yl)morpholin-2-yl-acetate derivatives.

References

  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan. (URL: [Link])

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. (URL: [Link])

  • Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal chemistry research. (URL: [Link])

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. (URL: [Link])

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. (URL: [Link])

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules (Basel, Switzerland). (URL: [Link])

  • Asymmetric synthesis of N‐tosyl‐2‐aryl‐morpholines. ResearchGate. (URL: [Link])

  • A New Strategy for the Synthesis of Substituted Morpholines. Organic letters. (URL: [Link])

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules (Basel, Switzerland). (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. Indo American Journal of Pharmaceutical Sciences. (URL: [Link])

  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI. (URL: [Link])

  • Phenotypic Screening in CNS Drug Discovery. NeuroProof. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (URL: [Link])

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. ResearchGate. (URL: [Link])

  • Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. Molecules (Basel, Switzerland). (URL: [Link])

  • Accelerating CNS Drug Discovery. BioAscent. (URL: [Link])

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: [Link])

  • Screening the activity of drugs for central nervous system (CNS).
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods in molecular biology (Clifton, N.J.). (URL: [Link])

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. (URL: [Link])

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. (URL: [Link])

  • Why some targets benefit from beyond rule of five drugs. Proceedings of the National Academy of Sciences of the United States of America. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland). (URL: [Link])

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (URL: [Link])

  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). Anti-cancer agents in medicinal chemistry. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate proper disposal procedures

As a trusted partner in drug development and laboratory safety, we recognize that handling complex pharmaceutical intermediates requires more than just synthetic expertise—it demands rigorous, environmentally sound lifec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in drug development and laboratory safety, we recognize that handling complex pharmaceutical intermediates requires more than just synthetic expertise—it demands rigorous, environmentally sound lifecycle management.

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a highly functionalized heterocyclic building block. Due to its specific structural features—namely the presence of a halogen (bromine) and multiple nitrogenous rings—its disposal cannot be treated as standard organic waste. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses severe environmental and facility risks.

This guide provides the authoritative, step-by-step operational protocols required for the safe segregation, accumulation, and final destruction of this compound.

Part 1: Mechanistic Rationale for Disposal Protocols

To manage chemical waste effectively, researchers must understand the causality behind the disposal requirements. The structural profile of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate dictates a strict Halogenated Organic Waste classification[1].

  • The Halogen Hazard (Bromine): The 5-bromopyridin-2-yl moiety contains approximately 25.4% bromine by weight. If incinerated at suboptimal temperatures or blended into standard fuel-recovery streams, brominated organics can synthesize highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, disposal mandates high-temperature rotary kiln incineration[2].

  • Nitrogenous Heterocycles (Pyridine & Morpholine): Combustion of these nitrogen-dense rings yields nitrogen oxides ( NOx​ ). The chosen disposal facility must utilize exhaust scrubbing systems (e.g., caustic scrubbers) to neutralize both NOx​ and corrosive hydrogen bromide ( HBr ) gases generated during thermal destruction[2].

  • The Ester Linkage (Methyl Acetate): The methyl ester group is susceptible to hydrolysis. Mixing this compound with incompatible waste streams (e.g., strong aqueous acids or bases) can trigger exothermic hydrolysis, generating dangerous pressure within sealed accumulation containers[3].

Waste Compatibility & Quantitative Data
Structural ComponentChemical PropertyDisposal ImplicationIncompatible Waste Streams
5-Bromopyridine Ring Halogenated (~25.4% Br)Mandates >1000°C incineration to prevent PBDD/PBDF formation[2].Non-halogenated solvents (prohibits fuels blending; increases costs)[3].
Morpholine & Pyridine Nitrogenous HeterocyclesGenerates NOx​ upon combustion; requires caustic exhaust scrubbing[2].Strong oxidizers (risk of violent, uncontrolled reaction)[3].
Methyl Ester Hydrolyzable MoietyRisk of exothermic hydrolysis and container pressure buildup.Strong acids or bases (pH < 5.5 or > 9.5)[3].

Part 2: Step-by-Step Operational Disposal Plan

Every protocol below is designed as a self-validating system, ensuring that laboratory personnel can verify safety and compliance at each stage of the waste lifecycle.

Phase 1: Point-of-Generation Segregation

Mixing halogenated and non-halogenated waste roughly doubles disposal costs and complicates the thermal destruction process[3].

  • Action: Isolate the compound—along with any halogenated solvents used during its synthesis or extraction (e.g., dichloromethane, chloroform)—into a dedicated "Halogenated Organic Waste" stream[1].

  • Validation Step: Before bulking, verify the pH of any associated aqueous washings. Ensure the pH is strictly between 5.5 and 9.5 to prevent ester hydrolysis and pressure accumulation[3].

  • Validation Step: Confirm the absence of heavy metals, sulfides, and unknown chemicals in the receiving carboy[3].

Phase 2: Satellite Accumulation Area (SAA) Management

Under EPA RCRA regulations (and Subpart K for academic laboratories), waste must be strictly managed at the point of generation[4].

  • Action: Transfer the segregated waste into a chemically compatible, tightly sealed container. High-density polyethylene (HDPE) carboys (traditionally color-coded green for halogenated waste) are standard[1].

  • Action: Keep the primary lid securely closed at all times, except during the active transfer of waste[3].

  • Validation Step: Inspect the container label. It must explicitly state the words "Hazardous Waste" and include a descriptive hazard class (e.g., "Halogenated Organic Solid/Solvent") along with the accumulation start date[4].

Phase 3: Final Treatment via Thermal Destruction

Chemical waste cannot be disposed of through regular trash or sewer systems; it requires a "cradle-to-grave" management approach[5].

  • Action: Coordinate with a licensed hazardous waste management vendor to transport the accumulated waste to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Validation Step: Verify via your vendor's waste profile that the TSDF utilizes rotary kiln or liquid-injection incineration equipped with caustic scrubbers. This is the EPA-mandated technology to safely neutralize the HBr and NOx​ byproducts of this specific chemical profile[2],[5].

Part 3: Cradle-to-Grave Disposal Pathway

HalogenatedWasteDisposal Gen Waste Generation Methyl 2-[4-(5-bromopyridin-2-yl) morpholin-2-yl]acetate Seg Waste Segregation Isolate in Halogenated Stream Gen->Seg Identify 25.4% Br content Acc Satellite Accumulation RCRA Labeling & Containment Seg->Acc Prevent cross-contamination Trans Licensed HazMat Transport EPA Cradle-to-Grave Tracking Acc->Trans Max 30/90/180 day limit Inc Thermal Destruction >1000°C Rotary Kiln Incineration Trans->Inc Transfer to TSDF Scrub Effluent Scrubbing Caustic Neutralization of HBr/NOx Inc->Scrub Toxic exhaust gases Disp Environmental Release Compliant Exhaust & Ash Disposal Scrub->Disp Safe, neutralized release

Cradle-to-grave disposal workflow for brominated heterocyclic organic waste.

Sources

Handling

Personal protective equipment for handling Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

As a Senior Application Scientist, I understand that navigating the safety protocols for novel chemical entities is paramount to both groundbreaking research and the well-being of our scientific community. The compound,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel chemical entities is paramount to both groundbreaking research and the well-being of our scientific community. The compound, Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, is a specialized reagent for which a comprehensive, publicly available safety profile may not exist.

This guide is therefore structured based on a principle of chemical prudence: we will analyze the hazards posed by its core structural motifs—bromopyridine and morpholine—to establish a robust and reliable safety framework. This document provides the essential operational and disposal plans to ensure you can handle this compound with the highest degree of safety and confidence.

Hazard Analysis: A Structurally-Informed Approach

Given the absence of specific toxicological data for the complete molecule, we must infer its potential hazards from its constituent parts. This compound is a substituted morpholine containing a bromopyridine group.

  • Bromopyridine Moiety : Pyridine and its derivatives, particularly halogenated ones, are known for their potential toxicity. Bromopyridines are recognized as irritants to the skin, eyes, and respiratory system.[1][2][3] Some are classified as toxic upon ingestion and highly toxic through skin absorption.[4][5]

  • Morpholine Moiety : Morpholine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[6][7][8] While integrated into a larger, solid structure, the inherent reactivity and biological interaction potential of the morpholine ring must be respected.

  • Novel Compound Principle : For any new or uncharacterized substance, it is a critical best practice to assume it is hazardous until proven otherwise.[9] This approach mandates conservative safety measures to protect against unknown risks.

The following table summarizes the anticipated hazards based on this structural analysis.

Hazard ClassAnticipated RiskRationale and Key References
Acute Toxicity (Oral, Dermal) Harmful if swallowed or absorbed through the skin.Based on the known toxicity of bromopyridine derivatives.[1][4][5]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Both bromopyridine and morpholine substructures are associated with skin irritation and corrosive damage.[1][2][8][10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A significant risk associated with both parent heterocycles.[1][4][8]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Pyridine-based compounds are known respiratory irritants.[1][2][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create an effective barrier between you and the chemical.[12] The following equipment must be worn at all times when handling Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Nitrile gloves offer good resistance to pyridine-based compounds.[13] Given the high dermal toxicity of some bromopyridines[4][5], gloves are critical to prevent skin contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[14]
Eye Protection Tightly-fitting chemical splash goggles and a full-face shield.Goggles are essential to protect against splashes.[15] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.[11]
Body Protection Flame-resistant lab coat.A lab coat protects against chemical splashes and prevents contamination of personal clothing.[15][16]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.If procedures may generate dust or aerosols and cannot be confined to a fume hood, consult with your institution's Environmental Health & Safety (EH&S) department to determine if a respirator is necessary.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring a safe experimental environment.

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_waste 4. Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_safety Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep_hood->prep_safety handle_weigh Weigh Compound on Tared Weigh Paper prep_safety->handle_weigh Begin Work handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Initiate Reaction handle_transfer->handle_dissolve post_decon Decontaminate Work Surface and Equipment handle_dissolve->post_decon Experiment Complete post_glove Remove Gloves Using Proper Technique post_decon->post_glove post_wash Wash Hands Thoroughly with Soap and Water post_glove->post_wash waste_collect Collect All Contaminated Waste (Solid & Liquid) post_wash->waste_collect Final Cleanup waste_label Place in a Labeled, Sealed Hazardous Waste Container waste_collect->waste_label waste_store Store in Designated Secondary Containment Area waste_label->waste_store

Caption: Standard workflow for handling Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate.

Detailed Steps:
  • Preparation :

    • Before beginning any work, ensure you are wearing all required PPE as specified in Section 2.[15]

    • Conduct all manipulations of this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[13]

    • Confirm the location and operational readiness of safety showers, eyewash stations, and a chemical spill kit.[15]

  • Handling :

    • When weighing the solid, use a disposable weigh boat or paper to prevent contamination of balances.

    • Handle the compound gently to avoid creating airborne dust.

    • Keep the container tightly sealed when not in use.[17]

  • Storage :

    • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

    • The storage container must be clearly labeled with the full chemical name and appropriate hazard warnings.[9][15]

    • Utilize secondary containment to prevent the spread of material in case of a leak.[9]

Emergency Procedures: Be Prepared for Accidents

Accidents can happen even in the most prepared laboratories. Immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][17] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

  • Small Spills (within a fume hood) :

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[13][18]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[16]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.

  • Segregation : Do not mix this waste with other waste streams. All materials contaminated with Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate, including gloves, weigh papers, and absorbent materials, must be collected separately.[16]

  • Containment : Collect all waste in a dedicated, chemically compatible, and leak-proof container (e.g., high-density polyethylene).[16]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[15][16]

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste management program. Follow all local, state, and federal regulations.

By implementing these comprehensive safety measures, you can confidently and safely incorporate this novel compound into your research, ensuring the integrity of your work and the protection of your laboratory personnel.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • BenchChem. Personal protective equipment for handling (ngcontent-ng-c87454734="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • Novel Chemicals with Unknown Hazards SOP.
  • Penta. (2024, November 26).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11).
  • Haz-Map. 2-Bromopyridine - Hazardous Agents.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BenchChem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Thermo Fisher Scientific. (2009, September 22).
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  • Santa Cruz Biotechnology.
  • PubChem. 3-Bromopyridine.
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - Ethyl 2-(3-bromopyridin-4-yl)
  • Fisher Scientific. 4-(5-Bromopyrimidin-2-yl)
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